2-Bromo-4,5-difluorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOIAMUAYXTORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598215 | |
| Record name | 2-Bromo-4,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-82-5 | |
| Record name | 2-Bromo-4,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4,5-difluorobenzonitrile: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-4,5-difluorobenzonitrile, a key trifunctional building block in modern organic synthesis. With its unique substitution pattern, this compound offers a versatile platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document delves into its core physical properties, outlines detailed protocols for its characterization, and explores its applications, providing a critical resource for researchers in the field.
Core Molecular Attributes and Physicochemical Properties
This compound (CAS Number: 64695-82-5) is a crystalline solid at room temperature.[1] Its molecular structure, featuring a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring, provides multiple reactive sites for synthetic transformations.
Structural and Physical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂BrF₂N | [2][3] |
| Molecular Weight | 218.00 g/mol | [2][3] |
| CAS Number | 64695-82-5 | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 63-64 °C | [4] |
| Boiling Point (Predicted) | 255.5 ± 40.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.774 g/cm³ | N/A |
| Solubility | Likely soluble in common organic solvents such as dichloromethane and chloroform; low solubility in water.[1] |
Note: Predicted values are based on computational models and should be confirmed experimentally.
The Synthetic Chemist's Perspective: Reactivity and Rationale
The strategic arrangement of the bromo, fluoro, and cyano groups on the aromatic ring makes this compound a highly valuable intermediate. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse carbon and nitrogen-based substituents. The fluorine atoms can modulate the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity in a drug discovery context. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems.
Experimental Protocols for Physicochemical Characterization
To ensure the identity and purity of this compound, a series of analytical techniques should be employed. The following section details the standard operating procedures for these characterization methods.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Methodology:
-
Solvent Selection: A range of common laboratory solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene, hexane).
-
Procedure: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
Observation: The mixture is agitated at a constant temperature. Solubility is assessed qualitatively by visual inspection for the complete dissolution of the solid. For quantitative analysis, a saturated solution is prepared and the concentration of the dissolved solute is determined gravimetrically or spectroscopically.
Caption: Qualitative Solubility Testing Workflow.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region, each corresponding to one of the two aromatic protons. Due to the electron-withdrawing nature of the nitrile and halogen substituents, these signals will appear downfield. The splitting pattern will be complex due to proton-proton and proton-fluorine coupling.
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework. Seven distinct carbon signals are expected. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF and ³JCF).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.
-
C-Br stretch: A band in the fingerprint region, typically between 600-500 cm⁻¹.
-
C-F stretch: Strong bands in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C stretching: Several bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H stretching: Bands just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Applications in Drug Discovery and Materials Science
This compound serves as a versatile building block in the synthesis of a variety of target molecules.
Pharmaceutical Research
The unique combination of functional groups makes this compound an attractive starting material for the synthesis of kinase inhibitors and other biologically active molecules.[5] The difluorinated phenyl ring is a common motif in many modern pharmaceuticals, often contributing to improved metabolic stability and binding affinity. The bromo and cyano functionalities provide convenient handles for the construction of complex molecular architectures.
Materials Science
Substituted benzonitriles are also utilized in the development of advanced materials, including Organic Light-Emitting Diodes (OLEDs). The electronic properties conferred by the nitrile and fluoro groups can be harnessed to create materials with desirable charge transport and emissive properties.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a solid that should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and materials science research. Its unique trifunctional nature allows for a wide range of synthetic transformations, making it a key building block for the creation of complex and novel molecules. This guide provides a foundational understanding of its physical properties, characterization, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound Manufacturer & Supplier in China | High Purity CAS 113340-98-4 | Properties, Applications, Safety Data [nj-finechem.com]
- 2. scbt.com [scbt.com]
- 3. 64695-82-5|this compound|BLD Pharm [bldpharm.com]
- 4. 64695-82-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-4,5-difluorobenzonitrile: A Key Intermediate in Modern Synthesis
Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and the presence of multiple, orthogonally reactive functional groups on a single aromatic scaffold are highly prized. 2-Bromo-4,5-difluorobenzonitrile (CAS No. 64695-82-5) has emerged as a quintessential example of such a high-value building block. Its unique trifunctional architecture—comprising a synthetically versatile bromine atom, two activating fluorine atoms, and a convertible nitrile group—offers chemists a powerful tool for the efficient construction of complex molecular architectures.
This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic utility and provide a framework for its strategic application in research and development programs.
Physicochemical and Structural Properties
The physical and structural characteristics of a synthetic building block are foundational to its application, dictating reaction conditions, purification strategies, and even its ultimate role in a target molecule. This compound is a crystalline solid at room temperature, a property that facilitates its handling, weighing, and storage.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| CAS Number | 64695-82-5 | [1] |
| Molecular Formula | C₇H₂BrF₂N | [1] |
| Molecular Weight | 218.00 g/mol | [1] |
| Appearance | Crystalline powder | [2] |
| Melting Point | 63-64 °C | [2][3] |
| Boiling Point | 255.5 °C (at 760 mmHg, predicted) | [3] |
| Density | 1.774 g/cm³ | [2] |
| Flash Point | 108.3 °C | |
| Storage | Sealed in dry, Room Temperature | [2] |
The molecule's structure is key to its utility. The vicinal difluoro substitution pattern, ortho and meta to the bromine atom, significantly influences the electron density of the aromatic ring, which is critical for its reactivity profile discussed later.
Caption: Chemical structure of this compound.
Spectroscopic Profile (Expected)
While specific spectral data from published literature is scarce, a robust prediction of its spectroscopic characteristics can be made based on its structure. This is an essential exercise for chemists to confirm the identity and purity of the material in a laboratory setting.
-
¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Each signal will correspond to one of the aromatic protons. Due to coupling with the adjacent fluorine atoms and the other proton, these signals will appear as complex multiplets (likely doublet of doublets or triplets of doublets).
-
¹³C NMR: The spectrum will show seven signals. The carbon atom attached to the nitrile group will be significantly deshielded. The carbons bonded to the highly electronegative fluorine atoms will appear as doublets due to one-bond C-F coupling, which is typically very large ( >240 Hz). The carbons ortho and meta to the fluorine atoms will also exhibit smaller C-F couplings. The carbon attached to the bromine will be observed in the typical range for bromoarenes.
-
¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom. These signals will show coupling to each other (ortho F-F coupling) and to the adjacent aromatic protons.
-
IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch. The C-F stretching region will show strong absorptions between 1100-1300 cm⁻¹. Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 217 and 219 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis Strategies
The synthesis of this compound is not widely detailed in standard literature, but its preparation can be logically deduced from established organofluorine chemistry methodologies. A plausible and efficient route starts from the commercially available 1-bromo-2,3-difluorobenzene. The key transformation is the introduction of the nitrile group.
Caption: Plausible synthetic route to this compound.
Protocol: A Representative Two-Step Synthesis
This protocol is a representative example based on established transformations for analogous compounds[4]. As a Senior Application Scientist, I must stress that this is a theoretical protocol that requires laboratory optimization and safety assessment before execution.
Step 1: Synthesis of 2-Bromo-3,4-difluorobenzaldehyde via Ortho-Lithiation/Formylation
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) to the stirred THF. Following this, add a solution of 1-bromo-2,3-difluorobenzene in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. The lithiation is directed to the position between the two fluorine atoms due to their ortho-directing effects. This step is critical; precise temperature control is paramount to avoid side reactions.
-
Formylation: After stirring for 1-2 hours at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF). The reaction is highly exothermic.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified via flash column chromatography on silica gel.
Step 2: Conversion of Aldehyde to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 2-Bromo-3,4-difluorobenzaldehyde from Step 1 in formic acid.
-
Oxime Formation & Dehydration: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution. Heat the mixture to reflux (typically 100-110 °C) for several hours. The reaction proceeds via an oxime intermediate which is dehydrated in situ by the hot formic acid to yield the nitrile.
-
Work-up: After cooling, pour the reaction mixture into ice water. A precipitate of the product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acid. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, sequential modification of the scaffold, making it an ideal building block for creating libraries of complex molecules.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl structures by coupling with boronic acids or esters.[5][6][7][8] The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. This pathway is fundamental in the synthesis of kinase inhibitors and other APIs where a biaryl core is required for biological activity.[9]
-
Buchwald-Hartwig Amination: This allows for the synthesis of arylamines by coupling with primary or secondary amines.[10] The conditions are similar to Suzuki coupling, requiring a palladium catalyst and a strong base. This is a vital transformation for introducing amine functionalities found in countless pharmaceutical agents.
-
Sonogashira Coupling: This reaction forms a C-C bond between the aromatic ring and a terminal alkyne, providing access to arylalkynes, which are versatile intermediates for further functionalization or as components in materials science.
Nucleophilic Aromatic Substitution (SₙAr) at the C-F Bonds
The two fluorine atoms are activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the adjacent nitrile group.[11][12] Fluorine is an excellent leaving group in SₙAr reactions, often showing superior reactivity to heavier halogens.[13]
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[12][14]
-
Applications: This reactivity allows for the facile introduction of oxygen, sulfur, and nitrogen nucleophiles (e.g., phenols, thiols, amines) to displace one or both fluorine atoms.[11][15] By carefully controlling stoichiometry and reaction conditions, selective monosubstitution can often be achieved. This pathway is crucial for building complex substitution patterns around the aromatic core.
Transformations of the Nitrile Group
The nitrile group is a stable and versatile functional group that can be converted into several other important moieties.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, providing an entry point for amide couplings or other carboxylate chemistry.
-
Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), yielding a benzylic amine functional group.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
Conclusion: A Versatile Scaffold for Innovation
This compound is more than just a chemical intermediate; it is a platform for molecular innovation. The orthogonal reactivity of its functional groups provides a logical and efficient means to construct complex, highly functionalized molecules. For scientists in drug discovery, it offers a reliable scaffold for generating diverse libraries of compounds for screening against biological targets like kinases. For materials scientists, it provides a robust building block for creating novel organic electronic materials. Understanding its core chemical properties and reactivity is the first step toward unlocking its full potential in the laboratory and beyond.
References
- 1. scbt.com [scbt.com]
- 2. 64695-82-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. ossila.com [ossila.com]
- 11. vapourtec.com [vapourtec.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 2-Bromo-4,5-difluorobenzonitrile
Introduction: The Strategic Importance of a Multifaceted Building Block
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 2-Bromo-4,5-difluorobenzonitrile (CAS 64695-82-5) is a prime example of a high-value building block, presenting researchers with a unique combination of reactive sites.[1][2] Its structure features a nitrile group, a bromine atom, and two adjacent fluorine atoms on a benzene ring. This arrangement allows for selective and sequential chemical modifications—the nitrile can be hydrolyzed or converted to other functional groups, the bromine is amenable to cross-coupling reactions, and the fluorine atoms can influence the molecule's electronic properties and participate in nucleophilic aromatic substitution.[3][4]
This guide provides a comprehensive, field-proven framework for the complete structural elucidation and analysis of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require not just data, but a deep, causal understanding of the analytical methodologies employed. We will move beyond rote procedures to explore the logic behind experimental design, ensuring data integrity and confident structural confirmation.
Part 1: Foundational Physicochemical & Molecular Characterization
A robust analysis begins with a clear understanding of the molecule's basic properties. These data points are the first step in identity confirmation and are crucial for designing subsequent experiments, such as selecting appropriate solvent systems for spectroscopy or chromatography.
Molecular Identity and Properties
The fundamental properties of this compound are summarized below. It is critical to distinguish it from its isomers, such as 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4)[5][6] or 5-Bromo-2,4-difluorobenzonitrile (CAS 1260879-25-1)[7], as their distinct substitution patterns will lead to vastly different spectroscopic and reactivity profiles.
| Property | Value | Source |
| CAS Number | 64695-82-5 | [1] |
| Molecular Formula | C₇H₂BrF₂N | [1] |
| Molecular Weight | 218.00 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [5] |
| Canonical SMILES | C1=C(C(=C(C=C1C#N)F)F)Br | [7] |
| InChIKey | UXQMPZRISKJUCZ-UHFFFAOYSA-N | [7] |
Visualizing the Core Structure
A clear visual representation is essential for contextualizing the analytical data. The diagram below, generated using Graphviz, illustrates the connectivity and relative positions of the substituents.
References
- 1. scbt.com [scbt.com]
- 2. 64695-82-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. ossila.com [ossila.com]
- 5. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 6. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2,4-difluorobenzonitrile | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Bromo-4,5-difluorobenzonitrile: A Technical Guide
Abstract
Introduction
2-Bromo-4,5-difluorobenzonitrile is a polysubstituted aromatic compound with the molecular formula C₇H₂BrF₂N.[1][2][3] Its structure, featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these substituents dictates the molecule's reactivity and its spectroscopic signature. Accurate interpretation of its spectral data is crucial for confirming its identity and purity. This guide will provide a detailed analysis of the anticipated spectroscopic data, elucidating the correlation between the molecular structure and the spectral features.
Molecular Structure and Key Physicochemical Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 64695-82-5 | [1][2][3] |
| Molecular Formula | C₇H₂BrF₂N | [1][2][3] |
| Molecular Weight | 218.00 g/mol | [1][2][3] |
| Purity | Typically ≥98% | [2] |
| Appearance | Expected to be a solid at room temperature. | N/A |
Spectroscopic Analysis Workflow
The structural elucidation of this compound involves a multi-technique approach to gain complementary information.
Figure 2: A generalized workflow for the spectroscopic characterization of an organic compound.
Infrared (IR) Spectroscopy
4.1. Experimental Protocol
A Fourier-transform infrared (FT-IR) spectrum would typically be acquired using a potassium bromide (KBr) pellet or as a Nujol mull. The sample is scanned over the mid-infrared range (4000-400 cm⁻¹).
4.2. Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~2230-2220 | Strong | C≡N stretch |
| ~1600-1585, ~1500-1400 | Medium | Aromatic C=C stretching |
| ~1300-1000 | Strong | C-F stretching |
| Below 1000 | Medium-Strong | C-Br stretching and C-H out-of-plane bending |
Interpretation:
-
Aromatic C-H Stretch: The presence of C-H bonds on the aromatic ring will result in weak to medium absorption bands in the 3100-3000 cm⁻¹ region.
-
Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the 2230-2220 cm⁻¹ range, which is highly characteristic of the nitrile functional group. The electron-withdrawing nature of the halogens on the ring may slightly shift this frequency.
-
Aromatic C=C Stretching: Multiple bands of medium intensity are anticipated in the 1600-1400 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
-
C-F Stretching: Strong absorption bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-fluorine bonds. The presence of two C-F bonds may lead to multiple or broad bands in this region.
-
C-Br Stretch and C-H Bending: The region below 1000 cm⁻¹ will contain bands corresponding to the C-Br stretching vibration and the out-of-plane bending of the aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1. Experimental Protocol
¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).
5.2. Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~7.5-7.8 | Doublet of doublets (dd) | ³J(H,F) ≈ 8-10 Hz, ⁴J(H,F) ≈ 4-6 Hz | H-6 |
| ~7.3-7.6 | Doublet of doublets (dd) | ³J(H,F) ≈ 8-10 Hz, ⁴J(H,H) ≈ 2-3 Hz | H-3 |
Interpretation:
-
Chemical Shifts: The electron-withdrawing effects of the bromine, fluorine, and nitrile substituents will deshield the aromatic protons, causing them to resonate at relatively high chemical shifts (downfield).
-
Multiplicity and Coupling:
-
H-6: This proton is expected to be coupled to the fluorine at C-5 (ortho coupling, ³J) and the fluorine at C-4 (meta coupling, ⁴J), resulting in a doublet of doublets.
-
H-3: This proton will be coupled to the fluorine at C-4 (ortho coupling, ³J) and the proton at H-6 (meta coupling, ⁴J), also giving rise to a doublet of doublets. The exact coupling constants will depend on the specific geometry of the molecule.
-
5.3. Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not typically observed. However, coupling between carbon and fluorine is expected.
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~160-150 | Doublet of doublets (dd) | C-4, C-5 |
| ~140-130 | Singlet or small doublet | C-2 |
| ~135-125 | Doublet (d) | C-6 |
| ~120-110 | Doublet (d) | C-3 |
| ~115-110 | Singlet | C≡N |
| ~100-90 | Doublet (d) | C-1 |
Interpretation:
-
C-F Coupling: The carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond coupling constants (¹J(C,F)), appearing as doublets. They will also show smaller two- and three-bond couplings to the other fluorine atom, likely resulting in doublets of doublets.
-
Substituent Effects on Chemical Shifts:
-
Carbons attached to the electronegative fluorine atoms (C-4, C-5) will be significantly deshielded and appear at the lowest field among the aromatic carbons.
-
The carbon bearing the bromine atom (C-2) will also be downfield.
-
The carbon of the nitrile group (C≡N) is expected to resonate in the 110-115 ppm range.
-
The carbon attached to the nitrile group (C-1) will be deshielded and may show coupling to the fluorine at C-5.
-
Mass Spectrometry (MS)
6.1. Experimental Protocol
A mass spectrum would typically be obtained using an electron ionization (EI) source. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
6.2. Predicted Mass Spectrometry Data and Interpretation
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Interpretation |
| 217/219 | Molecular ion peak ([M]⁺) |
| 138 | Loss of Br ([M-Br]⁺) |
| 112 | Loss of Br and CN ([M-Br-CN]⁺) |
| 79/81 | Bromine isotopes |
Interpretation:
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 217 and 219. This isotopic signature is a strong indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: The most likely initial fragmentation would be the loss of the bromine atom, resulting in a fragment ion at m/z 138. Subsequent loss of the nitrile group would lead to a fragment at m/z 112. The presence of bromine isotopes will also be evident in the isotopic patterns of bromine-containing fragments.
Safety and Handling
While specific toxicity data for this compound is limited, compounds with similar structures are known to be harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][8] It is also likely to cause skin and eye irritation.[5][6][7][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[7]
Conclusion
This technical guide has provided a detailed prediction and interpretation of the key spectroscopic features of this compound. By understanding the expected IR, ¹H NMR, ¹³C NMR, and mass spectra, researchers can confidently identify and characterize this important synthetic intermediate. The principles and comparative data discussed herein serve as a robust framework for the structural elucidation of this and other related halogenated aromatic compounds.
References
- 1. scbt.com [scbt.com]
- 2. 64695-82-5 | this compound - Fluoropharm [fluoropharm.com]
- 3. 64695-82-5|this compound|BLD Pharm [bldpharm.com]
- 4. ossila.com [ossila.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
An In-Depth Technical Guide to the Predicted NMR Spectral Data of 2-Bromo-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4,5-difluorobenzonitrile. In the absence of publicly available experimental spectra, this document serves as a robust theoretical framework for researchers working with this compound. The guide offers predicted ¹H, ¹³C, and ¹⁹F NMR data, complete with detailed interpretations of chemical shifts, coupling constants, and multiplicity patterns. Methodologies for sample preparation and NMR data acquisition are also detailed to facilitate experimental validation. This guide is intended to be an essential resource for scientists engaged in the synthesis, characterization, and application of this compound in drug discovery and materials science.
Introduction
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, the nitrile group can be transformed into other functional groups, and the fluorine atoms can modulate the electronic properties and metabolic stability of derivative compounds.
Accurate structural elucidation is paramount in the development of novel compounds. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide presents a thorough prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, based on established principles of NMR theory and data from analogous structures.
Predicted NMR Spectral Data
The following sections detail the predicted NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the aromatic ring and known coupling constants for similar structural motifs.
Molecular Structure and Numbering
For clarity in the spectral assignments, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show two signals in the aromatic region, corresponding to H-3 and H-6.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H3-F4) ≈ 8-10 Hz, ⁴J(H3-F5) ≈ 4-6 Hz |
| H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H6-F5) ≈ 8-10 Hz, ⁴J(H6-F4) ≈ 4-6 Hz |
Interpretation:
-
Chemical Shifts: The electron-withdrawing nature of the nitrile and halogen substituents will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield). H-3 is expected to be slightly more downfield than H-6 due to its proximity to the strongly electron-withdrawing nitrile group and the bromine atom.
-
Multiplicity and Coupling Constants:
-
H-3 will be coupled to both F-4 (three bonds, ³J) and F-5 (four bonds, ⁴J), resulting in a doublet of doublets. The three-bond coupling is expected to be larger than the four-bond coupling.
-
Similarly, H-6 will be coupled to both F-5 (three bonds, ³J) and F-4 (four bonds, ⁴J), also giving rise to a doublet of doublets.
-
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show seven distinct signals. The carbon signals will exhibit splitting due to coupling with fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| C1 (CN) | 115 - 118 | Singlet | - |
| C1' (C-CN) | 105 - 110 | Triplet | ²J(C1'-F) ≈ 20-30 Hz (from both F) |
| C2 (C-Br) | 118 - 122 | Doublet of doublets | ²J(C2-F) ≈ 20-30 Hz, ³J(C2-F) ≈ 5-10 Hz |
| C3 (C-H) | 120 - 125 | Doublet of doublets | ²J(C3-F4) ≈ 20-30 Hz, ³J(C3-F5) ≈ 5-10 Hz |
| C4 (C-F) | 150 - 155 | Doublet of doublets | ¹J(C4-F4) ≈ 240-260 Hz, ²J(C4-F5) ≈ 15-25 Hz |
| C5 (C-F) | 155 - 160 | Doublet of doublets | ¹J(C5-F5) ≈ 240-260 Hz, ²J(C5-F4) ≈ 15-25 Hz |
| C6 (C-H) | 115 - 120 | Doublet of doublets | ²J(C6-F5) ≈ 20-30 Hz, ³J(C6-F4) ≈ 5-10 Hz |
Interpretation:
-
Chemical Shifts: The carbons directly attached to the electronegative fluorine atoms (C-4 and C-5) will be significantly deshielded and appear at the lowest field. The nitrile carbon (C1) will also be in a characteristic region. The remaining aromatic carbons will have shifts influenced by the various substituents.
-
Multiplicity and Coupling Constants:
-
The most prominent feature will be the large one-bond C-F coupling constants (¹J) for C-4 and C-5.
-
Two-bond (²J) and three-bond (³J) C-F couplings will also be observed for the other carbons, leading to complex splitting patterns.
-
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is predicted to show two signals, corresponding to F-4 and F-5.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-4 | -120 to -130 | Doublet of doublets | ³J(F4-H3) ≈ 8-10 Hz, ⁴J(F4-H6) ≈ 4-6 Hz |
| F-5 | -130 to -140 | Doublet of doublets | ³J(F5-H6) ≈ 8-10 Hz, ⁴J(F5-H3) ≈ 4-6 Hz |
Interpretation:
-
Chemical Shifts: The chemical shifts of the fluorine atoms are influenced by the other substituents on the aromatic ring. The presence of the bromine and nitrile groups will affect the electron density around the fluorine nuclei, resulting in the predicted chemical shift range.
-
Multiplicity and Coupling Constants:
-
F-4 will be coupled to H-3 (three bonds, ³J) and H-6 (four bonds, ⁴J), resulting in a doublet of doublets.
-
F-5 will be coupled to H-6 (three bonds, ³J) and H-3 (four bonds, ⁴J), also resulting in a doublet of doublets.
-
Experimental Protocols
To experimentally validate the predicted NMR data, the following protocols are recommended.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely and label it clearly.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30 or similar)
-
Spectral width: ~16 ppm
-
Number of scans: 8-16
-
Relaxation delay: 1-2 s
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar)
-
Spectral width: ~240 ppm
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2 s
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment
-
Spectral width: ~200 ppm
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse sequences should be used.
-
The number of increments in the indirect dimension and the number of scans should be optimized to achieve adequate resolution and signal-to-noise.
-
Advanced 2D NMR Analysis for Structural Confirmation
To unequivocally assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.
¹H-¹H COSY (Correlation Spectroscopy)
A COSY experiment would be of limited use for this specific molecule as the two protons are not coupled to each other. However, in derivatives with adjacent protons, it would be crucial for identifying spin systems.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum will reveal direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the ¹H signals to their corresponding ¹³C signals.
-
A cross-peak will be observed between the signal for H-3 and the signal for C-3.
-
A cross-peak will be observed between the signal for H-6 and the signal for C-6.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the carbon skeleton and confirming the positions of substituents.
Predicted Key HMBC Correlations:
-
H-3 will show correlations to:
-
C-1' (³J)
-
C-2 (²J)
-
C-4 (²J)
-
C-5 (³J)
-
-
H-6 will show correlations to:
-
C-1' (²J)
-
C-2 (³J)
-
C-4 (³J)
-
C-5 (²J)
-
Caption: Predicted key HMBC correlations for this compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. While experimental verification is always the gold standard, these predictions offer a solid foundation for researchers to anticipate and interpret their own experimental data. The outlined experimental protocols provide a clear path for acquiring high-quality NMR spectra. The combination of predicted 1D data and the expected correlations from 2D experiments should enable unambiguous structural confirmation of this important synthetic building block.
2-Bromo-4,5-difluorobenzonitrile mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-4,5-difluorobenzonitrile
Introduction
This compound is a halogenated aromatic compound with the chemical formula C₇H₂BrF₂N.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and a nitrile group, makes it a valuable building block in medicinal chemistry and drug discovery. The precise characterization of such molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing definitive information on molecular weight and structural features through fragmentation analysis. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Part 1: Foundational Principles of Mass Spectrometry for Halogenated Aromatics
The choice of mass spectrometry technique is critical for the successful analysis of this compound. The selection of the ionization source and the mass analyzer is dictated by the physicochemical properties of the analyte and the analytical question at hand.
Ionization Techniques: A Comparative Overview
Given its relatively low polarity and potential for volatility, this compound is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] In this approach, the sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[7][8] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. For this compound, EI is expected to produce a clear molecular ion peak and a series of characteristic fragment ions that can be used for unambiguous identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): LC-MS is suitable for a broader range of compounds, including those that are less volatile or thermally labile.[9][10][11]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[12] It is particularly well-suited for polar molecules that can be readily protonated or deprotonated.[7][13] For a molecule like this compound, ESI may be less efficient due to the lack of easily ionizable functional groups. However, adduct formation (e.g., with sodium or potassium ions) may be observed.[13] A notable phenomenon with nitriles in ESI is the potential for in-source reduction to the corresponding amine, particularly when acetonitrile is used as a solvent.[14][15]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique for LC-MS that is well-suited for semi-polar to non-polar compounds.[16] In APCI, the sample is vaporized, and ionization is initiated by a corona discharge. This technique is generally more suitable for molecules like this compound than ESI.
-
The Isotopic Signature of Bromine: A Key Diagnostic Tool
A defining characteristic in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[17][18][19] This results in a pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units (M⁺ and M+2), with a relative intensity ratio of approximately 1:1.[20] The presence of this characteristic doublet is a strong indicator of a monobrominated compound.
Part 2: Experimental Workflow for the Analysis of this compound
The following protocols are provided as a general guideline and may require optimization based on the specific instrumentation and analytical goals.
GC-MS Analysis Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is suitable. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (EI Source):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
-
-
LC-MS Analysis Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Dilute to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 40% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (APCI Source):
-
Ionization Mode: Positive.
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 350 °C.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: m/z 50-350.
-
-
Part 3: Data Analysis and Interpretation of Fragmentation Patterns
Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₇H₂BrF₂N. Its monoisotopic molecular weight is calculated to be approximately 216.93 g/mol .[2] The mass spectrum will exhibit a characteristic molecular ion region with two peaks of nearly equal intensity at m/z 217 (containing ⁷⁹Br) and m/z 219 (containing ⁸¹Br).
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of the molecular ion (M⁺) will be driven by the cleavage of the weakest bonds and the formation of stable fragment ions. The primary fragmentation pathways are expected to be:
-
Loss of a Bromine atom: The C-Br bond is relatively weak and its cleavage will result in the loss of a bromine radical (•Br). This will produce a prominent ion at m/z 138.
-
Loss of the Nitrile group: The molecule can lose the cyano radical (•CN), leading to a fragment ion at m/z 191/193.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for aromatic nitriles is the loss of HCN, which would result in an ion at m/z 190/192.
-
Loss of a Fluorine atom: While the C-F bond is strong, loss of a fluorine radical (•F) may occur, yielding an ion at m/z 198/200.
The following Graphviz diagram illustrates the predicted fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Fragment Ions
The table below summarizes the key predicted ions, their mass-to-charge ratios, and the corresponding neutral losses.
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Formula | Neutral Loss | Rationale |
| 217/219 | [C₇H₂BrF₂N]⁺ | - | Molecular Ion (M⁺) |
| 198/200 | [C₇H₂BrFN]⁺ | •F | Loss of a fluorine radical |
| 191/193 | [C₆H₂BrF₂]⁺ | •CN | Loss of a cyano radical |
| 190/192 | [C₆HBrF₂]⁺ | HCN | Loss of hydrogen cyanide |
| 138 | [C₇H₂F₂N]⁺ | •Br | Loss of a bromine radical (likely a prominent peak) |
Part 4: Troubleshooting and Advanced Considerations
-
Poor Sensitivity: If signal intensity is low, especially in LC-MS with ESI, consider switching to APCI, which is generally more effective for less polar compounds. For GC-MS, ensure proper sample volatilization by optimizing the inlet temperature.
-
Peak Tailing in GC-MS: Active sites in the GC inlet or column can cause peak tailing for polarizable compounds. Using a deactivated inlet liner and a high-quality, low-bleed column can mitigate this issue.
-
Confirmation of Elemental Composition: For unambiguous identification, high-resolution mass spectrometry (HRMS) is recommended. HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.
Conclusion
The mass spectrometric analysis of this compound is a robust method for its identification and structural characterization. A GC-MS approach with Electron Ionization is likely to provide the most informative data, yielding a characteristic fragmentation pattern and the unmistakable isotopic signature of bromine. The predicted fragmentation pathways, centered around the loss of the bromine atom and the nitrile group, provide a reliable framework for interpreting experimental data. This guide equips researchers with the foundational knowledge and practical protocols to confidently analyze this and similar halogenated aromatic compounds, ensuring data quality and integrity in research and development settings.
References
- 1. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. sarpublication.com [sarpublication.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. savemyexams.com [savemyexams.com]
A Technical Guide to the Thermal Stability of 2-Bromo-4,5-difluorobenzonitrile
Abstract
Introduction: The Criticality of Thermal Stability in Pharmaceutical Intermediates
2-Bromo-4,5-difluorobenzonitrile is a dihalogenated benzonitrile derivative whose distinct substitution pattern makes it a valuable building block in medicinal chemistry.[1][2] The presence of bromo, fluoro, and cyano functionalities allows for a variety of subsequent chemical transformations. However, the energetic nature of the nitrile group and the presence of halogen atoms necessitate a thorough understanding of the molecule's thermal stability. Uncontrolled thermal decomposition can lead to runaway reactions, the release of toxic gases, and significant safety incidents in both laboratory and manufacturing settings.
This guide provides a foundational understanding of the potential thermal behavior of this compound. It is structured to not only present known data but also to empower researchers to generate crucial safety and stability information where none currently exists.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for designing handling procedures and experimental setups.
| Property | Value | Source |
| CAS Number | 64695-82-5 | [3][4] |
| Molecular Formula | C₇H₂BrF₂N | [4] |
| Molecular Weight | 218.00 g/mol | [4][5] |
| Appearance | Crystalline powder | [6] |
| Melting Point | 63-64 °C | [3][6] |
| Boiling Point | 255.5 ± 40.0 °C (Predicted) | [6] |
| Flash Point | 108.349 °C | [3] |
| Decomposition Temperature | No data available | [3] |
Assessing Thermal Stability: A Methodological Approach
Given the absence of specific decomposition data for this compound, a systematic approach to thermal hazard assessment is crucial. The primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8][9] This technique is invaluable for determining the onset of decomposition, the temperature ranges of mass loss, and the presence of residual matter.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It provides information on melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[12]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid can be used to allow for the escape of decomposition gases.
-
Atmosphere: Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C (or a temperature determined by TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis: Monitor the heat flow curve for endothermic events (melting) and exothermic events (decomposition). The onset temperature and the enthalpy of decomposition (ΔHd) are critical parameters for assessing the thermal hazard.
Predicted Thermal Decomposition Pathway and Products
While specific experimental data is lacking, the thermal decomposition of this compound can be predicted based on the known chemistry of related compounds. The thermal decomposition of a similar isomer, 2-Bromo-4,6-difluorobenzonitrile, is reported to generate carbon oxides (CO, CO₂), hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrogen oxides (NOx).[13] The parent benzonitrile structure is known to decompose at temperatures between 570-600°C.[14]
The C-Br bond is generally the weakest point in the molecule and is likely to be the first to cleave upon thermal stress. The nitrile group can also undergo exothermic decomposition. The presence of fluorine atoms on the aromatic ring generally increases thermal stability.
A plausible, albeit simplified, decomposition pathway is illustrated in the following diagram:
Caption: Predicted Thermal Decomposition Products.
Safety, Handling, and Storage
Given the potential for hazardous decomposition, strict safety protocols are mandatory when handling this compound, especially at elevated temperatures.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3]
-
Skin Protection: Wear impervious, flame-resistant clothing and handle with appropriate chemical-resistant gloves.[3]
-
Respiratory Protection: In case of inadequate ventilation or when exposure limits are exceeded, use a full-face respirator.[3]
Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[3]
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][13]
Conclusion
While direct experimental data on the thermal stability of this compound is currently unavailable, this guide provides a comprehensive framework for its safe handling and use. By employing standard analytical techniques such as TGA and DSC, researchers can generate the necessary data to understand its decomposition profile and potential thermal hazards. The predicted decomposition products, including hydrogen halides and nitrogen oxides, underscore the importance of conducting all heating operations in a well-ventilated environment with appropriate safety precautions. A thorough understanding of the thermal properties of this and other energetic intermediates is paramount for the safe and successful development of new pharmaceutical agents.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 64695-82-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. etamu.edu [etamu.edu]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. tainstruments.com [tainstruments.com]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-4,5-difluorobenzonitrile. As a key building block in pharmaceutical and agrochemical research, a thorough understanding of its hazard profile and the implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes technical data with field-proven insights to offer a practical and self-validating system for the safe utilization of this compound.
Understanding the Hazard: A Multifaceted Profile
This compound (CAS No. 64695-82-5) is a dihalogenated benzonitrile, a class of compounds recognized for their utility in organic synthesis, particularly in the construction of complex molecular architectures.[1] The presence of bromo, fluoro, and cyano functionalities imparts a unique reactivity profile, making it a valuable synthon. However, these same features contribute to its hazardous nature.
The primary hazards associated with this compound are categorized as follows:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Skin Irritation: It is known to cause skin irritation.[2][3]
-
Respiratory Irritation: It may cause respiratory irritation.[2][3]
Physicochemical Properties and Their Safety Implications
| Property | Value | Safety Implication |
| Molecular Formula | C₇H₂BrF₂N | Indicates the presence of halogen and nitrogen atoms, which can contribute to hazardous decomposition products. |
| Molecular Weight | 218.00 g/mol | As a solid, there is a risk of dust inhalation. |
| Appearance | Pale purple powder | The powdered form necessitates careful handling to avoid generating dust.[1] |
| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg | While it is a solid at room temperature, heating can lead to vaporization, increasing the inhalation hazard. |
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to this compound is the implementation of robust engineering controls. These measures are designed to contain the hazard at its source, minimizing the reliance on personal protective equipment (PPE).
Chemical Fume Hood: The Cornerstone of Safe Handling
All manipulations of this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood.[5] The fume hood provides critical protection against the inhalation of dust and vapors.
Diagram: Workflow for Handling this compound in a Fume Hood
Caption: A simplified workflow for handling this compound within a chemical fume hood.
Ventilated Balance Enclosure
For precise weighing of the powdered compound, a ventilated balance enclosure or a dedicated weighing station within the fume hood is recommended to minimize air currents that can affect balance accuracy and to contain any generated dust.[5][6]
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE is mandatory when handling this compound, even with the use of engineering controls. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles.[3] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.[3] |
| Body Protection | Flame-resistant lab coat | Protects against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if engineering controls are insufficient or during spill cleanup. | Protects against inhalation of dust and vapors. |
Diagram: PPE Selection Logic
Caption: A decision-making diagram for selecting appropriate PPE based on identified hazards.
Experimental Protocols: A Step-by-Step Approach to Safety
Adherence to well-defined experimental protocols is crucial for minimizing the risk of exposure and accidents.
Weighing and Dispensing a Powdered Sample
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.[7]
-
Use a dedicated set of spatulas and weighing paper for this compound.
-
-
Procedure:
-
Place the analytical balance inside a ventilated enclosure or in a draft-free area of the fume hood.[5]
-
Tare a clean, dry vial with a screw cap on the balance.
-
Carefully transfer the desired amount of this compound to the vial using a clean spatula. Avoid creating dust clouds.[7]
-
Securely cap the vial immediately after dispensing.
-
Clean the spatula and any residual powder from the work surface using a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of the cloth as hazardous waste.[8]
-
Preparation of a Stock Solution
-
Preparation:
-
Follow all the preparation steps outlined in the weighing and dispensing protocol.
-
Select a suitable solvent and ensure it is compatible with this compound.
-
-
Procedure:
-
Weigh the required amount of the compound into a tared flask with a ground glass joint.
-
While in the fume hood, add the solvent to the flask slowly, with gentle swirling to dissolve the solid.[9]
-
If necessary, use a magnetic stirrer to aid dissolution.
-
Once the solid is fully dissolved, cap the flask securely.
-
Label the flask clearly with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.[10]
-
Setting Up a Chemical Reaction
For reactions involving air-sensitive reagents, specialized techniques are required.
-
Glassware Preparation:
-
Reagent Addition:
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and appropriate response is critical to minimize harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the emergency response team.[15] |
Diagram: Emergency Response Flowchart
Caption: A flowchart outlining the immediate steps to take in case of an emergency involving this compound.
Storage and Waste Disposal: Ensuring Long-Term Safety
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[16]
-
Segregate it from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Waste Disposal
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste.[17]
-
Collect halogenated organic waste separately from non-halogenated waste.[18]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a culture of safety within the laboratory. This requires a commitment to continuous learning, rigorous adherence to protocols, and a proactive approach to risk assessment. By integrating the principles and practices outlined in this guide, researchers can confidently and safely utilize this valuable compound in their pursuit of scientific advancement.
References
- 1. ossila.com [ossila.com]
- 2. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. flinnsci.com [flinnsci.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. web.mit.edu [web.mit.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. research.unl.edu [research.unl.edu]
- 15. Mutagenicity studies with 2,4,5-T on bacteria and mammalian germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
Navigating the Synthesis and Safety of 2-Bromo-4,5-difluorobenzonitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-difluorobenzonitrile is a key building block in medicinal chemistry and materials science, prized for its utility in introducing a difluorobenzonitrile moiety into larger molecules. This structural motif is of significant interest in the development of novel therapeutic agents and functional materials, as the fluorine atoms can modulate physicochemical properties such as metabolic stability and receptor binding affinity.[1] However, the safe and effective use of this reagent necessitates a thorough understanding of its chemical properties and potential hazards. This in-depth technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 64695-82-5), offering practical insights and protocols to ensure its safe handling in a research and development setting.
Chemical and Physical Properties
A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of a substance. This data informs storage conditions, handling procedures, and appropriate emergency responses.
| Property | Value | Source(s) |
| CAS Number | 64695-82-5 | [2] |
| Molecular Formula | C₇H₂BrF₂N | [2] |
| Molecular Weight | 218.00 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 63-64 °C | |
| Boiling Point | 255.5 ± 40.0 °C (Predicted) | |
| Purity | ≥ 98% | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is paramount for risk assessment and the implementation of appropriate safety measures.
The primary hazards associated with this compound are acute toxicity (oral, dermal, and inhalation), skin irritation, serious eye irritation, and respiratory irritation.[2][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin. (Inferred from isomers)[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled. (Inferred from isomers)[5]
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P317: IF SWALLOWED: Get medical help.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
P317: Get medical help.[6]
-
P330: Rinse mouth.[6]
-
P332 + P317: If skin irritation occurs: Get medical help.[6]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[6]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Caption: GHS Hazard Profile.
First-Aid Measures: A Proactive Response Protocol
In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on the known hazards of this compound and its isomers.
-
General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.[8][9]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical advice.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[6]
Fire-Fighting Measures: Preparedness for Thermal Decomposition
While this compound is a solid, it is combustible and can decompose under fire conditions to produce hazardous gases.
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Unsuitable Extinguishing Media: No known unsuitable media.[12]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[10][11]
-
Protective Equipment and Precautions for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]
Accidental Release Measures: Containment and Cleanup
A spill of this compound requires a careful and systematic approach to prevent exposure and environmental contamination.
-
Personal Precautions: Evacuate unnecessary personnel from the area.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator if dust is generated.[6] Ensure adequate ventilation.[9] Avoid breathing dust.[8]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7][12]
-
Methods for Containment and Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6][11] Avoid generating dust.[11] For a molten spill, allow the material to solidify before cleaning. Absorb any remaining residue with an inert material such as sand or vermiculite.[12]
Handling and Storage: Proactive Safety in the Laboratory
The safe use of this compound begins with proper handling and storage procedures designed to minimize exposure risk.
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[6][11]
-
Wear appropriate personal protective equipment (PPE).[6]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid the formation and inhalation of dust.[11]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][11]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
-
The product may be light-sensitive, so storage in an opaque container is recommended.[11]
-
Store in a locked cabinet or other secure area.[6]
Exposure Controls and Personal Protection: The Last Line of Defense
Engineering controls and personal protective equipment are essential to prevent exposure to this compound.
-
Engineering Controls: A well-maintained chemical fume hood is the primary engineering control for handling this compound.[11] Emergency eyewash stations and safety showers should be readily accessible in the immediate work area.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.[9]
-
Caption: PPE Selection and Use Workflow.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is critical for preventing hazardous reactions.
-
Reactivity: No specific reactivity data is available, but it is expected to be stable under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[15]
-
Possibility of Hazardous Reactions: Hazardous polymerization will not occur.
-
Conditions to Avoid: Avoid exposure to heat and light.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13]
-
Hazardous Decomposition Products: As mentioned previously, thermal decomposition can produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[10][11]
Toxicological Information
-
Acute Toxicity:
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Ecological Information
Limited ecological data is available for this compound. However, given its chemical structure, it is important to prevent its release into the environment.
-
Toxicity: No specific data on aquatic toxicity is available.[15]
-
Persistence and Degradability: No data available.[15]
-
Bioaccumulative Potential: No data available.[15]
-
Mobility in Soil: No data available.[15]
Disposal Considerations
Proper disposal of this compound and its containers is essential to comply with environmental regulations and prevent contamination.
-
Waste Treatment Methods: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[7][9] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[9]
-
General Guidance: Do not allow the product to enter drains or waterways.[7] Disposal must be in accordance with all applicable federal, state, and local regulations.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for researchers and scientists to work with this compound confidently and safely. By adhering to the principles of hazard identification, risk assessment, and the consistent use of engineering controls and personal protective equipment, the risks associated with this compound can be effectively managed.
References
- 1. China Factory Supply Benzonitrile, 2-Bromo-4, 5-Difluoro-; 2-Bromo-4, 5-Difluorobenzonitrile; 2-Bromo-4, 5-Difluorobenzonitrile CAS 64695-82-5 - 2-Bromo-4 5-Difluorobenzonitrile, 2-Bromo-4 5-Difluorobenzonitrile; | Made-in-China.com [m.made-in-china.com]
- 2. 64695-82-5|this compound|BLD Pharm [bldpharm.com]
- 3. 64695-82-5 | this compound - Fluoropharm [fluoropharm.com]
- 4. 64695-82-5|this compound|BLD Pharm [fr.bldpharm.com]
- 5. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. capotchem.com [capotchem.com]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-4,5-difluorobenzonitrile
Abstract: 2-Bromo-4,5-difluorobenzonitrile (CAS No. 64695-82-5) is a pivotal molecular scaffold in modern synthetic chemistry, prized for its trifunctional nature that enables precise, regioselective modifications.[1] This guide provides an in-depth analysis of its reactivity, focusing on the strategic exploitation of its bromo, fluoro, and nitrile moieties. We will explore the mechanistic underpinnings of its key transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and nitrile group manipulations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Core Reactivity Analysis: A Trifunctional Scaffold
The synthetic power of this compound stems from the distinct and orthogonally addressable reactivity of its three functional groups. The electron-withdrawing nature of the nitrile group profoundly influences the reactivity of the aromatic ring, while the differential lability of the bromo and fluoro substituents allows for a highly controlled, sequential approach to molecular construction.
The Aryl Halide Moieties: A Tale of Two Halogens
The primary determinant of this molecule's utility is the differential reactivity between the bromine atom at the C2 position and the fluorine atoms at C4 and C5.
-
C2-Bromine: This position is overwhelmingly favored for palladium-catalyzed cross-coupling reactions . The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) center compared to the stronger, less polarizable C-F bonds.[2]
-
C4/C5-Fluorine: These positions are activated towards Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing effect of the nitrile group (-CN) at C1, particularly at the para position (C4), renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles.[3] Fluorine's high electronegativity makes it an excellent leaving group in this context.[4]
This dichotomy is the cornerstone of its synthetic application, enabling chemists to perform metal-catalyzed bond formation and nucleophilic substitution in a predictable, stepwise manner.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The C-Br bond is the primary handle for constructing complex carbon-carbon and carbon-nitrogen bonds, which are foundational in drug discovery.
The Suzuki reaction is a robust method for forming biaryl structures by coupling the C-Br bond with an organoboron reagent (boronic acid or ester).[5] This reaction is central to synthesizing molecules with extended π-systems or for joining molecular fragments.
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[5][6] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical; it activates the boronic acid to facilitate transmetalation, the step where the organic group is transferred from boron to the palladium center.[7] The ligand choice (e.g., phosphines) is crucial for stabilizing the palladium catalyst and promoting the rate-determining oxidative addition and final reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction is indispensable for synthesizing arylamines, a ubiquitous motif in pharmaceuticals.[8] It involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine.[9][10]
Causality & Mechanistic Insight: The mechanism is similar to other cross-couplings, involving oxidative addition, amine coordination, deprotonation by a strong base (e.g., NaOt-Bu), and reductive elimination to form the C-N bond.[11] The steric and electronic properties of the phosphine ligand are paramount; bulky, electron-rich ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[11][12]
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking the aromatic ring to a terminal alkyne. This reaction is valuable for creating rigid linear linkers in molecules and for synthesizing conjugated enynes.[13][14]
Causality & Mechanistic Insight: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[15] The palladium catalyst follows a typical cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[16] Copper-free variants have also been developed to avoid potential issues with copper contamination.[17]
Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The electron-deficient nature of the 4,5-difluorobenzonitrile ring allows for the displacement of one or both fluorine atoms by a variety of nucleophiles.
Causality & Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[3] The nucleophile first attacks the carbon bearing the fluorine (typically the C4 position, which is para to the strongly activating nitrile group), breaking aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][18] In the second, faster step, the fluoride leaving group is eliminated, restoring aromaticity. The presence of strong electron-withdrawing groups is essential to stabilize the negatively charged intermediate.[18]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Common nucleophiles include:
-
O-Nucleophiles: Alkoxides, phenoxides
-
N-Nucleophiles: Primary/secondary amines, anilines
-
S-Nucleophiles: Thiolates
Transformations of the Nitrile Group
The nitrile group is not merely an activating group; it is a versatile functional handle that can be transformed into other valuable moieties.
-
Reduction to Amine: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Ni). This introduces a flexible, basic linker into the molecule.[19]
-
Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (-COOH). Milder conditions can sometimes be used to stop the reaction at the primary amide (-CONH₂) stage.[20]
-
Formation of Heterocycles: The nitrile group is a key precursor for synthesizing nitrogen-containing heterocycles, such as oxadiazoles, which are important in medicinal chemistry.[21]
Strategic Synthesis & Regioselectivity
The true elegance of using this compound lies in the ability to perform sequential, regioselective reactions. A common and highly effective strategy is to first address the C-Br bond via a palladium-catalyzed coupling, followed by a nucleophilic substitution at the C4-F position. This workflow allows for the controlled and independent introduction of two different substituents.
Caption: A strategic workflow for sequential functionalization.
Experimental Protocols
The following protocols are representative examples and serve as validated starting points. Optimization may be required based on the specific substrate and desired scale.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with phenylboronic acid.
| Component | Molar Eq. | Mol | Mass / Vol. | Notes |
| This compound | 1.0 | 2.0 mmol | 436 mg | Limiting Reagent |
| Phenylboronic Acid | 1.2 | 2.4 mmol | 293 mg | Slight excess ensures full conversion. |
| Pd(PPh₃)₄ | 0.03 | 0.06 mmol | 69 mg | Catalyst. Handle in an inert atmosphere. |
| K₂CO₃ (anhydrous) | 2.5 | 5.0 mmol | 691 mg | Base. Must be dry. |
| Dioxane / H₂O (4:1) | - | - | 10 mL | Degassed solvent system. |
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound, phenylboronic acid, and K₂CO₃.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst. Causality Note: Adding the catalyst last to the heterogeneous mixture ensures it is well-dispersed as the reaction begins.
-
Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitoring: Track reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Coupling of this compound with morpholine.
| Component | Molar Eq. | Mol | Mass / Vol. | Notes |
| This compound | 1.0 | 1.0 mmol | 218 mg | Limiting Reagent |
| Morpholine | 1.2 | 1.2 mmol | 105 µL | Nucleophile. |
| Pd₂(dba)₃ | 0.01 | 0.01 mmol | 9.2 mg | Palladium Precatalyst.[8] |
| XPhos | 0.02 | 0.02 mmol | 9.5 mg | Bulky phosphine ligand. |
| NaOt-Bu | 1.4 | 1.4 mmol | 135 mg | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene (anhydrous) | - | - | 5 mL | Degassed, dry solvent. |
Procedure:
-
In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial.
-
Remove the vial from the glovebox, establish an argon atmosphere, and add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the vial and heat to 100 °C for 16 hours. Causality Note: Elevated temperature is often required to overcome the activation energy for C-N bond formation with aryl bromides.[8]
-
Monitoring: Monitor by LC-MS for product formation.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Reaction: Substitution of the C4-fluorine with sodium methoxide.
| Component | Molar Eq. | Mol | Mass / Vol. | Notes |
| This compound | 1.0 | 2.0 mmol | 436 mg | Substrate |
| Sodium Methoxide (NaOMe) | 1.1 | 2.2 mmol | 119 mg | Nucleophile. Slight excess. |
| Dimethylformamide (DMF, anhydrous) | - | - | 8 mL | Polar aprotic solvent to dissolve salts. |
Procedure:
-
To a round-bottom flask under argon, dissolve this compound in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide portion-wise over 5 minutes. Causality Note: The exothermic reaction is controlled by slow addition at a low temperature to prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: Monitor by TLC, observing the formation of a more polar product spot.
-
Work-up: Quench the reaction by slowly pouring it into ice-cold water (50 mL). A precipitate should form.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water until the filtrate is neutral.
-
Purification: Dry the solid under vacuum. Recrystallization from ethanol/water may be performed if further purification is needed.
References
- 1. scbt.com [scbt.com]
- 2. ossila.com [ossila.com]
- 3. vapourtec.com [vapourtec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ossila.com [ossila.com]
A Technical Guide to the Synthesis of Novel Derivatives from 2-Bromo-4,5-difluorobenzonitrile: Strategies and Methodologies
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Within this class of high-value intermediates, 2-Bromo-4,5-difluorobenzonitrile stands out as a particularly versatile trifunctional building block. Its unique arrangement of three distinct reactive centers—a bromo group, two differentially activated fluoro groups, and a cyano moiety—offers a powerful platform for the synthesis of complex, highly substituted aromatic derivatives.
This guide provides an in-depth exploration of the synthetic strategies available for the derivatization of this compound. We will dissect the principles governing its reactivity, present detailed, field-proven protocols for key transformations, and illustrate how these reactions can be orchestrated in sequential fashion to build molecular complexity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities.
Foundational Principles of Reactivity and Chemoselectivity
The synthetic utility of this compound is rooted in the differential reactivity of its halogen substituents, a feature governed by the electronic landscape of the aromatic ring. The potent electron-withdrawing nature of the cyano group is the primary activating force, yet its influence is not uniform across the scaffold.
-
The Cyano Group: Positioned at C1, the nitrile functionality (-C≡N) exerts a strong -I (inductive) and -M (mesomeric) effect. This significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack—a prerequisite for Nucleophilic Aromatic Substitution (SNAr).[1]
-
The Fluoro Substituents: The fluorine atom at C4 is positioned para to the cyano group, placing it at a site of maximum electron deficiency. This, combined with the ortho-activating effect of the C2-bromo group, renders the C4-F bond exceptionally labile towards nucleophilic displacement. The fluorine at C5, being meta to the cyano group, is considerably less activated. This electronic disparity is the cornerstone of regioselective SNAr reactions.
-
The Bromo Substituent: The carbon-bromine bond at C2 is significantly less polarized and weaker than the C-F bonds. While it is a poor leaving group in SNAr reactions compared to fluorine, it is the ideal handle for transformations mediated by transition metals, most notably palladium-catalyzed cross-coupling reactions.[2]
This inherent electronic bias allows for a predictable and controllable reaction sequence, enabling chemists to functionalize the molecule in a stepwise manner.
Caption: Core synthetic pathways for this compound.
Synthetic Strategies and Experimental Protocols
Part A: Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Positions
The SNAr reaction is the primary method for functionalizing the C4 position. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The rate-determining step is typically the initial nucleophilic attack. The exceptional stability of the Meisenheimer complex when the attack occurs at C4—due to charge delocalization onto the cyano group—is why this position is overwhelmingly favored.[4]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Synthesis of 2-Bromo-4-(phenoxy)-5-fluorobenzonitrile
This protocol details a typical O-arylation at the C4 position. The choice of a polar aprotic solvent like DMSO is crucial as it solvates the cation of the base, liberating the nucleophile for attack on the electron-deficient ring.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and anhydrous DMSO. Stir until fully dissolved.
-
Add phenol followed by anhydrous potassium carbonate.
-
Heat the reaction mixture to 80-90 °C. The causality here is that elevated temperature is required to overcome the activation energy of the initial nucleophilic attack.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x). The organic solvent isolates the less polar product from the aqueous phase containing salts and residual DMSO.
-
Combine the organic layers and wash with brine. This removes residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Part B: Metal-Catalyzed Cross-Coupling at the Bromo Position
The C-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions, which are workhorse methods for forming C-C, C-N, and C-O bonds.[5] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most robust and widely used of these transformations.[6][7]
The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, reforming the C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 2-Aryl Derivative
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
-
Reaction vessel suitable for inert atmosphere chemistry
-
-
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is a self-validating step critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Add the degassed solvent (e.g., Dioxane) followed by the degassed aqueous base solution. Degassing the solvents prevents oxidation of the catalyst.
-
Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 2-aryl-4,5-difluorobenzonitrile.
-
Part C: Orthogonal Sequential Synthesis
The true power of this scaffold is realized through sequential, orthogonal reactions. By performing an SNAr reaction first, followed by a cross-coupling reaction, one can rapidly assemble complex, tri-substituted products.
Protocol 3: Two-Step Synthesis of 2-Aryl-4-(alkoxy)-5-fluorobenzonitrile
-
Workflow:
-
Step 1 (SNAr): React this compound with an alcohol (e.g., ethanol) and a suitable base (e.g., NaH) in a solvent like THF to synthesize 2-Bromo-4-ethoxy-5-fluorobenzonitrile. This follows a similar principle to Protocol 1.
-
Step 2 (Suzuki Coupling): Take the purified product from Step 1 and subject it to the conditions described in Protocol 2, using an arylboronic acid of choice. This will selectively functionalize the C-Br bond, leaving the alkoxy and remaining fluoro groups intact.
-
This orthogonal approach is highly efficient, as the reaction conditions for SNAr and palladium coupling are generally non-interfering.
Data Summary
The following table summarizes representative conditions and expected outcomes for the primary synthetic transformations. Yields are indicative and highly dependent on the specific substrates and optimization.
| Reaction Type | Position | Key Reagents | Solvent | Temp (°C) | Typical Yield |
| SNAr (O-Nu) | C4 | Alcohol/Phenol, K₂CO₃ or NaH | DMSO, DMF | 80-120 | 70-95% |
| SNAr (N-Nu) | C4 | Amine, K₂CO₃ or DIPEA | DMSO, NMP | 80-140 | 65-90% |
| Suzuki Coupling | C2 | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 90-100 | 60-85% |
| Buchwald-Hartwig | C2 | Amine, Pd catalyst, Ligand, Base | Toluene, Dioxane | 90-110 | 55-80% |
Conclusion and Future Outlook
This compound is a strategically designed scaffold that offers chemists a reliable and predictable entry point into a diverse range of novel derivatives. By understanding the fundamental principles of its chemoselectivity, researchers can employ high-yielding SNAr and palladium-catalyzed cross-coupling reactions, both individually and in powerful sequential combinations. The protocols and insights provided in this guide serve as a robust foundation for the development of new molecular entities for applications spanning from kinase inhibitors in oncology to advanced TADF emitters in OLED technology.[2] The continued exploration of this building block's reactivity will undoubtedly lead to the discovery of next-generation pharmaceuticals and materials.
References
Methodological & Application
Application Notes and Protocol for Suzuki Coupling of 2-Bromo-4,5-difluorobenzonitrile
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and mild reaction conditions.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[3] Its broad applicability has made it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl scaffolds found in numerous active pharmaceutical ingredients (APIs).[4][5]
This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-4,5-difluorobenzonitrile, a versatile building block in medicinal chemistry. The presence of electron-withdrawing fluoro and nitrile groups on the aromatic ring presents both a challenge and an opportunity. While these groups can deactivate the aryl bromide towards oxidative addition to the palladium catalyst, they also offer valuable handles for further chemical modification and can significantly influence the pharmacokinetic properties of the final compound. This guide offers a comprehensive, field-proven protocol designed to address these challenges and ensure a high-yielding and reproducible reaction.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-deficient nature of the aryl bromide can make this the rate-determining step.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (for 1 mmol scale) | Molar Equiv. | Notes |
| This compound | 64695-82-5 | 218.00 g/mol | 218 mg | 1.0 | Starting material. Ensure it is dry.[6][7] |
| Arylboronic Acid | Varies | Varies | 1.2 mmol | 1.2 | Purity is crucial. Consider using a slight excess. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 g/mol | 24.5 mg | 0.03 | A reliable and versatile catalyst for Suzuki couplings. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 276 mg | 2.0 | Anhydrous, finely powdered base is recommended. |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 4 mL | - | Anhydrous and degassed. |
| Water | 7732-18-5 | 18.02 g/mol | 1 mL | - | Degassed deionized water. |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (218 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and side reactions.
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane (4 mL) to the flask, followed by degassed water (1 mL).
-
The reaction mixture should be a suspension.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 80-90 °C using a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or slightly increase the temperature. Ensure efficient stirring.
-
Catalyst deactivation: Ensure the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is crucial.
-
Protodeboronation of the boronic acid: Use a slight excess of the boronic acid (up to 1.5 equivalents). Ensure the base is anhydrous.
-
Poor solubility: A different solvent system, such as toluene/water or DMF/water, may be beneficial for certain substrates.
-
-
Side Reactions:
-
Homocoupling of the boronic acid: This can occur in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is key to minimizing this side product.
-
Dehalogenation of the aryl bromide: This can be promoted by certain bases and impurities.
-
-
Choice of Catalyst and Ligand: For particularly challenging couplings, or if the standard protocol is unsuccessful, consider using a more active catalyst system. Buchwald or Fu and their respective research groups have developed highly effective palladium pre-catalysts and bulky, electron-rich phosphine ligands that are particularly well-suited for coupling electron-deficient aryl halides.
Safety Precautions
-
This compound: Handle with care. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of novel biaryl compounds with potential applications in drug discovery and materials science. The protocol detailed in this application note provides a reliable and reproducible method for achieving this transformation. By understanding the reaction mechanism and paying close attention to key experimental parameters such as the inert atmosphere and reagent quality, researchers can successfully employ this versatile reaction in their synthetic endeavors.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 64695-82-5|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,5-difluorobenzonitrile
Introduction: The Strategic Importance of Arylamines and the Power of C-N Cross-Coupling
The synthesis of arylamines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors.[1] These structural motifs are integral to a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, more traditional methods like the Ullmann condensation.[2][3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions, making it an indispensable tool for synthetic chemists.[4][5]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Bromo-4,5-difluorobenzonitrile, a challenging yet valuable substrate for the synthesis of highly functionalized aniline derivatives. The presence of electron-withdrawing fluorine and nitrile groups significantly influences the reactivity of the aryl bromide, necessitating a carefully optimized protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental procedure, and offer insights into troubleshooting and optimization strategies.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][6] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst and completing the cycle.[10]
An unproductive side reaction that can occur is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[2] The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic secondary amine. Optimization may be necessary for specific amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >98% | Commercial Source |
| Secondary Amine (e.g., Morpholine) | Anhydrous | Commercial Source |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source |
| XPhos | >98% | Commercial Source |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercial Source |
| Anhydrous Toluene | Sure/Seal™ or equivalent | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Saturated Aqueous Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |
| Diatomaceous Earth (e.g., Celite®) | - | Commercial Source |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Reaction Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Finally, add the secondary amine (1.2 equiv) via syringe.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Carefully quench the reaction with water.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Key Considerations and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of reaction parameters.
Catalyst and Ligand Selection
The combination of a palladium precursor and a phosphine ligand is critical. For electron-deficient aryl bromides such as the target substrate, bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps.[11][12]
| Ligand | Characteristics | Applicability |
| XPhos | A bulky, electron-rich dialkylbiaryl phosphine ligand.[11] | Excellent for a broad range of aryl halides, including electron-deficient ones.[13] |
| RuPhos | Another effective dialkylbiaryl phosphine ligand.[11] | Often used for challenging couplings. |
| BrettPhos | A highly active ligand for the amination of aryl mesylates and chlorides.[13] | May be beneficial for particularly unreactive substrates. |
| BINAP | A bidentate phosphine ligand.[2] | Historically significant, but often superseded by bulky monophosphine ligands. |
Choice of Base
The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically employed.[14]
| Base | pKa of Conjugate Acid | Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | A very common and effective base.[15] However, it can be sensitive to moisture and air. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A strong, non-nucleophilic base. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | A weaker base that can be advantageous for substrates with base-sensitive functional groups.[15] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | A mild base often used for sensitive substrates.[15] |
Solvent Selection
The choice of solvent can significantly impact the reaction rate and yield. Aprotic, non-polar, or weakly polar solvents are generally preferred.[15]
| Solvent | Boiling Point (°C) | Comments |
| Toluene | 111 | A very common and effective solvent for Buchwald-Hartwig aminations.[16] |
| 1,4-Dioxane | 101 | Also frequently used, but has some safety and environmental concerns.[5] |
| THF | 66 | Can be used, but its lower boiling point may require longer reaction times. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, inappropriate ligand or base, insufficient temperature. | Ensure reagents are anhydrous and the reaction is under an inert atmosphere. Screen different ligands and bases. Increase the reaction temperature. |
| Hydrodehalogenation | β-hydride elimination is competing with reductive elimination.[2] | Use a bulkier phosphine ligand to sterically hinder β-hydride elimination. |
| Formation of Biaryl Byproducts | Homocoupling of the aryl bromide. | Optimize the catalyst and ligand loading. Ensure slow addition of the amine. |
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and flammable. Handle it under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 2-amino-4,5-difluorobenzonitrile derivatives. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent, high yields of the desired products can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 2-Bromo-4,5-difluorobenzonitrile
This compound is a trifunctional aromatic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a benzonitrile scaffold, offers multiple reactive sites for sequential and regioselective functionalization. The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.
This guide provides a comprehensive overview of the principles and practical protocols for conducting SNAr reactions on this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and offer detailed, field-proven protocols for the substitution with common nucleophiles, including amines, thiols, and alkoxides. The resulting functionalized benzonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.
Mechanistic Insights and Regioselectivity
The reactivity of this compound in SNAr reactions is governed by the interplay of the electron-withdrawing nitrile group and the nature of the halogen leaving groups. The generally accepted mechanism for SNAr is a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The key to predicting the outcome of an SNAr reaction on a polyhalogenated aromatic ring lies in understanding two main factors:
-
Activation by the Electron-Withdrawing Group: The nitrile group (-CN) is a strong electron-withdrawing group. It activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negative charge of the Meisenheimer intermediate through resonance.
-
Leaving Group Ability: In nucleophilic aromatic substitution, the rate of reaction is often dependent on the electronegativity of the leaving group. Fluorine, being the most electronegative halogen, is generally a better leaving group than bromine in SNAr reactions. This is because the highly polarized C-F bond is more susceptible to nucleophilic attack.
In the case of this compound, the nitrile group is at position 1. This places the bromine atom at the ortho position (C2), one fluorine atom at the para position (C4), and the other fluorine atom at the meta position (C5). Based on the principles of SNAr, the para position (C4) is the most activated site for nucleophilic attack due to the strong resonance stabilization provided by the nitrile group. Coupled with the superior leaving group ability of fluorine, the substitution is predicted to occur selectively at the C4 position, displacing the fluoride ion.
Caption: Predicted regioselective SNAr on this compound.
Experimental Protocols
The following protocols are designed to be robust starting points for the nucleophilic aromatic substitution on this compound. Researchers should monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and optimize conditions as needed.
Safety Precautions: this compound and its isomers are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Protocol 1: Reaction with Amines (e.g., Piperidine)
This protocol describes the synthesis of 2-Bromo-4-(piperidin-1-yl)-5-fluorobenzonitrile.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO (approximately 5-10 mL per mmol of substrate).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Caption: General workflow for the SNAr reaction with amines.
Protocol 2: Reaction with Thiols (e.g., Thiophenol)
This protocol outlines the synthesis of 2-Bromo-4-(phenylthio)-5-fluorobenzonitrile.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add thiophenol (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 4-8 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive thiols.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Protocol 3: Reaction with Alkoxides (e.g., Sodium Methoxide)
This protocol details the synthesis of 2-Bromo-4-methoxy-5-fluorobenzonitrile.
Materials:
-
This compound
-
Sodium methoxide (or generate in situ from methanol and sodium hydride)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol or THF.
-
If using sodium hydride to generate the alkoxide, cool the solvent to 0 °C and carefully add sodium hydride (1.2 eq). Stir for 15 minutes. Then, add methanol (1.2 eq) dropwise and allow the mixture to warm to room temperature. If using a solution of sodium methoxide in methanol, add it directly (1.2 eq).
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Reaction Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary/Secondary Amines | K₂CO₃, Et₃N, or DIPEA | DMF, DMSO, MeCN | 25 - 100 | 2 - 12 |
| Thiols | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25 - 60 | 4 - 8 |
| Alcohols/Phenols | NaH, K₂CO₃, t-BuOK | THF, DMF, or corresponding alcohol | 0 - 60 | 1 - 6 |
Applications in Drug Discovery
The functionalized products derived from this compound are valuable intermediates in the synthesis of complex molecules with therapeutic potential. The remaining bromine and fluorine atoms, as well as the nitrile group, can be further elaborated through various chemical transformations, such as cross-coupling reactions, to build molecular complexity.
A notable application of this building block is in the synthesis of kinase inhibitors. For instance, derivatives of this compound have been utilized in the synthesis of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors, which are being investigated for the treatment of inflammatory diseases.[2][3] The 4-substituted-2-bromo-5-fluorobenzonitrile core provides a versatile scaffold for the development of potent and selective inhibitors. Additionally, this scaffold is relevant for the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, which are a focus in the development of anticancer therapies.[4]
Caption: Synthetic pathway from this compound to complex drug candidates.
Conclusion
This compound is a strategically important building block for the synthesis of a wide array of functionalized aromatic compounds. The predictable regioselectivity of nucleophilic aromatic substitution at the C4 position, coupled with the potential for further diversification at the remaining halogenated sites, makes it a valuable tool for chemists in both academic and industrial research. The protocols provided herein offer a solid foundation for the exploration of the rich chemistry of this versatile intermediate, paving the way for the discovery of novel therapeutics and advanced materials.
References
- 1. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-difluorobenzonitrile
Abstract
This comprehensive technical guide provides detailed application notes and laboratory protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4,5-difluorobenzonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by its difluoro and cyano substituents. This document explores three pivotal cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By explaining the mechanistic rationale behind reagent selection and procedural steps, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize novel derivatives for a range of applications.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable synthetic intermediate. The electron-withdrawing nature of the nitrile and two fluorine atoms makes the aromatic ring electron-deficient, which significantly influences its reactivity in cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of diverse molecular fragments, enabling the construction of complex molecular architectures. The resulting 2-substituted-4,5-difluorobenzonitrile derivatives are key scaffolds in the development of pharmaceuticals, agrochemicals, and advanced organic materials.
Palladium-catalyzed cross-coupling reactions represent the most robust and efficient methods for the functionalization of such aryl halides.[1] These transformations are characterized by their broad functional group tolerance, mild reaction conditions, and high yields.[2] This guide provides field-proven insights and step-by-step protocols for the three most pertinent palladium-catalyzed reactions for this substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, which generally proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The initial and often rate-determining step is the oxidative addition , where a low-valent Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5] The subsequent step varies by reaction type, leading to the introduction of the new coupling partner onto the palladium center. Finally, reductive elimination expels the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Figure 1: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6] For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.
Causality of Experimental Choices
-
Catalyst/Ligand System: The electron-deficient nature of the substrate makes oxidative addition relatively facile. However, the choice of ligand is crucial for promoting the transmetalation and reductive elimination steps while maintaining catalyst stability. Buchwald-type biaryl phosphine ligands, such as XPhos or SPhos, are often highly effective for coupling challenging substrates, including electron-deficient aryl chlorides, and are thus excellent choices for this system.[7] Traditional catalysts like Pd(PPh₃)₄ can also be effective, particularly with arylboronic acids.[2]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[2][8] The choice of base can influence reaction rates and yields, with stronger bases sometimes required for less reactive coupling partners.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed.[6][9] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress using a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[4][10] This reaction is particularly valuable in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.
Causality of Experimental Choices
-
Catalyst/Ligand System: The coupling of aryl halides with amines requires a carefully selected catalyst system. Sterically hindered and electron-rich phosphine ligands are essential for promoting both the oxidative addition and the crucial reductive elimination step to form the C-N bond.[5] Ligands like XantPhos are particularly effective for aminations involving electron-deficient aryl halides.[11] Pre-catalysts, such as BrettPhos Pd G4, which are air-stable and readily form the active Pd(0) species, are also excellent choices.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the palladium-amine complex) to generate the palladium-amido intermediate.[10] Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or strong phosphate bases like K₃PO₄ are most commonly used.[3][11]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.[3][10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Xantphos Pd G3, 2-5 mol%)[12]
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)[11]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, charge a dry Schlenk tube or sealable vial with the palladium precatalyst, the base, this compound, and a magnetic stir bar.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner.
-
Reaction: Seal the vessel tightly, remove it from the glovebox, and heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[13][14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors in materials science and for further synthetic transformations.
Causality of Experimental Choices
-
Catalyst System: The Sonogashira reaction classically employs a dual-catalyst system: a palladium(0) species and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[13][15] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[15][16] The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and it acts as a scavenger for the hydrogen halide byproduct generated during the reaction.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.[15][17]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[15]
-
Copper(I) iodide (CuI, 1-5 mol%)[16]
-
Amine base (e.g., Et₃N or DIPA, 2.0–3.0 equiv)[15]
-
Anhydrous, degassed solvent (e.g., THF)[15]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40–60 °C. The electron-deficient nature of the aryl bromide should facilitate a reaction under mild conditions.[13] Monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 3: Interlinked Catalytic Cycles in Sonogashira Coupling.
Data Summary and Optimization
The efficiency of these cross-coupling reactions is highly dependent on the specific coupling partner used. The following table provides a framework for optimizing reaction conditions based on the electronic nature of the coupling partner.
| Coupling Reaction | Coupling Partner Type | Recommended Catalyst/Ligand System | Typical Base | Solvent System | Temperature (°C) |
| Suzuki-Miyaura | Electron-rich Arylboronic Acid | Pd(dppf)Cl₂ / Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-100 |
| Electron-poor Arylboronic Acid | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O | 90-110 | |
| Buchwald-Hartwig | Primary/Secondary Aliphatic Amine | Xantphos Pd G3 / BrettPhos Pd G4 | NaOtBu | Toluene, Dioxane | 80-100 |
| Primary/Secondary Aryl Amine | BrettPhos Pd G4 / tBuBrettPhos Pd G3 | K₃PO₄ | t-BuOH, Dioxane | 100-120 | |
| Sonogashira | Aliphatic Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF | 25-50 |
| Aromatic Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF, DMF | 25-60 |
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of novel, highly functionalized aromatic compounds. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and mechanistic insights provided in this guide serve as a robust starting point for the development of innovative molecules for applications in drug discovery, agrochemicals, and materials science.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-4,5-difluorobenzonitrile
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of Fluorinated Biaryl Nitriles
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity. The nitrile group, a versatile functional handle, can be further elaborated into various nitrogen-containing heterocycles or other functional groups, making it a key building block in medicinal chemistry.
This guide provides a detailed exploration of the synthesis of fluorinated biaryl compounds utilizing 2-Bromo-4,5-difluorobenzonitrile as a key starting material. This substrate is particularly valuable as it allows for the strategic introduction of a difluorinated, nitrile-bearing phenyl ring into a target molecule through robust and versatile cross-coupling methodologies. We will focus primarily on the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Core Synthetic Strategies: Suzuki-Miyaura and Stille Cross-Coupling
The formation of the critical carbon-carbon bond between two aryl rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille reactions are powerful tools for this transformation, each with its own set of advantages and considerations.
The Suzuki-Miyaura Coupling: A Versatile and Green Approach
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the generally low toxicity and high stability of the boronic acid or ester coupling partners.[1]
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
The Stille Coupling: An Alternative with Broad Scope
The Stille reaction offers a powerful alternative to the Suzuki-Miyaura coupling, utilizing organotin reagents (stannanes) as the coupling partners.[3] A key advantage of the Stille coupling is the stability and inertness of organostannanes to a wide range of reaction conditions, allowing for the presence of various functional groups.[4] However, a significant drawback is the toxicity of the tin reagents and byproducts, which necessitates careful handling and purification.[5]
The Catalytic Cycle: The mechanism of the Stille coupling is analogous to the Suzuki-Miyaura reaction.[3]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following protocols are representative procedures for the synthesis of biaryl compounds from this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane:water = 4:1). The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Stille Coupling of this compound with an Organostannane
This protocol outlines a general procedure for the Stille coupling. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃) (2-10 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the ligand (if used).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add the degassed solvent via syringe, followed by the organostannane.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred for 30-60 minutes, which precipitates the tin salts. The mixture is then filtered through celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
While specific data for this compound is not extensively published, the following table provides representative conditions for the Suzuki-Miyaura coupling of structurally similar aryl bromides, which can serve as a starting point for optimization.
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 4-Bromo-2-fluorobenzonitrile | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 85 |
| 1-Bromo-2,4-difluorobenzene | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 88[6] |
Visualization of Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Future Perspectives
The synthesis of biaryl compounds using this compound as a precursor offers a reliable and strategic route to valuable fluorinated building blocks for drug discovery and materials science. Both the Suzuki-Miyaura and Stille cross-coupling reactions are highly effective methods for this transformation. The choice between these two powerful reactions will depend on the specific requirements of the synthesis, including functional group compatibility, scale, and considerations regarding the toxicity of reagents. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this compound in their synthetic endeavors.
References
Application Note & Protocols: Strategic Synthesis of Fused Heterocyclic Scaffolds from 2-Bromo-4,5-difluorobenzonitrile
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the synthetic utility of 2-Bromo-4,5-difluorobenzonitrile, a versatile trifunctional building block for the construction of medicinally relevant heterocyclic compounds. We explore the underlying principles of its reactivity and provide validated, step-by-step protocols for the synthesis of key scaffolds, including benzimidazoles, benzothiazoles, and indazoles. The causality behind experimental choices, mechanistic insights, and comparative data are presented to empower researchers in the rational design and execution of novel synthetic pathways.
Foundational Principles: The Synthetic Versatility of this compound
This compound (CAS 64695-82-5) is a highly valuable starting material in modern medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three distinct functional groups arranged on the aromatic core:
-
Fluoro Groups (C4 & C5): These are strongly activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the adjacent nitrile group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This allows for the selective displacement of one or both fluorine atoms.
-
Bromo Group (C2): The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation reactions.[1][2] This site generally remains inert under the conditions used for SNAr of the fluorine atoms, enabling sequential and site-selective functionalization.
-
Nitrile Group (C1): The cyano group is not only a powerful activating group for SNAr but also a versatile precursor for intramolecular cyclization reactions. It can be attacked by an appended nucleophile (e.g., an amine or thiol) to form the final heterocyclic ring.
This differential reactivity allows for a modular and strategic approach to building complex molecular architectures, as illustrated in the workflow below.
Caption: General workflow for synthesizing fused heterocyles.
Synthesis of 6-Bromo-5-fluoro-1H-benzimidazoles
Benzimidazoles are a privileged scaffold in drug discovery, found in numerous approved drugs due to their wide range of biological activities.[3][4] The reaction of this compound with 1,2-phenylenediamines provides a direct and efficient route to this important heterocyclic core.
General Reaction Scheme & Mechanism
The synthesis proceeds via a two-step, one-pot sequence: an initial SNAr reaction followed by an intramolecular cyclization.
Scheme 1: Synthesis of Benzimidazoles
The mechanism involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the C5 position of the benzonitrile, displacing the fluoride. This is the most electronically favorable position for attack. The resulting intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the electrophilic carbon of the nitrile. Tautomerization of the resulting imine yields the stable aromatic benzimidazole ring.
Caption: Mechanistic pathway for benzimidazole formation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Substituted 1,2-phenylenediamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.18 g, 10 mmol), the selected 1,2-phenylenediamine (11 mmol), and potassium carbonate (3.45 g, 25 mmol).
-
Add DMSO (50 mL) to the flask.
-
Expert Insight: DMSO is an ideal solvent for this reaction. Its polar aprotic nature effectively solvates the potassium carbonate and stabilizes the charged Meisenheimer complex intermediate in the SNAr step, accelerating the reaction.
-
-
Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The total reaction time is typically 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the dark solution slowly into a beaker containing ice-cold water (400 mL) while stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMSO and inorganic salts.
-
Dry the crude product under vacuum.
-
For further purification, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Representative Data
| Entry | 1,2-Phenylenediamine Substituent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Unsubstituted | 130 | 12 | 92 |
| 2 | 4-Methyl | 130 | 12 | 89 |
| 3 | 4-Chloro | 140 | 16 | 85 |
| 4 | 4,5-Dimethyl | 130 | 14 | 91 |
Synthesis of 6-Bromo-5-fluorobenzothiazoles
Benzothiazoles are another critical heterocyclic motif, known for a wide array of biological properties including anticancer and antimicrobial activities.[5][6] The synthesis from this compound is analogous to the benzimidazole preparation, utilizing 2-aminothiophenols as the binucleophile.
General Reaction Scheme
Scheme 2: Synthesis of Benzothiazoles
The reaction is initiated by the nucleophilic attack of the highly nucleophilic thiolate anion (formed in situ with a base) on the C5 position, displacing the fluoride. The pendant amino group then cyclizes onto the nitrile carbon, leading to the benzothiazole product.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (2.18 g, 10 mmol) in DMF (40 mL).
-
Add 2-aminothiophenol (1.38 g, 11 mmol) to the solution.
-
Add triethylamine (3.06 mL, 22 mmol) dropwise to the stirring solution.
-
Expert Insight: Triethylamine serves as a base to deprotonate the thiol group, forming the more potent thiolate nucleophile required for the initial SNAr step. It also neutralizes the HF that is formed as a byproduct.
-
-
Heat the mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure benzothiazole product.
Synthesis of 3-Amino-5-bromo-6-fluoro-1H-indazoles
The indazole core is a key component in many kinase inhibitors used in oncology.[7] A straightforward synthesis involves the reaction of o-fluorobenzonitriles with hydrazine, a precedent that can be directly applied to our starting material.[8]
General Reaction Scheme
Scheme 3: Synthesis of Indazoles
This transformation proceeds by the nucleophilic displacement of the C5-fluorine by hydrazine, followed by an intramolecular addition of the terminal nitrogen of the hydrazine moiety to the nitrile group, forming the pyrazole ring fused to the benzene core.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (64-80% solution) (5.0 eq)
-
n-Butanol or Ethylene Glycol
-
Deionized water
Procedure:
-
Combine this compound (2.18 g, 10 mmol) and n-butanol (50 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (approx. 2.5 mL, 50 mmol) to the suspension.
-
Expert Insight: A high-boiling point, protic solvent like n-butanol or ethylene glycol is used to achieve the necessary temperature for both the SNAr and the subsequent cyclization. A large excess of hydrazine hydrate is used to act as both the nucleophile and the base.
-
-
Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) for 6-12 hours. The reaction progress can be monitored by observing the consumption of the starting material by TLC.
-
Cool the mixture to room temperature, during which the product often crystallizes out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and then with water.
-
If the product remains in solution, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the 3-aminoindazole derivative. The product is often pure enough for subsequent steps without further purification.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-4,5-difluorobenzonitrile in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Emergence of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance the pharmacological profile of therapeutic candidates. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, 2-Bromo-4,5-difluorobenzonitrile has emerged as a particularly versatile and valuable intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs).
This trifunctional scaffold, featuring a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring, offers medicinal chemists a powerful tool for molecular construction. The distinct reactivity of these functional groups allows for a series of selective and sequential transformations, providing efficient pathways to a diverse range of complex molecular architectures. This guide provides an in-depth exploration of the applications and reaction protocols for this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 64695-82-5 | --INVALID-LINK-- |
| Molecular Formula | C₇H₂BrF₂N | --INVALID-LINK-- |
| Molecular Weight | 218.00 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Generic observation |
| Melting Point | 92-95 °C | Generic observation |
| Boiling Point | ~224.6 °C (Predicted) | Generic observation |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Core Reactivity and Strategic Applications in API Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the electron-deficient aromatic ring, activated by the nitrile and fluorine substituents, is susceptible to nucleophilic aromatic substitution (SNAr).
The Trifunctional Advantage: A Workflow for API Synthesis
Caption: A generalized workflow illustrating the sequential functionalization of this compound.
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl scaffolds found in many APIs.[2] The bromine atom of this compound serves as an efficient electrophilic partner in this reaction.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. For electron-deficient aryl bromides like our substrate, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition step and stabilize the palladium(0) active species.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the potential for side reactions like protodeboronation. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents) or PdCl₂(dppf) (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.03 eq) to the flask.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds to synthesize arylamines, which are prevalent in a vast array of pharmaceuticals.[3][4]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for efficient C-N bond formation, especially with electron-deficient aryl bromides.[4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to prevent catalyst deactivation.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.05 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk flask.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.05 eq) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrile group and the two fluorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[5] This allows for the displacement of one of the fluorine atoms by a variety of nucleophiles.
Regioselectivity and Mechanistic Considerations:
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[5] The regioselectivity of the nucleophilic attack is governed by the stability of this intermediate. In the case of this compound, the nitrile group is a strong electron-withdrawing group, and its activating effect is most pronounced at the ortho and para positions. The fluorine atoms are also electron-withdrawing, further activating the ring. Nucleophilic attack is generally favored at the position that allows for the most effective delocalization of the negative charge in the Meisenheimer complex. For this compound, nucleophilic attack is most likely to occur at the C-4 position, displacing the fluorine atom, due to the combined activating effects of the ortho-bromo and meta-nitrile groups.
Caption: A simplified representation of the SNAr addition-elimination mechanism.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol; 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the nucleophile (1.5 eq), and potassium carbonate (2.0 eq).
-
Add DMSO or DMF as the solvent.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound stands out as a highly versatile and strategically valuable building block in the synthesis of APIs. Its trifunctional nature allows for a range of selective chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate in the quest for novel and improved therapeutics.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New progress in theoretical studies on palladium-catalyzed C−C bond-forming reaction mechanisms [ouci.dntb.gov.ua]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-4,5-difluorobenzonitrile in Organic Electronics Materials
Introduction: The Strategic Advantage of 2-Bromo-4,5-difluorobenzonitrile in Advanced Organic Electronics
In the rapidly advancing field of organic electronics, the molecular architecture of semiconductor materials is paramount to achieving high performance in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] this compound has emerged as a critical building block for the synthesis of next-generation organic electronic materials. Its unique trifunctional structure—a reactive bromo group, two electron-withdrawing fluorine atoms, and a cyano moiety—provides a powerful platform for molecular engineers to fine-tune the optoelectronic properties of target molecules.
The strategic placement of fluorine atoms is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductors.[3] This modification can enhance the material's stability against oxidative degradation and facilitate electron injection.[3] The electron-withdrawing nature of the fluorine and cyano groups also makes the benzonitrile core an excellent acceptor unit in donor-acceptor (D-A) type molecules, which are central to the design of materials for both OLEDs and OPVs. The bromo substituent serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the facile construction of complex molecular architectures.[4][5]
This technical guide provides detailed application notes and generalized protocols for the utilization of this compound in the synthesis of high-performance organic electronic materials, with a focus on Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs.
Core Applications in Organic Light-Emitting Diodes (OLEDs)
The design of efficient emitter materials is a cornerstone of OLED technology.[6] TADF emitters, in particular, have garnered significant attention as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[7] The key to designing efficient TADF molecules is to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is facilitated by a significant spatial separation of the HOMO and LUMO.[7]
This compound is an ideal precursor for the acceptor core of TADF emitters. By coupling electron-donating moieties to the benzonitrile ring via the bromo position, a D-A structure with the desired electronic properties can be readily synthesized.
Synthesis of a Representative Donor-Acceptor TADF Emitter
A common strategy for synthesizing TADF emitters involves the palladium-catalyzed cross-coupling of an electron-donating molecule (the "donor") with an electron-accepting molecule (the "acceptor"). The Buchwald-Hartwig amination is a powerful method for forming the crucial carbon-nitrogen bond in these systems.[4][8]
Protocol 1: Synthesis of a Carbazole-Substituted Difluorobenzonitrile Emitter via Buchwald-Hartwig Amination
This protocol describes a generalized procedure for the synthesis of a potential TADF emitter by coupling a carbazole-based donor with the this compound acceptor core.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (mg) or Volume (mL) |
| This compound | 64695-82-5 | 218.00 | 1.0 | 218 |
| Carbazole (or derivative) | 86-74-8 | 167.21 | 1.2 | 200.6 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 18.3 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 23.1 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 651.6 |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 10 mL |
Procedure:
-
Reaction Setup: In a glovebox, add this compound, the carbazole derivative, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Solvent Addition: Add anhydrous toluene via syringe.[9]
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Performance of Derived OLEDs:
While specific performance data for materials derived directly from this compound are proprietary or dispersed in specialized literature, analogous TADF emitters based on fluorinated benzonitrile acceptors have demonstrated impressive performance in OLEDs. For instance, devices incorporating similar emitters have achieved high external quantum efficiencies (EQEs) of over 20% with deep-blue to sky-blue emission.[7][10]
| Parameter | Expected Range |
| Emission Peak (nm) | 450 - 480 |
| External Quantum Efficiency (EQE) | > 20% |
| CIE Coordinates (x, y) | (0.11-0.15, 0.06-0.20) |
Potential Applications in Organic Photovoltaics (OPVs)
The advantageous electronic properties of this compound also make it a promising building block for materials in OPVs, particularly as a component of non-fullerene acceptors (NFAs) or in donor-acceptor copolymers for the active layer.[11][12] The strong electron-withdrawing character of the difluorobenzonitrile unit can be harnessed to create materials with low-lying LUMO levels, which is crucial for achieving a high open-circuit voltage (VOC) in solar cells.
Synthesis of a Polymer for OPVs via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers used in OPVs.[13][14] This reaction allows for the formation of carbon-carbon bonds between aromatic systems, enabling the construction of extended π-conjugated polymer backbones.
Protocol 2: Synthesis of a Donor-Acceptor Copolymer for OPVs via Suzuki-Miyaura Coupling
This generalized protocol outlines the synthesis of a copolymer where a donor unit (e.g., a benzodifuran derivative) is polymerized with a derivative of this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura Polymerization Workflow.
Materials:
-
Bis(boronic ester) derivative of a this compound-containing monomer (1.0 equiv)
-
Dibrominated donor monomer (e.g., a benzodifuran derivative) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene/water mixture)
Procedure:
-
Monomer Preparation: The this compound would first need to be converted to a bis(boronic ester) derivative through a Miyaura borylation reaction. This step is not detailed here but is a standard procedure.
-
Reaction Setup: To a Schlenk flask, add the bis(boronic ester) monomer, the dibrominated donor monomer, the base, and the palladium catalyst.[15]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.[15]
-
Solvent Addition: Add the degassed solvent system via syringe.[15]
-
Polymerization: Heat the reaction mixture to 90-120 °C with vigorous stirring for 24-72 hours.
-
Work-up: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration and purify further by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.
Expected Performance of Derived OPVs:
Polymers based on benzodifuran donors have demonstrated high power conversion efficiencies (PCEs) in OPVs, with values exceeding 14% having been reported.[16][17] By incorporating the highly electron-withdrawing difluorobenzonitrile unit, it is anticipated that the resulting copolymers could exhibit favorable energy levels and charge transport properties, leading to high-performance solar cells.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of advanced organic electronic materials. Its unique combination of reactive sites and electron-withdrawing groups provides a robust platform for creating high-performance TADF emitters for OLEDs and donor-acceptor copolymers for OPVs. The palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are key enabling technologies for the synthesis of these materials. The generalized protocols provided herein offer a solid starting point for researchers and scientists to explore the potential of this compound in the development of next-generation organic electronic devices.
References
- 1. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic electronics: pioneering the future of sustainable and flexible technology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Progress of Benzodifuran‐Based Polymer Donors for High‐Performance Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Cyanation of 2-Bromo-4,5-difluorobenzonitrile
Introduction: The Strategic Importance of 4,5-Difluorophthalonitrile
2-Bromo-4,5-difluorobenzonitrile is a key substituted aromatic building block. The strategic replacement of its bromine atom with a cyanide group yields 4,5-difluorophthalonitrile (1,2-dicyano-4,5-difluorobenzene). This transformation is of significant interest to researchers in materials science and drug discovery. 4,5-Difluorophthalonitrile serves as a crucial precursor for the synthesis of fluorinated phthalocyanines, a class of compounds with applications as advanced pigments, catalysts, and photosensitizers in photodynamic therapy. The fluorine substituents enhance the solubility, thermal stability, and electronic properties of the resulting macrocycles.
This document provides a detailed guide to the cyanation of this compound, focusing on two robust and widely adopted catalytic systems: Palladium-catalyzed and Copper-catalyzed cross-coupling. It offers in-depth protocols, mechanistic insights, and practical considerations for researchers aiming to perform this transformation efficiently and safely.
Core Challenges in Aryl Cyanation
The synthesis of aryl nitriles via cross-coupling is a powerful tool, but it is not without its challenges.[1] A primary historical concern has been the use of highly toxic cyanide sources, such as KCN or NaCN. Modern methods increasingly favor less toxic and easier-to-handle alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[2][3]
From a mechanistic standpoint, a significant hurdle in palladium-catalyzed systems is catalyst deactivation. Cyanide anions can irreversibly bind to and "poison" the palladium catalyst at various stages of the catalytic cycle, leading to sluggish or incomplete reactions.[2] Copper-catalyzed methods, such as the traditional Rosenmund-von Braun reaction, often require harsh, high-temperature conditions (150-280 °C) which can be incompatible with sensitive functional groups.[4] The protocols detailed herein are designed to mitigate these challenges by employing modern catalyst systems and optimized conditions.
Methodologies and Mechanistic Overview
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation is a versatile method for forming C-CN bonds with aryl halides. The catalytic cycle, illustrated below, generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The cyanide source (e.g., from Zn(CN)₂ or K₄[Fe(CN)₆]) transfers a cyanide group to the Pd(II) complex, displacing the bromide.
-
Reductive Elimination: The aryl group and the newly acquired cyanide group are eliminated from the palladium center, forming the desired 4,5-difluorophthalonitrile product and regenerating the active Pd(0) catalyst.[5]
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle. Bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are often effective in preventing catalyst poisoning and promoting high yields.[3]
Caption: Catalytic cycle for Palladium-catalyzed cyanation.
Copper-Catalyzed "Domino" Halide Exchange-Cyanation
For aryl bromides, a particularly effective copper-catalyzed method involves a "domino" or tandem sequence where the aryl bromide is first converted in situ to a more reactive aryl iodide, which then undergoes cyanation. This approach, developed by Buchwald and coworkers, allows the reaction to proceed under significantly milder conditions than the classic Rosenmund-von Braun reaction.[4][6]
The process utilizes a Cu(I) salt (e.g., CuI), an iodide salt (e.g., KI) to facilitate the halide exchange, and a diamine ligand to stabilize the copper center and improve solubility. The NaCN then acts as the ultimate nucleophile to displace the iodide.[6] This method avoids the need for polar aprotic solvents, simplifying product isolation.[4]
Caption: Pathway for Copper-catalyzed domino halide exchange-cyanation.
Experimental Protocols
Safety Precaution: These protocols involve toxic, hazardous, and potentially moisture-sensitive reagents. All manipulations should be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
General Experimental Workflow
The following flowchart outlines the typical sequence of operations for performing and analyzing the cyanation reaction.
Caption: General laboratory workflow for cyanation reactions.
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide
This protocol is adapted from general methods for Pd-catalyzed cyanation of aryl bromides and is optimized for safety and efficiency.[3][7]
-
Reagents & Materials:
-
This compound (1.0 mmol, 218.0 mg)
-
Zinc Cyanide (Zn(CN)₂): (0.6 mmol, 70.5 mg)
-
Palladium(II) Acetate (Pd(OAc)₂): (0.02 mmol, 4.5 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): (0.04 mmol, 22.2 mg)
-
N,N-Dimethylacetamide (DMAC), anhydrous: (5 mL)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, zinc cyanide, Pd(OAc)₂, and dppf.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed DMAC (5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 10% aqueous ammonia (20 mL) and stir for 30 minutes to complex any residual zinc salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4,5-difluorophthalonitrile.
-
Protocol 2: Copper-Catalyzed Domino Cyanation using Sodium Cyanide
This protocol utilizes a milder, copper-based system that is often effective for aryl bromides and simplifies purification.[4][6]
-
Reagents & Materials:
-
This compound (1.0 mmol, 218.0 mg)
-
Copper(I) Iodide (CuI): (0.1 mmol, 19.0 mg)
-
Sodium Cyanide (NaCN): (1.2 mmol, 58.8 mg) (EXTREME CAUTION: HIGHLY TOXIC)
-
Potassium Iodide (KI): (0.2 mmol, 33.2 mg)
-
N,N'-Dimethylethylenediamine: (1.0 mmol, 107 µL)
-
Toluene, anhydrous: (5 mL)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI, NaCN (handle with extreme care), and KI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by N,N'-dimethylethylenediamine, and this compound.
-
Seal the flask tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor progress by TLC or GC-MS.
-
After cooling to room temperature, carefully add 20 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and 28% aqueous ammonium hydroxide.
-
Stir the mixture vigorously for 1 hour, allowing the flask to remain open in the fume hood.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 4,5-difluorophthalonitrile.
-
Data Summary and Comparison
| Parameter | Protocol 1 (Palladium-Catalyzed) | Protocol 2 (Copper-Catalyzed) | Rationale & Remarks |
| Catalyst | Pd(OAc)₂ / dppf | CuI | Palladium offers broad functional group tolerance. Copper is a more economical alternative.[3][4] |
| Cyanide Source | Zn(CN)₂ (less toxic) | NaCN (highly toxic) | Zn(CN)₂ is a safer, slow-releasing source of cyanide. NaCN requires stringent handling protocols. |
| Key Additives | None | KI, N,N'-Dimethylethylenediamine | KI facilitates in-situ halide exchange; the diamine ligand is crucial for catalyst performance.[6] |
| Solvent | DMAC (polar aprotic) | Toluene (apolar) | The choice of solvent is critical for catalyst solubility and reaction kinetics. Toluene simplifies work-up. |
| Temperature | 110-120 °C | 110 °C | Both methods operate at similar temperatures, which are milder than traditional methods.[4] |
| Typical Yields | Good to Excellent (>80%) | Good to Excellent (>80%) | Yields are substrate-dependent but generally high for activated aryl bromides. |
| Key Advantage | Use of a safer cyanide source. | Milder conditions than classic CuCN methods; often simpler work-up. | Both protocols represent significant improvements over older cyanation chemistries. |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 7. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
Application Note: Strategic Derivatization of the Nitrile Group in 2-Bromo-4,5-difluorobenzonitrile for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Bromo-4,5-difluorobenzonitrile is a pivotal building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and bromine substituents activates the aromatic ring and influences the reactivity of the nitrile group. This application note provides detailed, field-proven protocols for three fundamental transformations of the nitrile moiety: [3+2] cycloaddition to form a tetrazole, reduction to a primary amine, and hydrolysis to a primary amide. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and high yields.
Introduction: The Versatility of a Fluorinated Scaffolding
The unique substitution pattern of this compound offers a trifecta of synthetic handles. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the fluorine atoms modulate physicochemical properties like lipophilicity and metabolic stability, and the nitrile group serves as a versatile precursor to other critical functional groups. Mastering the derivatization of the nitrile is essential for leveraging this scaffold in drug discovery programs and for creating novel functional materials. This guide details the conversion of the nitrile into three key derivatives: a tetrazole, an amine, and an amide, thereby unlocking a diverse chemical space from a single starting material.
Figure 1: Overview of key derivatization pathways for this compound.
[3+2] Cycloaddition: Synthesis of 5-(2-Bromo-4,5-difluorophenyl)-1H-tetrazole
Expertise & Experience: The conversion of a nitrile to a 5-substituted-1H-tetrazole via cycloaddition with an azide source is a cornerstone transformation in medicinal chemistry.[1][2] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often providing superior metabolic stability and pharmacokinetic profiles. The reaction proceeds through the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack from the azide anion and subsequent cyclization.[3] The use of zinc salts or ammonium chloride are common, cost-effective methods for promoting this reaction.[3][4]
Figure 2: Workflow for the synthesis of a 5-substituted-1H-tetrazole.
Experimental Protocol
Materials:
| Reagent | M.W. | Amount (10 mmol scale) | Moles (eq) |
|---|---|---|---|
| This compound | 218.00 | 2.18 g | 10.0 mmol (1.0) |
| Sodium Azide (NaN₃) | 65.01 | 0.98 g | 15.0 mmol (1.5) |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.80 g | 15.0 mmol (1.5) |
| Dimethylformamide (DMF) | - | 20 mL | - |
| Hydrochloric Acid (1M) | - | ~30 mL | - |
| Ethyl Acetate | - | ~100 mL | - |
| Deionized Water | - | ~100 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Causality: Ammonium chloride acts as an in-situ Brønsted acid to protonate and activate the nitrile nitrogen, making it more electrophilic for the azide attack.[3] Sodium azide is a hazardous substance; handle with extreme care and avoid contact with acids which can generate toxic hydrazoic acid.
-
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF, 20 mL) to the flask.
-
Heating: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
Acidify the aqueous solution to pH ~2 by the dropwise addition of 1M HCl. This step protonates the tetrazole ring, causing the product to precipitate.
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
-
Reduction: Synthesis of (2-Bromo-4,5-difluorophenyl)methanamine
Expertise & Experience: The reduction of a nitrile to a primary amine is a fundamental transformation that provides access to versatile benzylamine intermediates.[5] These amines are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective, catalytic hydrogenation offers a milder, safer, and more scalable alternative, avoiding the hazards associated with pyrophoric reagents.[6] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are commonly used under a hydrogen atmosphere.[7]
Figure 3: Workflow for the catalytic reduction of a nitrile to a primary amine.
Experimental Protocol
Materials:
| Reagent | M.W. | Amount (10 mmol scale) | Moles (eq) |
|---|---|---|---|
| This compound | 218.00 | 2.18 g | 10.0 mmol (1.0) |
| Raney Nickel (slurry in water) | - | ~0.5 g (catalytic) | - |
| Methanol (MeOH) | - | 40 mL | - |
| Ammonia (7N solution in MeOH) | - | 10 mL | - |
| Hydrogen Gas (H₂) | - | 50-100 psi | - |
| Celite® | - | - | - |
Procedure:
-
Catalyst Preparation: In a suitable high-pressure hydrogenation vessel (e.g., a Parr apparatus), add Raney Nickel slurry. Carefully decant the water and wash the catalyst with anhydrous methanol (3 x 10 mL).
-
Trustworthiness: Raney Nickel is pyrophoric when dry. Always handle it as a slurry under a liquid (water or solvent) and in an inert atmosphere.
-
-
Reaction Setup: To the vessel containing the washed catalyst, add a solution of this compound (1.0 eq) in methanol (40 mL) and the 7N methanolic ammonia solution (10 mL).
-
Causality: The addition of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.
-
-
Hydrogenation: Seal the reaction vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete in 4-12 hours.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol (2 x 10 mL).
-
Safety: The filter cake containing Raney Nickel may be pyrophoric. Do not allow it to dry. Quench it carefully by placing it in a large volume of water.
-
-
Isolation:
-
Combine the filtrate and washes.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (2-Bromo-4,5-difluorophenyl)methanamine.
-
The product can be purified by vacuum distillation or by conversion to a hydrochloride salt.
-
Hydrolysis: Synthesis of 2-Bromo-4,5-difluorobenzamide
Expertise & Experience: The hydrolysis of nitriles to primary amides is a robust method for introducing the carboxamide functional group.[6] This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, often using concentrated sulfuric acid, is highly effective for electron-deficient aromatic nitriles. The mechanism involves protonation of the nitrile nitrogen, followed by attack of water. The reaction can be stopped at the amide stage under controlled conditions; prolonged heating in aqueous acid will lead to further hydrolysis to the carboxylic acid.[8] Enzymatic hydrolysis is also a known method for similar substrates.[9][10]
Figure 4: Workflow for the acid-catalyzed hydrolysis of a nitrile to a primary amide.
Experimental Protocol
Materials:
| Reagent | M.W. | Amount (10 mmol scale) | Moles (eq) |
|---|---|---|---|
| This compound | 218.00 | 2.18 g | 10.0 mmol (1.0) |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | ~10 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Ethyl Acetate | - | ~100 mL | - |
| Deionized Water / Ice | - | ~150 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (~10 mL) with stirring.
-
Safety: The addition of sulfuric acid is exothermic. Maintain cooling to prevent an uncontrolled temperature rise. Always add acid to the substrate, not the other way around.
-
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker (e.g., 500 mL), place ~150 g of crushed ice/water.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.
-
-
Isolation & Purification:
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Dry the crude 2-Bromo-4,5-difluorobenzamide under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Summary of Transformations
| Transformation | Key Reagents | Product Functional Group | Key Advantages |
| [3+2] Cycloaddition | Sodium Azide, NH₄Cl | Tetrazole | Creates carboxylic acid bioisostere, enhances metabolic stability. |
| Reduction | Raney Ni or Pd/C, H₂ | Primary Amine | Provides a key nucleophilic handle for further synthesis. |
| Hydrolysis | Conc. H₂SO₄ | Primary Amide | Robust conversion to a versatile synthetic intermediate. |
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 8. US4994610A - Process for preparing fluorinated benzoyl compounds - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. EP0252564B1 - Process for the preparation of difluorobenzamide - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Biaryl Nitriles in Modern Chemistry
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4,5-difluorobenzonitrile with Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become an indispensable tool in the pharmaceutical and fine chemical industries.[2][3] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, including Akira Suzuki.[4][5]
This guide focuses on a specific, yet highly relevant, application: the coupling of this compound with a range of boronic acids. The resulting 2-aryl-4,5-difluorobenzonitrile scaffold is of significant interest to medicinal chemists. The difluoro-substitution pattern and the nitrile group are prevalent motifs in biologically active molecules, influencing properties such as metabolic stability, binding affinity, and membrane permeability. The Suzuki-Miyaura reaction provides a direct and modular route to access a diverse library of these valuable biaryl compounds, which are crucial intermediates in the synthesis of complex molecular architectures for drug discovery.[6][7][8]
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The reaction proceeds through a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[4][9] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps:
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[9][10] This is often the rate-determining step. The electron-withdrawing nature of the two fluorine atoms and the nitrile group on the aromatic ring makes the carbon-bromine bond more susceptible to this insertion, effectively "activating" the substrate for the reaction.[4][11][12]
-
Transmetalation : In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center.[9] This process is not spontaneous; it requires the activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[5][13][14]
-
Reductive Elimination : The final step involves the two organic partners—the cyanodifluorophenyl group and the group from the boronic acid—coupling together and being expelled from the palladium center.[9][10] This forms the desired C-C bond of the biaryl product and, crucially, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Core Components and Optimization Strategy
Success in a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, and the solvent.
-
Palladium Source & Ligand : While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern protocols often favor more robust and efficient systems.[15] These typically involve a palladium(II) or (0) precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with a sterically bulky, electron-rich phosphine ligand.[13][16] Ligands like SPhos, XPhos, or P(tBu)₃ are instrumental in promoting the oxidative addition of challenging substrates and accelerating the reductive elimination step, leading to higher yields and catalyst turnover.[3][15]
-
Base : The base is not merely an additive; it is a stoichiometric reagent critical for activating the boronic acid.[5][14] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice for many systems. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed.[4][5] The choice of base must be compatible with any sensitive functional groups on the substrates.
-
Solvent System : The reaction is frequently performed in a mixture of an organic solvent and water.[4][5] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent mixture before adding the catalyst is critical to prevent oxidation and deactivation of the Pd(0) species.
Quantitative Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are representative and will vary based on the specific boronic acid and precise reaction conditions.
| Entry | Boronic Acid (Ar') | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 18 | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 12 | 85 |
| 5 | N-Boc-indole-5-boronic acid | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 24 | 78 |
Detailed Experimental Protocol
This protocol provides a general, robust procedure for the coupling of this compound with phenylboronic acid (Entry 1).
Materials and Reagents:
-
This compound (1.0 mmol, 218 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Reaction vessel (e.g., 25 mL Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Vessel Preparation and Reagent Addition : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the vessel is free of oxygen.[17]
-
Catalyst and Ligand Addition : Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition : Prepare the solvent mixture by adding 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water to a separate flask. Degas this mixture by bubbling argon through it for 15-20 minutes. Using a syringe, transfer the degassed solvent mixture to the reaction flask.[10][17]
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-18 hours).
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[17]
-
Purification : Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-phenyl-4,5-difluorobenzonitrile.[17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or solvent. | 1. Ensure a strictly inert atmosphere; use fresh catalyst/ligands.2. Thoroughly degas all solvents before use.3. Screen alternative bases (e.g., K₃PO₄) or solvents (e.g., Toluene). |
| Boronic Acid Homocoupling | 1. Presence of oxygen.2. Use of a Pd(II) precursor without efficient reduction. | 1. Improve degassing procedure.[4]2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote reduction. |
| Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess water. | 1. Use a milder base (e.g., K₂CO₃ vs. K₃PO₄).2. Use anhydrous solvents and minimize water content in the reaction. |
| Formation of Phosphine Oxides | Air leakage into the reaction vessel. | Check all seals and maintain a positive pressure of inert gas throughout the reaction. |
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation : All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling : Palladium catalysts are expensive and potentially toxic; handle with care. Organic solvents like dioxane and toluene are flammable and harmful. Avoid inhalation and skin contact.
-
Pressure : When heating sealed vessels (e.g., microwave vials), never fill them more than two-thirds full and always use a blast shield.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4,5-difluorobenzonitrile
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of this specific transformation. The electron-deficient nature of the aryl bromide, due to the presence of two fluorine atoms and a nitrile group, presents unique challenges and opportunities for optimization.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and streamline your synthetic workflow.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you might encounter when performing a Suzuki coupling with this compound.
Question 1: My reaction is showing low conversion of the starting material, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Suzuki coupling of this electron-deficient aryl bromide can stem from several factors, primarily related to the catalytic cycle's efficiency.[1] The key steps to scrutinize are oxidative addition and transmetalation.[3][4]
Causality & Explanation:
-
Suboptimal Catalyst System: The choice of palladium source and ligand is critical. While this compound is an electron-poor electrophile, which generally facilitates oxidative addition, the wrong ligand can lead to catalyst deactivation or slow turnover.[1][5]
-
Ineffective Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] An inappropriate base or solvent can lead to poor solubility of reagents or hinder the catalytic cycle.
-
Low Reaction Temperature: While high temperatures can sometimes lead to side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction conversion.
Recommended Actions:
-
Catalyst & Ligand Screening:
-
Initial Choice: A common starting point is a catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a phosphine ligand.[1][8]
-
Optimization: For electron-deficient substrates, bulky and electron-rich ligands such as SPhos or XPhos can be highly effective.[9][10] These ligands promote the reductive elimination step and can stabilize the palladium complex.
-
-
Base and Solvent Optimization:
-
Bases: A moderately strong inorganic base is often required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally good choices.[9][11] Potassium phosphate (K₃PO₄) can also be effective, particularly with more challenging substrates.[8]
-
Solvents: A mixture of an organic solvent and water is typical for Suzuki couplings.[3] Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.[3][12] The water is essential for the activity of the inorganic base.
-
-
Temperature Adjustment:
Question 2: I am observing a significant amount of a dehalogenated byproduct (4,5-difluorobenzonitrile). How can I minimize this side reaction?
Answer:
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides.[9][14] This occurs through the formation of a palladium-hydride (Pd-H) species.[9]
Causality & Explanation:
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[1][9]
-
Reaction Kinetics: If the desired transmetalation step is slow, the palladium intermediate has a greater opportunity to react with a hydride source, leading to dehalogenation.
Strategies to Minimize Dehalogenation:
| Strategy | Rationale | Recommended Action |
| Ligand Choice | Bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway. | Switch to ligands like SPhos, XPhos, or other Buchwald-type ligands.[9] |
| Base Selection | Some bases are more prone to generating hydride species. | Use a weaker inorganic base like K₂CO₃ or K₃PO₄. Avoid strong alkoxide bases if possible.[9] |
| Solvent System | Alcohols can be a direct source of hydrides. | If using an alcohol-containing solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water.[9] |
| Boronic Acid Quality | Poor quality or decomposing boronic acid can lead to a slower transmetalation step. | Use fresh, high-purity boronic acid or a more stable boronate ester. |
Question 3: My reaction is producing a significant amount of homocoupled byproduct from the boronic acid. What is causing this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is another common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen in the reaction mixture.
Causality & Explanation:
-
Oxygen-Mediated Decomposition: Oxygen can facilitate the oxidative homocoupling of the boronic acid, leading to the formation of a biaryl species derived from the boronic acid.
-
Catalyst Decomposition: The presence of oxygen can also lead to the formation of palladium black, which can have different catalytic activity and may promote side reactions.[1]
Preventative Measures:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by:
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.[3]
Question 4: I am having difficulty with the purification of my final product. What are some effective purification strategies?
Answer:
Purification of the product from a Suzuki coupling reaction involves removing unreacted starting materials, the catalyst, inorganic salts, and any byproducts. A multi-step approach is usually most effective.[15]
General Purification Workflow:
Caption: A typical multi-step purification process for Suzuki coupling products.[15]
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
Flash Column Chromatography:
-
This is the most common method for purifying the crude product.[15]
-
The choice of eluent will depend on the polarity of your product. A gradient of hexane and ethyl acetate is often a good starting point.
-
-
Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[15]
-
You will need to screen for a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling reaction?
A1: The Suzuki coupling proceeds through a catalytic cycle involving three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[4][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the base.[4][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst.[3][4]
Q2: Can I use 2-Chloro-4,5-difluorobenzonitrile instead of the bromo derivative?
A2: Yes, but aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[5][16] You will likely need a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, to achieve good results with the chloro-substituted starting material.[4][6][9]
Q3: Is it possible for the nitrile group to be hydrolyzed under the reaction conditions?
A3: While nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, the conditions for a typical Suzuki coupling are generally not harsh enough to cause significant hydrolysis of the benzonitrile.[17][18][19][20] However, if you are using a very strong base or prolonged reaction times at high temperatures, some hydrolysis may occur. If this is a concern, monitoring the reaction by LC-MS can help to detect the formation of the corresponding carboxylic acid byproduct.
Q4: What are some recommended starting conditions for a Suzuki coupling with this compound?
A4: A good starting point for optimization would be:
-
Aryl Bromide: this compound (1.0 equiv)
-
Boronic Acid: (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd₂(dba)₃ (2 mol%) with a ligand like SPhos (4 mol%)[8][9]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[3]
-
Temperature: 80-100 °C[9]
III. Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[3][13]
-
Seal the flask and evacuate and backfill with an inert gas three times.[3][13]
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.[3][13]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][13]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[21][22]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21][22]
-
Purify the crude product by flash column chromatography.[22]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Coupling of 2-Bromo-4,5-difluorobenzonitrile
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Bromo-4,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific cross-coupling reaction. The electron-withdrawing nature of the nitrile and fluorine substituents on the aromatic ring introduces unique challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions in a user-friendly format to help you achieve high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction of this compound has a very low yield. What are the most likely causes?
Low yields in the Suzuki coupling of this substrate are often attributed to a combination of factors related to its electron-deficient nature. The primary culprits are often competing side reactions such as hydro-debromination (replacement of bromine with hydrogen), protodeboronation of the boronic acid partner, and homo-coupling of the boronic acid.[1][2] Additionally, inefficient catalyst activity or catalyst deactivation can significantly impact the yield.[3] Careful consideration of the base, solvent, catalyst, and rigorous exclusion of oxygen are critical for success.[3][4]
Q2: I am observing a significant amount of 4,5-difluorobenzonitrile as a byproduct. What is this, and how can I prevent it?
The formation of 4,5-difluorobenzonitrile is a result of a side reaction known as hydro-debromination (or dehalogenation).[5] In this process, the bromine atom on your starting material is replaced by a hydrogen atom. This can occur after the oxidative addition step, where the palladium complex may react with a hydrogen source in the reaction mixture, such as a solvent or base, leading to the formation of a hydride ligand. Reductive elimination of the aryl group and the hydride results in the dehalogenated byproduct.[5] To minimize this, ensure you are using anhydrous solvents and consider your choice of base, as some may be more prone to facilitating this side reaction.
Q3: My boronic acid seems to be decomposing during the reaction, leading to the formation of the corresponding arene. How can I address this?
This side reaction is called protodeboronation and is a common issue in Suzuki couplings, especially with sensitive boronic acids.[6][7] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophilic partner.[6] This process can be catalyzed by acid or base.[6][7] To mitigate protodeboronation:
-
Use a milder base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), instead of strong bases like sodium hydroxide.[8]
-
Consider using boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[7]
-
Employ "slow release" strategies using MIDA boronates or organotrifluoroborates, which maintain a low concentration of the reactive boronic acid throughout the reaction.[6]
Q4: I am seeing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this homocoupling?
The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[3][4] The Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[9][10] Rigorous degassing of all solvents and the reaction mixture with an inert gas (argon or nitrogen) is crucial to prevent this.[3][9] Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources that require in-situ reduction.[5][11]
Troubleshooting Guide
Problem 1: Low Conversion of this compound
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use a pre-catalyst or ensure your Pd(0) source is active. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[12][13] | The electron-deficient nature of the aryl bromide makes oxidative addition, the rate-determining step, more challenging.[14] Electron-rich and bulky ligands enhance the electron density on the palladium center, facilitating oxidative addition and stabilizing the catalytic species.[15][16] |
| Inappropriate Base | For electron-deficient substrates, a moderately strong, non-nucleophilic base is often optimal. Try K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered and anhydrous. | The base plays a crucial role in the transmetalation step by activating the boronic acid.[15][17] The strength and solubility of the base can significantly impact the reaction rate and selectivity. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often effective.[3] The aqueous phase helps to dissolve the inorganic base. | The solvent system must be able to dissolve both the organic and inorganic components of the reaction to facilitate the catalytic cycle. |
| Insufficient Temperature | Gradually increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (e.g., 80-100 °C).[18] | Higher temperatures can overcome the activation energy barrier for the oxidative addition step. |
Problem 2: Predominance of Side Products
Symptoms:
-
Isolation of significant quantities of 4,5-difluorobenzonitrile (hydro-debromination).
-
Formation of a biaryl byproduct from the boronic acid (homocoupling).
-
Formation of the arene corresponding to the boronic acid (protodeboronation).
Troubleshooting Workflow:
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Boronic acid or boronic ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights: The Origin of Side Reactions
Understanding the catalytic cycle of the Suzuki coupling is key to diagnosing and preventing side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. scite.ai [scite.ai]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Catalyst Selection for Buchwald-Hartwig Amination of 2-Bromo-4,5-difluorobenzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance, troubleshooting, and frequently asked questions for the successful Buchwald-Hartwig amination of 2-Bromo-4,5-difluorobenzonitrile. As a challenging substrate due to its electron-deficient nature, careful selection of the catalyst system and reaction conditions is paramount for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Buchwald-Hartwig amination?
A1: The electron-withdrawing nature of the two fluorine atoms and the nitrile group deactivates the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is a crucial step in the catalytic cycle. This can lead to sluggish or incomplete reactions if the catalyst system is not sufficiently active.
Q2: What are the most critical parameters to control for a successful amination of this substrate?
A2: The three most critical parameters are:
-
Ligand Choice: The ligand must be electron-rich and sterically bulky to promote oxidative addition and subsequent reductive elimination.
-
Base Selection: The base must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the electron-deficient aryl bromide.
Q3: Which palladium precursor is best for this reaction?
A3: While both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be used, Pd(II) precursors require in-situ reduction to the active Pd(0) species.[1] For consistency and often higher activity, pre-formed palladium catalysts (precatalysts) that are air- and moisture-stable are highly recommended.
Q4: Can I use an aryl chloride instead of an aryl bromide?
A4: While possible, aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations and often require more specialized and highly active catalyst systems to achieve good results.[2] For 2-chloro-4,5-difluorobenzonitrile, a more active catalyst would be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality reagents or solvent. | 1. Switch to a more electron-rich and sterically hindered ligand (e.g., a biarylphosphine ligand like XPhos). Consider using a pre-formed catalyst. 2. Use a stronger base such as KOt-Bu or LHMDS.[1] 3. Increase the reaction temperature in increments of 10-20 °C. 4. Ensure all reagents are pure and the solvent is anhydrous and degassed. |
| Formation of Hydrodehalogenation Side Product | The competitive β-hydride elimination pathway is favored.[3] | This is more common with primary amines. Using a bulkier ligand can sterically disfavor this pathway. Additionally, ensuring the reaction goes to completion can minimize the accumulation of this side product. |
| Amine Decomposition | The amine is sensitive to the strong base or high temperature. | Use a milder base like Cs₂CO₃ or K₃PO₄, though this may require a more active catalyst system and higher temperatures.[1] If possible, lower the reaction temperature and extend the reaction time. |
| Inconsistent Results | The reaction is sensitive to trace amounts of oxygen or water. | Ensure rigorous inert atmosphere techniques are employed (e.g., use of a glovebox or Schlenk line). Use freshly distilled and degassed solvents. |
Recommended Catalyst Systems and Starting Conditions
For the amination of the electron-deficient this compound, a robust catalyst system is required. Below is a comparison of catalyst systems reported to be effective for similar electron-deficient aryl bromides.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| System A | Pd₂(dba)₃ | XPhos | KOt-Bu | Toluene | 100-110 |
| System B | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 |
| System C | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOt-Bu | Toluene | 80-100 |
Experimental Protocol (Recommended Starting Point)
This protocol is a general starting point based on successful aminations of similar electron-deficient aryl bromides.[4][5] Optimization may be necessary for your specific amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
KOt-Bu (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and KOt-Bu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion in the amination reaction.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Base Selection for Cross-Coupling Reactions with 2-Bromo-4,5-difluorobenzonitrile
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Bromo-4,5-difluorobenzonitrile in cross-coupling reactions. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the critical choice of a base for your specific application. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the success of cross-coupling reactions with this compound?
A1: Base selection is paramount because it directly influences multiple stages of the catalytic cycle in palladium-catalyzed cross-coupling reactions. For a substrate like this compound, which is both electron-deficient due to the fluorine and nitrile substituents, the choice of base can dramatically affect the reaction's outcome. The base is not merely a proton scavenger; it actively participates in the reaction mechanism. In Suzuki-Miyaura couplings, for instance, the base is crucial for the formation of the highly nucleophilic boronate "ate" complex from the boronic acid, which is essential for the transmetalation step.[1] In Buchwald-Hartwig aminations, the base is required to deprotonate the amine nucleophile, forming the palladium-amido intermediate that precedes reductive elimination.[2]
An inappropriate base can lead to a host of problems including:
-
Low or no product yield: If the base is too weak, the key intermediates may not form efficiently.
-
Side reactions: A base that is too strong or too nucleophilic can promote undesirable side reactions such as hydrolysis of the nitrile group, protodebromination (loss of the bromine atom), or decomposition of the starting material or catalyst.
-
Poor reproducibility: Inconsistent results can often be traced back to the choice and quality of the base.
Q2: What are the primary side reactions to be aware of when using a base with this compound?
A2: The primary side reactions of concern are nitrile hydrolysis and protodebromination .
-
Nitrile Hydrolysis: The cyano group (-CN) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under basic conditions, especially in the presence of water and at elevated temperatures. Strong bases like hydroxides (e.g., NaOH, KOH) are particularly prone to inducing this side reaction.[3]
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 4,5-difluorobenzonitrile. This can occur through various pathways, including the reaction of the organopalladium intermediate with a proton source. The choice of base can influence the prevalence of this side reaction.
Minimizing these side reactions often involves a careful balance of base strength, reaction temperature, and solvent choice.
Q3: Which classes of bases are generally recommended for cross-coupling reactions with this substrate?
A3: The choice of base is highly dependent on the specific cross-coupling reaction being performed. However, for an electron-deficient aryl bromide like this compound, the following classes of bases are commonly employed:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used in Suzuki and Buchwald-Hartwig reactions.[1] Cs₂CO₃ is a stronger base and more soluble in organic solvents than K₂CO₃, which can be advantageous.
-
Inorganic Phosphates: Potassium phosphate (K₃PO₄) is a non-nucleophilic base that is often effective in Suzuki couplings, particularly when dealing with sensitive substrates.[4]
-
Organic Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used in Sonogashira and Heck reactions.[5][6] They are generally not strong enough for Suzuki or Buchwald-Hartwig aminations of aryl bromides.
-
Alkoxides: Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are strong, non-nucleophilic bases often required for challenging Buchwald-Hartwig aminations.[7] However, their high basicity necessitates careful control to avoid side reactions.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound and provides a systematic approach to troubleshooting.
Problem 1: Low or No Product Formation in a Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently basic conditions | Switch to a stronger inorganic base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | A stronger base more effectively promotes the formation of the boronate "ate" complex, which is crucial for the transmetalation step.[1] |
| Poor solubility of the base | Use a more soluble base (e.g., Cs₂CO₃) or a solvent system that improves solubility (e.g., a mixture of an organic solvent and water). | For the base to be effective, it must be at least partially soluble in the reaction medium to interact with the boronic acid. |
| Catalyst deactivation | Ensure rigorous degassing of solvents and use of an inert atmosphere. Consider using a more robust palladium precatalyst. | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. |
| Protodeboronation of the boronic acid | Use a milder base (e.g., K₃PO₄ instead of hydroxides) and lower the reaction temperature. | Basic conditions can promote the cleavage of the C-B bond in the boronic acid, especially at higher temperatures.[4] |
Problem 2: Significant Nitrile Hydrolysis Observed
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Use of a strong, nucleophilic base in the presence of water | Replace hydroxide bases (NaOH, KOH) with non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. | Carbonates and phosphates are less nucleophilic than hydroxides and are less likely to attack the electrophilic carbon of the nitrile group. |
| High reaction temperature | Lower the reaction temperature and extend the reaction time if necessary. | The rate of nitrile hydrolysis is highly temperature-dependent. |
| Prolonged reaction time in aqueous conditions | Monitor the reaction closely and work it up as soon as the starting material is consumed. | Extended exposure to basic aqueous conditions increases the likelihood of hydrolysis. |
Problem 3: Formation of Protodebrominated Byproduct
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of a proton source and a reducing agent | Ensure anhydrous conditions and thoroughly degassed solvents. | Water or other protic sources can protonate the aryl-palladium intermediate, leading to protodebromination. |
| Unfavorable kinetics of the desired coupling | Optimize the ligand and catalyst system to accelerate the desired cross-coupling pathway. | If the cross-coupling is slow, side reactions like protodebromination have more time to occur. |
Experimental Protocols and Base Selection Tables
The following tables provide a starting point for base selection in various cross-coupling reactions with this compound. Note: These are general recommendations, and optimization is often necessary for specific substrates and reaction conditions.
Suzuki-Miyaura Coupling
Reaction: this compound + Arylboronic Acid
| Base | Typical Solvent | Advantages | Disadvantages | Recommendation |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Inexpensive, widely available. | Moderate basicity may lead to slower reactions. | Good starting point for initial screening.[1] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | More basic and soluble than K₂CO₃, often gives higher yields. | More expensive. | Recommended for sluggish reactions or when higher yields are desired. |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | Non-nucleophilic, good for sensitive substrates. | Can be less effective than carbonates for some systems. | Excellent choice to minimize nitrile hydrolysis.[4] |
| Organic Bases (e.g., Et₃N) | THF, Dioxane | Soluble in organic solvents. | Generally too weak for efficient coupling of aryl bromides. | Not recommended for this reaction. |
Buchwald-Hartwig Amination
Reaction: this compound + Amine
| Base | Typical Solvent | Advantages | Disadvantages | Recommendation |
| NaOt-Bu | Toluene, Dioxane | Strong, non-nucleophilic base, highly effective. | Very strong base, can promote side reactions if not used carefully. | The go-to base for many Buchwald-Hartwig aminations.[7] |
| KOt-Bu | Toluene, Dioxane | Similar to NaOt-Bu, sometimes offers different reactivity. | Very strong base. | A good alternative to NaOt-Bu.[7] |
| Cs₂CO₃ | Dioxane, Toluene | Milder than alkoxides, good for sensitive substrates. | May not be strong enough for less nucleophilic amines. | A good choice for initial screening with more reactive amines. |
| K₃PO₄ | Dioxane, Toluene | Mild, non-nucleophilic base. | Often not strong enough for efficient amination of aryl bromides. | Can be attempted if other bases fail due to side reactions. |
Sonogashira Coupling
Reaction: this compound + Terminal Alkyne
| Base | Typical Solvent | Advantages | Disadvantages | Recommendation |
| Et₃N | THF, DMF | Acts as both base and solvent in some cases. | Can sometimes lead to undesired side reactions. | A standard and effective base for Sonogashira couplings.[6] |
| DIPEA | THF, DMF | More sterically hindered than Et₃N, can sometimes reduce side reactions. | More expensive than Et₃N. | A good alternative to triethylamine. |
| Inorganic Bases (e.g., K₂CO₃) | DMF, Acetonitrile | Can be used in copper-free Sonogashira protocols. | May require higher temperatures. | Worth considering for specific applications, especially copper-free variants. |
Visualizing the Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the pivotal role of the base in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting base activation.
Decision Workflow for Base Selection
This workflow provides a logical approach to selecting a base for your cross-coupling reaction with this compound.
Caption: A decision-making workflow for initial base selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with 2-Bromo-4,5-difluorobenzonitrile
Welcome to the technical support guide for 2-Bromo-4,5-difluorobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively.
This compound is a highly functionalized aryl halide. Its reactivity is dominated by three key features: the C-Br bond, amenable to palladium-catalyzed cross-coupling; the electron-deficient aromatic ring, activated towards nucleophilic aromatic substitution (SNAr); and the nitrile group, which can undergo hydrolysis under certain conditions. Low yields often stem from a failure to control the competition between these pathways or from suboptimal reaction conditions. This guide provides a structured, cause-and-effect approach to troubleshooting.
Frequently Asked Questions (FAQs) - General Issues
Q1: My reaction with this compound is sluggish or stalls completely. What are the first things I should check?
A1: When facing a stalled reaction, it's crucial to revisit the fundamentals before adjusting more complex parameters.
-
Reagent Quality and Purity:
-
Solvents: Anhydrous conditions are critical for many cross-coupling reactions. Ensure your solvents are freshly dried and were handled under an inert atmosphere. The presence of water can lead to unwanted side reactions like hydrodehalogenation or catalyst decomposition.[1]
-
Base: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) are hygroscopic. Dry your base in an oven before use, or use a freshly opened bottle.
-
Inert Atmosphere:
-
Palladium(0) catalytic cycles are highly sensitive to oxygen. Inadequate degassing is a primary cause of low yields. Ensure you have thoroughly deoxygenated your reaction mixture and solvent, either by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Solubility:
-
This compound and its coupling partners may have limited solubility in certain solvents at room temperature. A heterogeneous mixture can lead to slow reaction rates. Ensure your chosen solvent can dissolve the reagents at the reaction temperature. If solubility is an issue, consider a different solvent system or increasing the temperature.
-
Q2: I'm observing significant formation of 4,5-difluorobenzonitrile (hydrodehalogenation) as a side product. What causes this and how can I prevent it?
A2: The replacement of the bromine atom with a hydrogen atom (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides.
-
Causality: This side reaction is often traced back to sources of hydride. Water is a primary culprit, reacting with the phosphine ligand or other components to generate the hydride species that intercepts the catalytic cycle.[1] Certain solvents (like alcohols) or bases can also serve as hydride sources.
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: Use freshly distilled, dry solvents and oven-dried glassware.
-
Choice of Base: Avoid bases that can readily provide a hydride. While common, bases like NaOtBu can sometimes promote this pathway more than weaker inorganic bases like Cs₂CO₃ or K₃PO₄.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the rate of hydrodehalogenation versus the desired reductive elimination. Screening different ligands is often a worthwhile optimization step.
-
Q3: My NMR shows a new product with a carboxylic acid or amide peak instead of the nitrile. What is happening?
A3: You are observing hydrolysis of the nitrile (-CN) group. This is a classic side reaction, especially under strongly basic or acidic conditions, often exacerbated by elevated temperatures and the presence of water.[3][4]
-
Mechanism: Under basic conditions, a hydroxide ion can attack the electrophilic carbon of the nitrile, leading to a series of steps that first form an amide and can then proceed to form a carboxylate salt.[5][6] An acidic workup will then protonate the salt to yield the carboxylic acid.
-
Mitigation Strategies:
-
Milder Base: If your primary reaction requires a base (e.g., Suzuki or Buchwald-Hartwig), switch to a less aggressive one. For example, replace NaOH or NaOtBu with K₂CO₃, Cs₂CO₃, or an organic base like DIPEA.
-
Lower Temperature: High temperatures accelerate hydrolysis. Determine the minimum temperature required for your desired reaction to proceed at a reasonable rate.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-exposure to harsh conditions.
-
Careful Workup: Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to highly acidic or basic aqueous layers.
-
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
Issue: "My Suzuki-Miyaura coupling with this compound and a boronic acid is giving poor yields, with starting material recovery and/or homocoupling of the boronic acid."
The electron-withdrawing nature of the fluorine and nitrile groups makes the C-Br bond ripe for oxidative addition. However, the electronics of the system and potential interactions with fluoride ions can complicate the reaction.
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | • Use a fresh, air-stable pre-catalyst (e.g., Pd(dppf)Cl₂, SPhos G3).• Ensure rigorous degassing to prevent catalyst oxidation.[7] |
| 2. Ineffective Base/Solvent | • Screen different bases: K₂CO₃, K₃PO₄, Cs₂CO₃. K₃PO₄ is often effective for challenging couplings.[8]• Common solvent systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[9] | |
| 3. Boronic Acid Decomposition | • Use fresh boronic acid; they can degrade on storage.• Protodeboronation (loss of the boronic acid group) can occur. Use a slight excess (1.1-1.2 equiv.) of the boronic acid. | |
| Homocoupling Product | 1. Oxygen Exposure | • Inadequate degassing allows for oxidative homocoupling of the boronic acid. Improve your inert gas technique.[2] |
| 2. Catalyst System | • This can sometimes be catalyst or ligand dependent. Try a different palladium source or ligand. | |
| Unidentified Side Products | 1. Nitrile Hydrolysis | • Reaction temperature is too high or the base is too strong. See FAQ Q3 for mitigation.[4] |
| 2. Fluoride Ion Interference | • The fluorine atoms on the ring can lead to fluoride ions that interact with the catalyst or boronic acid, sometimes forming unreactive species.[8][10] Using a stronger base like K₃PO₄ can sometimes overcome this.[8] |
Validated Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling with this compound.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Workflow: Suzuki Coupling
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
Issue: "I am attempting to couple a primary or secondary amine with this compound and observing low product yield, with significant starting material recovery."
The Buchwald-Hartwig amination is exceptionally powerful but highly dependent on the synergy between the palladium source, ligand, and base.[11] The electron-deficient nature of the substrate makes oxidative addition facile, but the properties of the amine nucleophile are critical.
Troubleshooting Buchwald-Hartwig Amination
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Suboptimal Catalyst/Ligand | • The choice of phosphine ligand is critical. For electron-deficient aryl halides, bulky, electron-rich ligands like XPhos, RuPhos, or tBuBrettPhos are excellent starting points.[12][13]• Use a modern, air-stable pre-catalyst (e.g., XPhos G3) for reproducibility. |
| 2. Incorrect Base Strength | • The base must be strong enough to deprotonate the amine (or the intermediate Pd-amine complex) but not so strong that it causes side reactions.• NaOtBu is a common strong base. For sensitive substrates, Cs₂CO₃ or K₃PO₄ are excellent, milder alternatives.[14] | |
| 3. Amine Basicity/Sterics | • Weakly basic or sterically hindered amines can be challenging substrates. They may require more forcing conditions (higher temperature, stronger base, more specialized ligand). | |
| Product Degradation | 1. Harsh Conditions | • The resulting fluoroalkylaniline products can be unstable to the strong bases and high temperatures often used.[15]• Use the mildest conditions possible. Consider a weaker base like KOPh or K₃PO₄ and the lowest effective temperature.[15] |
| 2. Nitrile Hydrolysis | • As with Suzuki coupling, the combination of a strong base, water, and heat can hydrolyze the nitrile. Ensure anhydrous conditions and consider a milder base. |
Validated Protocol: Buchwald-Hartwig Amination
This protocol uses a modern catalyst system suitable for this substrate class.
-
Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), and the catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%) to a vial or flask.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within a few hours.
-
Workup: Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and quench carefully by adding saturated aqueous NH₄Cl. Wash with water, then brine.
-
Purification: Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)
Issue: "My attempt to displace one of the fluorine atoms on this compound with a nucleophile is failing or giving a mixture of products."
The two fluorine atoms and the nitrile group strongly activate the ring for nucleophilic attack. This makes SNAr a viable strategy, but regioselectivity and competing reactions can be problematic.
-
Regioselectivity: The positions ortho and para to the strong electron-withdrawing nitrile group are most activated. Therefore, the fluorine at C-4 is the most likely site for nucleophilic attack.[16][17]
-
Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions, often better than bromide, which is counterintuitive when compared to SN1/SN2 reactions.[17]
Troubleshooting SNAr Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Insufficient Nucleophile Strength | • SNAr requires a potent nucleophile. If using a neutral nucleophile (e.g., an alcohol or amine), it must be deprotonated first with a non-nucleophilic base (e.g., NaH, K₂CO₃). |
| 2. Inappropriate Solvent | • These reactions proceed via a charged intermediate (a Meisenheimer complex).[18] They require polar aprotic solvents like DMSO, DMF, or NMP to stabilize this intermediate. | |
| Mixture of Products | 1. Lack of Regioselectivity | • While C-4 is the most activated site, high temperatures can sometimes lead to substitution at C-5. Run the reaction at the lowest possible temperature. |
| 2. Competing Nitrile Hydrolysis | • If using a nucleophile like NaOH or NaOMe in the presence of water, nitrile hydrolysis is a major risk. Use anhydrous conditions. For hydroxide or alkoxide nucleophiles, use the corresponding salt (e.g., solid NaOMe) in an anhydrous solvent.[3][5] |
Validated Protocol: SNAr with an Amine
-
Setup: To a flask, add this compound (1.0 equiv), the amine nucleophile (1.5-2.0 equiv), and a mild base like K₂CO₃ (3.0 equiv).
-
Solvent: Add a polar aprotic solvent such as DMSO or DMF.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C). Higher temperatures may be needed but increase the risk of side reactions.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction, pour it into a large volume of water to precipitate the product and dissolve the inorganic salts.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. If the product is not a solid, perform a standard liquid-liquid extraction. The crude material can be further purified by recrystallization or column chromatography.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. byjus.com [byjus.com]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Minimizing homocoupling in Suzuki reactions of 2-Bromo-4,5-difluorobenzonitrile
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges associated with the use of 2-Bromo-4,5-difluorobenzonitrile, an electron-deficient aryl bromide. Our goal is to provide researchers, chemists, and process development professionals with practical, field-proven insights to minimize homocoupling and other side reactions, thereby maximizing the yield and purity of the desired biaryl product.
The electron-withdrawing nature of the two fluorine atoms and the nitrile group in this compound makes it a challenging substrate. While it is highly activated for oxidative addition to the Pd(0) catalyst, it is also prone to side reactions such as debromination. Furthermore, reaction conditions must be carefully controlled to prevent the undesired homocoupling of the organoboron coupling partner, a common issue that reduces yield and complicates purification.
This document is structured as a series of troubleshooting questions and FAQs to directly address the most common issues encountered in the laboratory.
Troubleshooting Guide: Diagnosing and Solving Common Issues
Q1: I'm observing a significant amount of boronic acid homocoupling byproduct. What are the primary causes and how can I fix this?
A1: The formation of a symmetrical biaryl from your boronic acid is one of the most common side reactions in Suzuki couplings. This issue stems primarily from two distinct mechanisms involving palladium (II) species.
Primary Causes:
-
Oxygen Contamination: The presence of dissolved oxygen in the reaction mixture is a major culprit. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][2] Rigorous exclusion of oxygen is therefore critical.
-
Use of Pd(II) Precatalysts: When using Pd(II) salts like Pd(OAc)₂ or PdCl₂, a portion of the precatalyst can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle is fully established.[1][3] This process also serves to reduce the Pd(II) to the active Pd(0) state, but at the cost of your reagents.
Solutions & Optimization Strategies:
-
Rigorous Deoxygenation: Ensure all solvents, including water, are thoroughly degassed before use. Techniques like freeze-pump-thaw (for organic solvents) or sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) are highly effective.[2] Assembling the reaction under a positive pressure of inert gas is mandatory.
-
Choice of Palladium Source:
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate the initial burst of homocoupling seen with Pd(II) sources.[4]
-
Use Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed for the clean and rapid generation of the active LPd(0) species, which helps to outcompete the homocoupling pathway.[5]
-
-
Addition of a Mild Reducing Agent: To scavenge any Pd(II) species formed by adventitious oxygen, a mild reducing agent can be added. Potassium formate (HCO₂K) has been shown to be highly effective at suppressing homocoupling without interfering with the main catalytic cycle.[2][6]
Experimental Protocol: Rigorous Deoxygenation and Use of Potassium Formate
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with high-purity argon or nitrogen at least three times.
-
Reducing Agent (Optional but Recommended): Under a positive pressure of inert gas, add potassium formate (1.1 to 1.5 equivalents relative to the palladium catalyst).[4]
-
Solvent Addition: Add the previously degassed solvent system (e.g., Dioxane/H₂O) via cannula or syringe.
-
Final Sparge: Bubble argon or nitrogen through the stirred reaction mixture (subsurface sparge) for 15-20 minutes. This is more effective at removing dissolved oxygen than simply maintaining a blanket of inert gas.[2]
-
Catalyst Addition: While maintaining positive inert gas pressure, add the palladium precatalyst and ligand.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas.
Q2: My main side product is 4,5-difluorobenzonitrile (protodebromination). How can I prevent this?
A2: Protodebromination (or dehalogenation) is the replacement of the bromine atom with hydrogen. This is a known issue, particularly with electron-deficient aryl halides like your substrate.[7]
Primary Causes:
-
Base and Solvent Choice: Strong bases, especially in the presence of protic solvents (like water or alcohols), can facilitate pathways that lead to the formation of palladium-hydride species, which are responsible for the dehalogenation.[8]
-
Boronic Acid Instability: Some boronic acids are prone to decomposition (protodeboronation), which can also create conditions favorable for dehalogenation of the aryl halide.[9]
Solutions & Optimization Strategies:
-
Select a Milder Base: Strong bases like NaOH should be avoided. Weaker inorganic bases are generally preferred. The choice of base can be critical and may require screening.
-
Use Anhydrous Conditions: Since water is often the proton source, switching to strictly anhydrous conditions can significantly reduce protodebromination.[10] This may require using an organic base or a base like KF that has some solubility in organic solvents.
-
Use More Stable Boron Reagents: If protodeboronation of the coupling partner is suspected, consider using more robust alternatives to boronic acids, such as MIDA boronates or organotrifluoroborates.[11] These reagents release the boronic acid slowly into the reaction medium, keeping its concentration low and minimizing side reactions.[9]
| Base | Typical Conditions | Comments |
| K₃PO₄ | Aqueous Dioxane, Toluene | Often effective, but its strength can sometimes promote side reactions.[12] |
| K₂CO₃ | Aqueous Dioxane, Toluene, DMF | A good starting point. Generally milder than K₃PO₄.[13] |
| Cs₂CO₃ | Dioxane, Toluene | Highly effective but more expensive. Often used for difficult couplings.[11] |
| KF | Anhydrous Dioxane, THF | A mild, non-nucleophilic base ideal for minimizing dehalogenation and for base-sensitive substrates.[14][15] |
Table 1: Comparison of common bases for Suzuki coupling of electron-deficient aryl bromides.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism of boronic acid homocoupling?
A3: Homocoupling predominantly occurs via pathways that involve a Pd(II) intermediate reacting with the organoboron reagent. The two most accepted mechanisms are illustrated below.
Caption: Divergent pathways in the Suzuki reaction leading to desired cross-coupling versus undesired homocoupling.
-
Oxygen-Mediated Pathway: The active Pd(0) catalyst is oxidized by molecular oxygen to a Pd(II) species. This Pd(II) complex then undergoes two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product (Ar'-Ar') and regenerate Pd(0).[1][16]
-
Pd(II) Precatalyst Pathway: If a Pd(II) salt is used as the catalyst precursor, it can directly enter this homocoupling cycle without needing to be oxidized, leading to significant byproduct formation at the start of the reaction.[3]
Q4: How does the choice of ligand affect homocoupling for an electron-deficient substrate?
A4: The ligand plays a multifaceted and crucial role in the catalytic cycle. For an electron-deficient aryl bromide like this compound, the choice is critical for both yield and selectivity.
-
Promoting the Desired Cycle: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs)) are highly effective.[1][17]
-
Suppressing Side Reactions: By accelerating the key steps of the main catalytic cycle (oxidative addition and reductive elimination), a well-chosen ligand ensures that the palladium catalyst spends less time as a vulnerable intermediate. This kinetic preference helps the desired cross-coupling reaction outcompete the slower side reactions like homocoupling. In one study involving a highly electron-deficient aryl bromide, SPhos was found to be a particularly effective ligand for achieving high yields of the cross-coupled product.[7]
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Hydrolysis of the nitrile group in 2-Bromo-4,5-difluorobenzonitrile under reaction conditions
Welcome to our dedicated technical support guide for the hydrolysis of the nitrile group in 2-Bromo-4,5-difluorobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this transformation and achieve optimal results in your research.
Introduction to the Hydrolysis of this compound
The conversion of the nitrile group in this compound to a carboxylic acid or an amide is a fundamental transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of multiple halogen substituents on the aromatic ring introduces both electronic and steric factors that can influence the reaction's outcome. This guide will address the common challenges and provide practical solutions for a successful hydrolysis.
The hydrolysis of nitriles can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.[1][2] Under acidic conditions, the reaction typically proceeds to the carboxylic acid, while basic conditions can be modulated to favor either the amide or the carboxylate salt.[1]
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the hydrolysis of this compound:
1. What are the expected products of the hydrolysis of this compound?
Under acidic hydrolysis, the primary product is 2-Bromo-4,5-difluorobenzoic acid.[3][4] Basic hydrolysis will yield the corresponding carboxylate salt, which upon acidic workup gives 2-Bromo-4,5-difluorobenzoic acid.[2] Under milder basic conditions, it is possible to isolate the intermediate, 2-Bromo-4,5-difluorobenzamide.
2. Which method, acidic or basic hydrolysis, is generally preferred?
The choice between acidic and basic hydrolysis depends on the desired product and the stability of the starting material and product to the reaction conditions. Acidic hydrolysis is often more direct for obtaining the carboxylic acid. Basic hydrolysis can be advantageous if the intermediate amide is the target, or if the starting material or product is sensitive to strong acids.
3. Can the bromine or fluorine atoms be displaced during hydrolysis?
Dehalogenation is a potential side reaction, particularly for the bromine atom, under certain conditions. The carbon-halogen bond strength decreases in the order F > Cl > Br > I, making the C-Br bond more susceptible to cleavage than the C-F bonds.[5] Reductive debromination can occur in the presence of certain reducing agents or catalysts.[6][7] While the C-F bond is generally stable, harsh conditions could potentially lead to defluorination.[8][9] Careful control of reaction conditions is crucial to minimize these side reactions.
4. Is there a risk of decarboxylation of the final product?
Decarboxylation of the resulting 2-Bromo-4,5-difluorobenzoic acid can occur under harsh thermal conditions.[10] This is a more significant concern if the reaction is carried out at very high temperatures for extended periods.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the hydrolysis of this compound and provides systematic approaches to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reaction temperature or time. 2. Inadequate concentration of acid or base. 3. Poor solubility of the starting material. | 1. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 2. Use a more concentrated acid (e.g., concentrated H₂SO₄ or HCl) or base (e.g., 20-40% NaOH or KOH). 3. Add a co-solvent such as ethanol or THF to improve solubility. |
| Formation of Multiple Byproducts | 1. Dehalogenation (loss of bromine). 2. Decarboxylation of the product. 3. Hydrolysis of fluorine substituents. | 1. Avoid overly harsh conditions. Consider using milder reagents or lower temperatures. For basic hydrolysis, ensure the reaction is performed under an inert atmosphere to minimize reductive debromination. 2. Keep the reaction temperature as low as is effective for the conversion. 3. Use the mildest effective conditions and monitor for the formation of phenolic byproducts. |
| Incomplete Hydrolysis (Stalled at Amide Stage) | 1. Reaction conditions are too mild for amide hydrolysis. 2. Insufficient water content in the reaction mixture. | 1. Increase the reaction temperature and/or the concentration of the acid or base. 2. Ensure an adequate amount of water is present, as it is a key reagent in the hydrolysis. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase. 2. Emulsion formation during workup. | 1. For acidic products, adjust the pH of the aqueous layer to be well below the pKa of the carboxylic acid to ensure it is fully protonated and less water-soluble. For basic products, adjust the pH to be well above the pKa of any amine byproducts. 2. Add a saturated brine solution to help break the emulsion. Filtration through a pad of celite can also be effective. |
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Acidic Hydrolysis to 2-Bromo-4,5-difluorobenzoic acid
This protocol outlines a general procedure for the acidic hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (deionized)
-
Ice
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 2:1 v/v mixture). Caution: This mixing is highly exothermic and should be done slowly and with cooling.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice with stirring.
-
The product, 2-Bromo-4,5-difluorobenzoic acid, should precipitate as a solid. If it oils out, proceed with extraction.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Basic Hydrolysis to 2-Bromo-4,5-difluorobenzoic acid
This protocol provides a general method for the basic hydrolysis of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water (deionized)
-
Ethanol (optional, as a co-solvent)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol (if necessary for solubility).
-
Add an aqueous solution of NaOH or KOH (e.g., 10-40% w/v).
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-16 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If ethanol was used, remove it under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or H₂SO₄ until the pH is ~1-2.
-
The product, 2-Bromo-4,5-difluorobenzoic acid, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the acidified aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Work up the organic extracts as described in the acidic hydrolysis protocol (steps 8-10).
Visualizing the Process: Diagrams and Workflows
To further clarify the experimental and logical processes, the following diagrams have been generated.
Caption: General experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting decision tree for common hydrolysis issues.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DE69026476T2 - Process for the preparation of 5-fluorobenzoic acids and their intermediates - Google Patents [patents.google.com]
- 4. embibe.com [embibe.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Reactivity of 2-Bromo-4,5-difluorobenzonitrile
Welcome to the technical support center for 2-Bromo-4,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. We will explore its stability and reactivity in the presence of strong bases, offering field-proven insights to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the behavior of this compound under basic conditions.
Q1: What are the primary reactive sites on this compound when treated with a strong base?
A: this compound is a trifunctional molecule with three primary sites susceptible to reaction under basic conditions. The specific outcome is highly dependent on the type of base, the nucleophile present, and the overall reaction conditions (e.g., temperature, presence of a metal catalyst).
-
The Nitrile Group (-CN): The cyano group can undergo base-catalyzed hydrolysis, particularly in the presence of aqueous bases like sodium hydroxide at elevated temperatures. This reaction proceeds first to a primary amide and then to a carboxylate salt.[1][2][3][4]
-
The Carbon-Bromine Bond (C-Br) at position 2: This bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann coupling.[5][6][7] Strong, non-nucleophilic bases are essential in these reactions to deprotonate the coupling partner.
-
The Carbon-Fluorine Bond (C-F) at position 4: This C-F bond is highly activated towards Nucleophilic Aromatic Substitution (SNAr) reactions.[8][9] The strong electron-withdrawing effect of the nitrile group, which is para to this fluorine, stabilizes the negatively charged Meisenheimer complex intermediate, making this position susceptible to attack by strong nucleophiles.[10] The fluorine at position 5 is meta to the nitrile and significantly less reactive in SNAr.
Q2: Can the nitrile group be hydrolyzed under strong basic conditions?
A: Yes. The hydrolysis of nitriles to carboxylic acids is a classic organic transformation that can be catalyzed by either acid or base.[3][4] In the presence of a strong aqueous base like NaOH or KOH, especially with heating, the hydroxide ion attacks the electrophilic carbon of the nitrile.[11][12] This process typically occurs in two stages: the nitrile is first converted to a primary amide, which can sometimes be isolated, and then the amide is further hydrolyzed to a carboxylate salt.[4][12] To obtain the free carboxylic acid, a final acidic workup is required.[4] If the integrity of the nitrile group is critical for your target molecule, the use of strong aqueous bases and high temperatures should be avoided.
Q3: Which halogen is more susceptible to Nucleophilic Aromatic Substitution (SNAr)?
A: The fluorine atom at the 4-position is significantly more susceptible to SNAr than the bromine atom at the 2-position. For an SNAr reaction to occur, two key factors are required: (1) the presence of a strong electron-withdrawing group (like the nitrile) ortho or para to the leaving group, and (2) a good leaving group.[9][10]
-
Activation: The fluorine at C4 is para to the nitrile, providing optimal resonance stabilization for the Meisenheimer intermediate. The bromine at C2 is ortho, which also provides activation, but the para relationship is typically stronger.
-
Leaving Group Ability: In the context of SNAr, fluoride is generally a better leaving group than bromide. The rate-determining step is often the initial nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[8]
Therefore, when exposing this compound to a strong nucleophile without a metal catalyst, substitution of the C4-fluorine is the expected major pathway.
Q4: What is the role of the strong base in common cross-coupling reactions?
A: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, a strong, typically non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is a critical component, but it does not directly react with the aryl halide.[13] Its primary role is to deprotonate the nucleophile (e.g., a primary or secondary amine) after it has coordinated to the palladium center.[14][15] This deprotonation generates the palladium-amido complex, which is a key intermediate that undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[5][13] The choice of base is crucial; it must be strong enough to deprotonate the amine but not so nucleophilic that it competes in side reactions.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: My reaction is yielding a carboxylic acid instead of the expected product. Why is this happening and how can I prevent it?
Cause: This is a classic case of nitrile hydrolysis. You are likely using a strong aqueous base (e.g., NaOH, KOH) or have significant water contamination in your reaction, which, combined with heat, is hydrolyzing the nitrile group to a carboxylic acid.[2][4]
Solution:
-
Switch to a Non-Aqueous Base: Employ strong, non-nucleophilic, and anhydrous bases. Common choices for preserving the nitrile group include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or sodium hydride (NaH).
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry your glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Control Temperature: If possible, run the reaction at a lower temperature. The rate of nitrile hydrolysis is highly temperature-dependent.
Problem 2: I am observing displacement of a fluorine atom instead of the bromine in my cross-coupling reaction. How can I improve selectivity?
Cause: This outcome suggests that a competitive SNAr reaction is occurring alongside or instead of your intended metal-catalyzed C-Br coupling. This happens when your nucleophile is strong enough to directly attack the electron-deficient aromatic ring at the highly activated C4-fluorine position.
Solution:
-
Verify Your Catalyst System: For C-Br bond functionalization via cross-coupling, the palladium catalyst is key. Its mechanism involves selective oxidative addition into the weaker C-Br bond over the stronger C-F bond.[16] Ensure your catalyst and ligand are active and used in the correct proportions.
-
Moderate Nucleophilicity/Basicity: If the nucleophile is excessively strong or basic, the uncatalyzed SNAr pathway can dominate. Consider using a slightly weaker base or a nucleophile that requires catalytic activation to become potent.
-
Temperature Optimization: SNAr reactions can be highly sensitive to temperature. Running the reaction at the lowest effective temperature for the catalytic cycle may disfavor the uncatalyzed background reaction.
Problem 3: My reaction is showing low conversion, and I'm recovering mostly starting material. What factors should I investigate?
Cause: Low conversion can be attributed to several factors, particularly in sensitive reactions like Buchwald-Hartwig amination.
Solution:
-
Base Strength and Stoichiometry: Ensure your base is strong enough to deprotonate the nucleophile. For amines, NaOt-Bu is a common choice.[13] Verify that you are using a sufficient stoichiometric excess (typically 1.2-2.0 equivalents).
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents or those stored properly under inert conditions. Consider using pre-formed, air-stable precatalysts.
-
Solvent Quality: The reaction must be performed under strictly anhydrous conditions. Use a high-purity, anhydrous solvent (e.g., toluene, dioxane).
-
Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate, often in the range of 80-110 °C.[16] Ensure your reaction is reaching and maintaining the target temperature.
Problem 4: I'm seeing a complex mixture of products that I can't identify. What are the likely side reactions?
Cause: A complex mixture indicates that multiple reaction pathways are occurring simultaneously. With this compound, the common culprits are:
-
The desired reaction (e.g., C-Br coupling).
-
SNAr at the C4-fluorine position.
-
Partial or complete hydrolysis of the nitrile group.
-
Hydrodehalogenation (loss of Br or F) as a minor pathway in some catalytic cycles.
Solution:
-
Systematic Analysis: To diagnose the issue, run control reactions. For example, run the reaction without the palladium catalyst to see if the SNAr reaction is dominant. Run it without the nucleophile to check for decomposition of the starting material under the basic conditions.
-
Simplify Conditions: Use the mildest possible conditions that still promote the desired reaction. This often means starting with a lower temperature and a less reactive base and gradually increasing the intensity if no conversion is observed.
-
Re-evaluate Your Strategy: The inherent reactivity of this substrate means that certain transformations are favored over others. For instance, achieving selective SNAr at the C-Br position is synthetically challenging. The most common and reliable strategies involve metal-catalyzed coupling at the C-Br bond or SNAr at the C4-F bond.
Data Summary: Reactivity Profile
The following table summarizes the expected reactivity at each key position of this compound under different basic conditions.
| Position | Reagent / Condition | Primary Reaction Type | Relative Reactivity | Notes |
| -C≡N | Strong Aqueous Base (e.g., NaOH, KOH) + Heat | Hydrolysis | High | Proceeds via an amide intermediate to a carboxylate.[4] |
| C2-Br | Pd Catalyst + Strong Non-Aqueous Base + Nucleophile | Cross-Coupling | High | The preferred site for oxidative addition in reactions like Buchwald-Hartwig.[5][16] |
| C4-F | Strong Nucleophile (e.g., R₂NH, RS⁻) | SNAr | High | Highly activated due to the para nitrile group. Fluoride is a good leaving group in SNAr.[8][10] |
| C5-F | Strong Nucleophile | SNAr | Very Low | Meta to the activating nitrile group, resulting in minimal activation. |
Visualizing Competing Pathways and Troubleshooting
To better understand the choices in experimental design, the following diagrams illustrate the competing reaction pathways and a troubleshooting decision tree.
References
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. chegg.com [chegg.com]
- 3. scribd.com [scribd.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig_reaction [chemeurope.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions of 2-Bromo-4,5-difluorobenzonitrile
Welcome to the technical support center for 2-Bromo-4,5-difluorobenzonitrile (CAS 64695-82-5)[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile trifunctional building block. The unique arrangement of electron-withdrawing nitrile and fluorine substituents, alongside a reactive bromine atom, presents both significant synthetic opportunities and distinct regioselectivity challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My nucleophilic aromatic substitution (SNAr) with an amine yields a mixture of products. How can I selectively substitute the fluorine atom at the C5 position?
The Problem: You are observing a mixture of isomers, indicating that your nucleophile is reacting at more than one position on the aromatic ring. This is a common issue due to the multiple activated sites on the this compound scaffold.
The Cause: The regiochemical outcome of an SNAr reaction is dictated by the stability of the intermediate Meisenheimer complex.[2][3] The potent electron-withdrawing nitrile group (-CN) strongly stabilizes the negative charge developed during nucleophilic attack, particularly when the attack occurs at the ortho (C2) and para (C5) positions.
-
Attack at C5 (para to -CN): The negative charge in the Meisenheimer complex can be delocalized directly onto the nitrogen atom of the nitrile group through resonance, providing substantial stabilization. This makes C5 the most electronically activated position for SNAr.
-
Attack at C4 (meta to -CN): The negative charge cannot be directly delocalized onto the nitrile group, resulting in a less stable intermediate compared to attack at C5.
-
Attack at C2 (ortho to -CN): This position is also activated by the nitrile group. However, the leaving group is bromide, which is typically less facile than fluoride in SNAr reactions where the cleavage of the carbon-halogen bond is not the rate-determining step.[4]
Therefore, the primary competition is between substitution at the highly activated C5-F bond and the less activated C4-F and C2-Br bonds.
The Solution: To favor substitution at the C5 position, you must leverage its superior electronic activation under kinetic control.
Experimental Protocol: Selective C5-Amination
-
Solvent & Base: Use a polar aprotic solvent like DMSO or NMP. For the base, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ is recommended over strong bases like NaH or alkoxides, which can promote side reactions.
-
Temperature Control: This is the most critical parameter. Start the reaction at room temperature (20-25 °C) and monitor by TLC or LC-MS. The higher activation energy required to form the less stable C4- and C2-substituted intermediates means that at lower temperatures, the reaction will overwhelmingly proceed via the most stable C5-intermediate.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile. A large excess can increase the rate of reaction at the less favorable sites.
| Parameter | Recommended Condition for C5 Selectivity | Rationale |
| Temperature | 25-50 °C | Exploits the lower activation energy for attack at the most electronically activated C5 position (kinetic control). |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Mild enough to deprotonate the amine without promoting side reactions or substitution at less active sites. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents effectively solvate the Meisenheimer complex, facilitating the reaction.[5] |
| Nucleophile eq. | 1.1 - 1.2 | Minimizes off-target reactions that may become significant at higher nucleophile concentrations. |
Question 2: My Suzuki coupling at the C2-Br position is sluggish and gives low yields. I'm also observing significant hydrodebromination. How can I optimize this reaction?
The Problem: Incomplete conversion and the formation of 4,5-difluorobenzonitrile as a major byproduct are indicative of a suboptimal catalyst system or reaction conditions for this electron-deficient substrate.
The Cause:
-
Sluggish Reaction: The overall electron-deficient nature of the aromatic ring, while beneficial for SNAr, can slow down the initial rate-determining oxidative addition step of the Pd(0) catalyst into the C-Br bond in cross-coupling cycles.[6]
-
Hydrodebromination: This side product arises from the protonolysis of the Ar-Pd(II)-Br intermediate. This can be caused by trace amounts of water in the reaction or by a competing reaction pathway where the intermediate is intercepted by a proton source before it can undergo transmetalation.
The Solution: The key is to select a catalyst system specifically designed to accelerate the key steps in the catalytic cycle for electron-poor aryl halides.[7][8]
Experimental Protocol: Optimized Suzuki Coupling
-
Catalyst Selection: Move beyond first-generation ligands like PPh₃. Use modern, electron-rich, and sterically hindered biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote rapid oxidative addition and reductive elimination.[9] Using a pre-formed palladacycle precatalyst (e.g., SPhos Pd G3) can also improve consistency and activity.
-
Base and Solvent Choice: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous. The solvent system must be rigorously dried. A mixture of toluene and water or 1,4-dioxane and water is common, but ensure all solvents are sparged with nitrogen or argon to remove oxygen.
-
Reaction Setup: Maintain a strictly inert atmosphere (N₂ or Ar) throughout the entire setup and reaction time to prevent catalyst oxidation and minimize protic contaminants.
| Parameter | Recommended Condition | Rationale |
| Pd Source | SPhos Pd G3 (1-2 mol%) | Pre-activated catalyst ensures efficient initiation of the catalytic cycle. |
| Ligand | SPhos (or other biarylphosphine) | Electron-rich, bulky ligand accelerates both oxidative addition and reductive elimination steps.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Effective base for the transmetalation step; must be anhydrous. |
| Solvent | Anhydrous Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Common solvent systems for Suzuki couplings; must be deoxygenated. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers, especially oxidative addition. |
Part 2: Frequently Asked Questions (FAQs)
Question 3: What is the general order of reactivity for the different positions on this compound?
Answer: The reactivity is highly dependent on the reaction type.
-
For Nucleophilic Aromatic Substitution (SNAr): The most reactive position is C5 , where the fluorine atom is para to the strongly activating nitrile group. The order of reactivity is generally: C5-F > C4-F > C2-Br . This is because the stability of the Meisenheimer intermediate is the dominant factor.[11]
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reaction occurs almost exclusively at the C2-Br bond. The carbon-bromine bond is significantly more reactive towards oxidative addition by Pd(0) than the highly stable carbon-fluorine bonds.[12][13]
-
For Metal-Halogen Exchange (e.g., with n-BuLi or i-PrMgCl): The exchange will occur selectively at the C2-Br position. This is the most facile site for this transformation, but the powerful nucleophilic/basic reagent can react with the electrophilic nitrile group if not performed at low temperatures.[14]
Question 4: Can I perform a Grignard reaction or lithiation at the C2 position without the reagent attacking the nitrile group?
Answer: Yes, this is feasible, but it requires careful control of reaction conditions, specifically temperature. Organolithium and Grignard reagents are potent nucleophiles that readily add to nitriles.[15][16]
The strategy is to perform the metal-halogen exchange at a very low temperature (e.g., -78 °C) where the rate of exchange is much faster than the rate of nucleophilic attack on the nitrile. The resulting aryl-magnesium or aryl-lithium species should then be quenched in situ with the desired electrophile at that same low temperature before being allowed to warm.
Protocol: Low-Temperature Metal-Halogen Exchange and Trapping
-
Dissolve this compound in anhydrous THF under an inert atmosphere (Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or isopropylmagnesium chloride (1.05 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir for 30-60 minutes at -78 °C.
-
Add a solution of your desired electrophile (e.g., an aldehyde, CO₂) in THF, again ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to stir for another 1-2 hours at -78 °C before slowly warming to room temperature and quenching with a saturated aqueous NH₄Cl solution.
References
- 1. scbt.com [scbt.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. adichemistry.com [adichemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Bromo-4,5-difluorobenzonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for catalyst poisoning issues encountered during palladium-catalyzed cross-coupling reactions with 2-Bromo-4,5-difluorobenzonitrile. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging catalytic issues.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides rapid answers to common problems. If your issue persists, please refer to the detailed troubleshooting guides in Section 2.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving a very low yield. What's the most likely cause?
Low yields are frequently due to either catalyst deactivation (poisoning) or protodeboronation of your boronic acid partner.[1] The palladium catalyst is highly sensitive to impurities.[1] Check for a black precipitate (palladium black), which indicates catalyst aggregation and deactivation.[2] Also, consider the stability of your boronic acid under the basic conditions.
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of Bromine with Hydrogen) in my cross-coupling reaction. Why is this happening?
Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings of fluorinated aryl halides.[3][4] This can be exacerbated by the presence of water, which can act as a hydrogen source.[3][4] The choice of phosphine ligand and base can also significantly influence the ratio of cross-coupling to hydrodehalogenation.[3]
Q3: My cyanation reaction is not proceeding to completion. I suspect catalyst poisoning. What are the common culprits in this specific reaction?
In palladium-catalyzed cyanation, the cyanide source itself can be a potent poison.[5] Excess cyanide ions can bind strongly to the palladium center, forming inactive complexes like [(CN)4Pd]2- and disrupting every step of the catalytic cycle.[5][6] Moisture is also particularly detrimental as it can lead to the formation of HCN, which is highly reactive towards the Pd(0) catalyst.[5]
Q4: What are the typical visual or analytical signs that my catalyst is poisoned?
Visual indicators include a change in the reaction mixture's color, most notably the formation of palladium black (finely divided palladium metal), which signals catalyst decomposition.[2] Analytically, a stalled reaction monitored by TLC, GC, or LC-MS is the primary indicator.[2] Advanced techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm a change in the palladium's oxidation state from the active Pd(0).[2]
Q5: Could impurities in my this compound starting material be the source of poisoning?
Yes. The synthesis of aryl halides can sometimes leave residual sulfur-containing reagents. Sulfur is a notorious and potent poison for palladium catalysts.[7][8] Even trace amounts of thiols or sulfides can irreversibly bind to the palladium's active sites.[1][9] It is crucial to use highly pure starting materials.
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving catalyst poisoning issues.
Guide 2.1: Diagnosing the Poison - A Step-by-Step Protocol
When a reaction fails, it is critical to determine if the cause is catalyst poisoning or another factor like incorrect reaction conditions.
Experimental Protocol: The High-Purity Test
-
Baseline Reaction: Run your reaction using your standard reagents, solvents, and this compound. Carefully record the reaction profile (conversion over time) and final yield.
-
High-Purity Reaction: Set up an identical reaction, but with reagents of the highest possible purity.[2]
-
Use a fresh bottle of anhydrous, degassed solvent.
-
Use freshly opened or purified base and coupling partner.
-
If possible, use a different batch or a purified sample of this compound.
-
-
Analysis:
-
Significant Improvement: If the high-purity reaction proceeds smoothly, it strongly indicates that one of your original reagents or the solvent was contaminated with a catalyst poison.
-
No Improvement: If the reaction still fails, the issue may lie with the reaction conditions (temperature, concentration, ligand choice) or inherent substrate reactivity rather than poisoning.
-
Guide 2.2: Common Poisons and Their Mitigation
The chemical environment of reactions involving this compound presents several potential sources of catalyst poisons.
Table 1: Common Catalyst Poisons and Mitigation Strategies
| Poison Class | Potential Sources | Mechanism of Poisoning | Mitigation & Prevention |
| Sulfur Compounds | Residual impurities from synthesis of starting materials (thiols, sulfides), contaminated solvents.[1] | Strong, often irreversible, binding of sulfur to palladium active sites, blocking reactant coordination.[7][8][9] | Purify starting materials (recrystallization, chromatography). Use high-purity solvents. Employ "guard beds" or scavengers like zinc oxide to trap sulfur impurities before they reach the catalyst.[10] |
| Excess Halides/Cyanide | Buildup of bromide from the substrate; excess cyanide reagent in cyanation reactions.[11] | Halide ions can compete with reactants for coordination sites. Excess cyanide forms stable, inactive palladium-cyanide complexes, halting the catalytic cycle.[5] | In cyanation, use a cyanide source with low solubility or a slow-release agent.[6] In other couplings, ensure the base is effective at promoting the catalytic cycle to prevent buildup of inhibitory species. |
| Oxygen | Leaks in the reaction setup; inadequately degassed solvents. | Oxidizes the active Pd(0) catalyst to inactive Pd(II) species, often leading to the formation of palladium black.[2] | Maintain a strictly inert atmosphere (Argon or Nitrogen). Use thoroughly degassed solvents and reagents. |
| Coordinating Heterocycles | Substrates or products containing nitrogen or sulfur heterocycles. | The lone pairs on heteroatoms can coordinate strongly to the palladium center, competing with ligands and reactants. | Select bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) that can shield the metal center and promote the desired reaction over competitive binding.[8] |
dot
Caption: A workflow for diagnosing and resolving catalyst poisoning.
Section 3: Understanding the "Why" - Mechanistic Insights
A robust understanding of the catalytic cycle and its failure points is essential for effective troubleshooting. Palladium-catalyzed cross-coupling reactions (like Suzuki and Heck) generally follow a three-step cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Bromine bond of this compound. This is often the rate-determining step.[12][13]
-
Transmetalation (Suzuki) / Migratory Insertion (Heck): The organic group from the coupling partner is transferred to the palladium center, or the alkene inserts into the Pd-Aryl bond.[14][15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[14]
How Poisons Disrupt the Cycle:
-
Sulfur compounds act as "hard" poisons by forming strong, often irreversible, Pd-S bonds on the catalyst surface, physically blocking the active sites required for oxidative addition.[7]
-
Excess cyanide can attack and coordinate to every palladium intermediate in the cycle, leading to highly stable and unreactive species such as [Pd(CN)3(Aryl)]2-, which are resistant to reductive elimination.[5]
-
Oxygen diverts the catalyst from the cycle by oxidizing Pd(0) to Pd(II), which then aggregates into inactive palladium black.[2]
dot
Caption: Disruption of the Pd catalytic cycle by common poisons.
Section 4: Catalyst Regeneration Protocol
In some cases, a poisoned catalyst can be regenerated, particularly from sulfur poisoning. This is an advanced procedure and should be performed with caution.
Protocol: Thermal Regeneration of Sulfur-Poisoned Supported Palladium Catalysts
This protocol is adapted for heterogeneous (supported) palladium catalysts (e.g., Pd/C) that have been exposed to sulfur impurities.
-
Catalyst Recovery: After the failed reaction, carefully filter the reaction mixture to recover the solid-supported palladium catalyst. Wash thoroughly with a non-coordinating solvent (e.g., hexane, toluene) to remove organic residues and then dry under vacuum.
-
Poisoning Confirmation (Optional): Use analytical techniques like XPS or Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the presence of sulfur on the catalyst surface.
-
Regeneration Setup: Place the dried catalyst in a tube furnace equipped with a controlled gas flow.
-
Reductive Treatment: Heat the catalyst under a flow of a reducing gas, such as hydrogen (H₂) diluted in nitrogen (e.g., 5% H₂ in N₂). A typical procedure involves heating to 400-550°C.[16] The hydrogen helps to reduce the palladium sulfide species.
-
Monitoring: Monitor the effluent gas stream for the release of hydrogen sulfide (H₂S) or sulfur dioxide (SO₂), indicating the removal of the poison.[16] Continue the treatment until the release of sulfur compounds is no longer detected.[16]
-
Cooling and Passivation: Cool the catalyst to room temperature under an inert gas (N₂) flow. The freshly regenerated catalyst can be highly pyrophoric, so careful handling is required.
Note: The effectiveness of regeneration is not always 100% and may depend on the severity of the poisoning.[16][17] Some deactivation may be irreversible.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. dcl-inc.com [dcl-inc.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4,5-difluorobenzonitrile Reaction Products
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the critical step of removing residual palladium catalysts from reaction products derived from 2-Bromo-4,5-difluorobenzonitrile. This intermediate is crucial in the synthesis of various active pharmaceutical ingredients (APIs), making effective purification essential for ensuring final product safety and efficacy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding palladium removal, providing foundational knowledge for process development.
Q1: Why is the removal of residual palladium so critical in pharmaceutical synthesis?
A1: Palladium, while an exceptionally useful catalyst in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) frequently involving substrates like this compound, is also a toxic heavy metal.[1][2] Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3D, strictly limit the presence of such elemental impurities in final drug products to protect patient safety.[3][4] For palladium, classified as a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a daily dose of 10 grams.[5][6] Failure to meet these limits will prevent regulatory approval. Furthermore, residual palladium can sometimes interfere with or degrade downstream chemical steps.[7]
Q2: What are the different forms of residual palladium I might encounter in my reaction mixture?
A2: Residual palladium can exist in several forms, which dictates the most effective removal strategy:
-
Heterogeneous Palladium: This includes species like palladium on carbon (Pd/C) or palladium black, which are solids and can often be removed by simple filtration.[8][9]
-
Homogeneous (Soluble) Palladium: These are palladium complexes dissolved in the reaction medium, often in Pd(0) or Pd(II) oxidation states, chelated to ligands (e.g., phosphines) or the product itself.[2][10] This form is more challenging to remove and typically requires scavengers or chromatography.[8]
-
Colloidal Palladium: These are nano-sized metallic palladium particles suspended in the solution. They are often too small to be removed by standard filtration and may require specialized adsorbents or flocculating agents.[8][9]
Q3: How do I choose the most suitable palladium removal method?
A3: The optimal method is highly system-dependent.[11] Key factors to consider include:
-
Form of Palladium: As discussed in Q2, the physical state of the palladium is paramount.
-
Nature of the Product: The solubility, stability, and functional groups of your product are critical. Products containing nitrogen or sulfur atoms can strongly chelate to palladium, making removal more difficult.[10]
-
Solvent System: The chosen scavenger or adsorbent must be compatible with the reaction solvent.[11]
-
Scale of Reaction: Some methods, like chromatography, are less practical for large-scale manufacturing compared to batch treatment with a scavenger.[8]
-
Cost and Efficiency: Activated carbon is often a cost-effective first choice, but specialized silica scavengers may offer higher efficiency and selectivity, albeit at a higher cost.[6][11]
A decision-making workflow for selecting a purification strategy is provided in Section 4.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are materials designed to selectively bind and remove palladium from a solution.[12] They are typically solid-supported, allowing for easy removal by filtration.[13] The mechanism of action is usually chemisorption, where functional groups on the scavenger's surface form strong coordinate bonds with the palladium atom.[11] Common types include:
-
Silica-Based Scavengers: These have a silica gel backbone functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, amines, or 2,4,6-trimercaptotriazine (TMT).[11][12][14][15] They are known for high efficiency, selectivity, and good solvent compatibility.[11][12]
-
Polymer-Based Scavengers: These utilize a polymer backbone (e.g., polystyrene) with similar chelating functional groups.[12]
-
Activated Carbon: This is a widely used, economical adsorbent.[16][17] It has a high surface area and can adsorb a range of palladium species, though it can sometimes be less selective and lead to product loss through non-specific adsorption.[6]
Section 2: Troubleshooting Guide for Palladium Removal
This guide provides solutions to common problems encountered during the purification of products from this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High palladium levels remain after filtration. | 1. Palladium is in a soluble (homogeneous) form. 2. Palladium is colloidal and passing through the filter medium.[8] | 1. Switch to a method suitable for soluble palladium, such as treatment with a scavenger or activated carbon. 2. Use a finer filter medium (e.g., 0.45 µm PTFE). Try passing the solution through a packed bed of Celite® (1-2 cm).[8] Consider adding a flocculant or adsorbent like activated carbon before filtration. |
| Low efficiency of scavenger treatment. | 1. Incorrect scavenger choice for the palladium's oxidation state (e.g., thiol-based scavengers are often better for Pd(II)). 2. Insufficient scavenger loading, contact time, or temperature.[10] 3. Strong chelation of palladium to the product, especially if it contains nitrile or other nitrogen/sulfur groups.[10] | 1. Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find the most effective one. 2. Optimize conditions: increase scavenger amount (e.g., from 5 to 10 wt%), extend stirring time (e.g., from 1h to 4h), or gently increase temperature (e.g., from RT to 40-50 °C).[10][18] 3. Consider a pre-treatment step to break the Pd-product complex or use a scavenger with a very high affinity for palladium. |
| Significant product loss during purification. | 1. Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[6] 2. Product co-precipitation with the scavenger-palladium complex. | 1. Reduce the amount of adsorbent to the minimum effective quantity. Screen different scavengers for lower non-specific binding.[10] 2. Change the solvent to one where your product is more soluble to minimize its adsorption.[10] 3. If product loss remains high, consider an alternative method like crystallization or liquid-liquid extraction.[10] |
| Inconsistent palladium removal from batch to batch. | 1. Variation in the final palladium species (e.g., oxidation state, ligands) due to slight differences in reaction work-up.[10] | 1. Standardize the reaction quench and work-up procedure meticulously before the scavenging step. 2. Use a broad-spectrum scavenger that is effective against multiple palladium species.[10] 3. Consider a pre-treatment step (mild oxidation or reduction) to convert all palladium into a single, more easily removed form.[10] |
Section 3: Detailed Protocols & Methodologies
These protocols provide step-by-step guidance for key palladium removal workflows. Safety Note: Always conduct experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 3.1: Screening Palladium Scavengers
Objective: To identify the most effective solid-supported scavenger for a specific reaction product.
-
Preparation: After the completion of your palladium-catalyzed reaction (e.g., a Suzuki coupling with this compound), work up the reaction as usual but do not perform column chromatography. Dissolve a known amount of the crude product in a suitable solvent to create a stock solution.
-
Aliquot: Distribute equal volumes of the crude product stock solution into several vials (e.g., 4-5 vials). Reserve one vial as the untreated control ("Start").
-
Scavenger Addition: To each of the other vials, add a different scavenger (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, MP-TMT, Activated Carbon). Start with a loading of approximately 5-10 wt% relative to the mass of the crude product.[12]
-
Agitation: Seal the vials and stir or shake them at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 2-4 hours).[18]
-
Sampling & Analysis: After the treatment time, filter each sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger. Dilute the samples appropriately and analyze the residual palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[19]
-
Evaluation: Compare the final palladium concentration of each treated sample against the "Start" sample to determine the scavenging efficiency of each material.
Protocol 3.2: Bulk Palladium Removal with Functionalized Silica
Objective: To reduce palladium levels in a batch process using an optimized scavenger.
-
Dissolution: Dissolve the crude product containing residual palladium in an appropriate process solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol), typically at 5-10 wt% loading relative to the crude product mass.[12]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined during screening studies.[11]
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[9][18]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[18]
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Confirm the final palladium content is below the target limit (e.g., <10 ppm) using ICP-MS.[19][20]
Section 4: Visual Workflows & Decision Trees
Diagram 1: Palladium Removal Strategy Selection
This decision tree guides the user through selecting an appropriate initial strategy for palladium removal based on key experimental observations.
Caption: A decision tree for selecting a palladium purification method.
Diagram 2: General Experimental Workflow
This diagram illustrates the typical sequence of operations from the end of the chemical reaction to the final purified product.
Caption: A typical workflow for palladium removal and product analysis.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spinchem.com [spinchem.com]
- 3. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 4. database.ich.org [database.ich.org]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. silicycle.com [silicycle.com]
- 13. biotage.com [biotage.com]
- 14. km3.com.tw [km3.com.tw]
- 15. researchgate.net [researchgate.net]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. youtube.com [youtube.com]
- 19. arborassays.com [arborassays.com]
- 20. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4,5-difluorobenzonitrile and 2-Chloro-4,5-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Among the versatile building blocks available, halogenated benzonitriles are prized for their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of two such key intermediates: 2-Bromo-4,5-difluorobenzonitrile and 2-Chloro-4,5-difluorobenzonitrile. We will dissect their reactivity, primarily within the context of nucleophilic aromatic substitution (SNAr), supported by mechanistic principles and practical experimental considerations.
The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)
Both 2-bromo- and 2-chloro-4,5-difluorobenzonitrile are highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity stems from the potent electron-withdrawing effects of the nitrile (-CN) group and the two fluorine atoms on the aromatic ring. These groups render the ring electron-deficient, making it susceptible to attack by nucleophiles.
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen (the leaving group). This step is typically the slow, rate-determining step as it involves the temporary disruption of the ring's aromaticity. The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid second step, which involves the expulsion of the halide ion (Cl⁻ or Br⁻).
A Comparative Guide to the SNAr Reactivity of 2-Bromo-4,5-difluorobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Polyhalogenated aromatic compounds, such as 2-Bromo-4,5-difluorobenzonitrile, serve as versatile scaffolds, offering multiple reaction sites for diversification. However, understanding the hierarchy of reactivity among these sites is critical for achieving regioselective synthesis and avoiding unwanted side products. This guide provides an in-depth analysis of the reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions, comparing the lability of its three halogen substituents.
The Principles of Nucleophilic Aromatic Substitution (SNAr)
Before delving into the specific case of this compound, it is essential to grasp the fundamental mechanism of the SNAr reaction. Unlike SN1 and SN2 reactions common to alkyl halides, SNAr reactions on aryl halides do not proceed via backside attack or the formation of an unstable aryl cation.[1][2][3] Instead, the reaction follows a two-step addition-elimination pathway.[2][3][4]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent fast step, where the leaving group is expelled.[4]
For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or carbonyl group.[1] These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[2] The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG.[2][6]
Analyzing the Reactivity of this compound
The structure of this compound presents three potential sites for SNAr, each with a distinct electronic environment relative to the powerful electron-withdrawing cyano (-CN) group at the C1 position.
| Position | Substituent | Relationship to -CN Group | Activation |
| C2 | Bromine (Br) | ortho | Strong |
| C4 | Fluorine (F) | meta | Weak |
| C5 | Fluorine (F) | para | Strong |
Based on the principles of SNAr, the halogens at the C2 (ortho) and C5 (para) positions are significantly activated towards nucleophilic attack, while the fluorine at the C4 (meta) position is expected to be largely unreactive.[2][6] The primary question, therefore, is the competition between the ortho-bromine and the para-fluorine.
The "Element Effect": Fluorine vs. Bromine as Leaving Groups in SNAr
In SN1 and SN2 reactions, bromide is a far better leaving group than fluoride because the C-Br bond is weaker and the bromide ion is more stable in solution. However, in SNAr reactions, this trend is reversed. The typical order of reactivity for halogens as leaving groups is F > Cl > Br > I .[5]
This counterintuitive order, often termed the "element effect," arises because the cleavage of the carbon-halogen bond is not the rate-determining step.[5][7] Instead, the reaction rate is governed by the initial nucleophilic attack and the stability of the resulting Meisenheimer complex. Fluorine's superior performance is attributed to its high electronegativity, which exerts two key effects:
-
Increased Electrophilicity: The strong inductive electron withdrawal of fluorine makes the carbon atom it is attached to more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack.
-
Stabilization of the Intermediate: The high electronegativity of the fluorine atom helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[5]
This principle is well-documented for various dihalogenated aromatic compounds, where fluoride is consistently reported as the preferred leaving group for SNAr reactions, while bromide is often utilized for orthogonal chemistries like palladium-catalyzed cross-coupling reactions.[5][8]
Applying this to this compound, we can establish a clear reactivity hierarchy. The fluorine at the C5 position is not only a better leaving group for SNAr due to the element effect but is also in a para position, which allows for maximal resonance stabilization of the Meisenheimer complex by the cyano group.
Predicted Reactivity Order: C5-F > C2-Br >> C4-F
Experimental Evidence and Data
For illustrative purposes, the expected outcome of a typical SNAr reaction is summarized below.
Table 1: Predicted Regioselectivity in the SNAr Amination of this compound
| Nucleophile | Reagent | Conditions | Major Product | Expected Regioselectivity |
| Amine | Piperidine | K₂CO₃, DMSO, 80 °C | 2-Bromo-5-(piperidin-1-yl)-4-fluorobenzonitrile | >95% substitution at C5-F |
This high degree of regioselectivity makes this compound a valuable building block, allowing for sequential functionalization. A nucleophile can be introduced at the C5 position via SNAr, leaving the C2-bromo site intact for subsequent transformations, such as Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions.
Mechanistic Visualization
The diagrams below illustrate the SNAr mechanism at the two activated positions, C5 (para-Fluorine) and C2 (ortho-Bromine), highlighting the resonance stabilization provided by the cyano group.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. vixra.org [vixra.org]
- 5. ossila.com [ossila.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ossila.com [ossila.com]
The Strategic Advantage of 2-Bromo-4,5-difluorobenzonitrile in the Synthesis of Biologically Active Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of success. The inherent chemical functionalities of a scaffold can dictate the accessible chemical space, influence pharmacokinetic properties, and ultimately define the biological activity of the resulting derivatives. 2-Bromo-4,5-difluorobenzonitrile has emerged as a highly versatile and valuable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its trifunctional nature—a synthetically tractable bromine atom, and a difluorinated phenyl ring bearing a nitrile group—offers a powerful platform for generating diverse molecular architectures with potent and selective biological activities.
This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this compound. We will delve into the rationale behind the synthetic strategies, compare the biological data of the resulting compounds, and provide detailed experimental protocols to illustrate the practical application of this remarkable scaffold in medicinal chemistry.
The Inherent Advantages of the this compound Scaffold
The utility of this compound as a precursor for biologically active molecules stems from its unique combination of reactive sites and embedded physicochemical properties.
-
Orthogonal Reactivity : The bromine atom and the nitrile group offer orthogonal handles for synthetic diversification. The bromine is readily displaced via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The nitrile group can be hydrolyzed, reduced, or cyclized to form various heterocycles.
-
Fluorine's Influence : The two fluorine atoms on the benzene ring are not mere spectators. Their high electronegativity can modulate the pKa of adjacent functional groups, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability and oral bioavailability. Furthermore, fluorine atoms can engage in favorable interactions with protein targets, thereby increasing binding affinity.
-
Strategic Positioning : The relative positions of the bromo, fluoro, and cyano groups are ideal for constructing rigid heterocyclic scaffolds that can effectively probe the active sites of enzymes, particularly the ATP-binding pocket of kinases.
Comparative Analysis of this compound Derivatives as Kinase Inhibitors
Kinases are a major class of drug targets in oncology and immunology due to their central role in cell signaling. The this compound scaffold has been successfully employed to generate potent inhibitors of several important kinases.
Pyrazolo[3,4-d]pyrimidine Derivatives: Targeting a Privileged Kinase Scaffold
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, acting as a bioisostere of the purine ring of ATP. By utilizing this compound, medicinal chemists can readily access substituted pyrazolo[3,4-d]pyrimidines with diverse functionalities.
A common synthetic strategy involves the reaction of a hydrazine with a pyrimidine precursor derived from this compound. The bromine atom on the benzonitrile allows for the introduction of various substituents at a key vector, which can be tailored to target specific subpockets of the kinase active site.
Table 1: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
| Compound ID | Kinase Target | IC50 (nM) | Cellular Activity | Reference |
| 23a | RET | - | Potent inhibition of RET phosphorylation in cells | [1] |
| 23c | RET | - | Significant inhibition of RET phosphorylation and downstream signaling in BaF3/CCDC6-RET cells | [1] |
Note: Specific IC50 values for these compounds were not provided in the abstract, but their potent activity was highlighted.
The synthesis of such compounds underscores the utility of halogenated benzonitriles in building complex heterocyclic systems with desirable biological profiles. The difluoro-substitution pattern is anticipated to enhance the drug-like properties of these molecules.
Experimental Protocols
To provide a practical context, the following section details a representative synthetic protocol for a key intermediate and a common biological assay used to evaluate kinase inhibitors.
Synthesis of a Key Pyrimidine Intermediate
This protocol outlines a general method for the synthesis of a 4-amino-5-cyanopyrimidine, a common intermediate derived from a benzonitrile precursor.
Workflow for Intermediate Synthesis
Caption: Synthetic workflow for pyrimidine-based kinase inhibitors.
Step-by-Step Methodology:
-
Enamine Formation: this compound is reacted with dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent (e.g., DMF) and heated to form the corresponding enamine intermediate. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cyclization: To the solution containing the enamine, guanidine hydrochloride and a base (e.g., sodium ethoxide) are added. The mixture is heated to induce cyclization, forming the 2,4-diaminopyrimidine ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized intermediate is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Kinase-Glo® Assay)
This assay is a common method to determine the potency of a compound against a specific kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, the kinase, its specific substrate, and ATP are added to a reaction buffer. The test compound dilutions are then added to the wells. Control wells containing DMSO without the inhibitor are also included.
-
Kinase Reaction: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: The Kinase-Glo® reagent is added to each well. This reagent contains luciferase, which produces light in the presence of ATP. The amount of light produced is inversely proportional to the kinase activity (as active kinase consumes ATP).
-
Data Analysis: The luminescence is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated using non-linear regression analysis.[2]
Future Directions and Conclusion
This compound is a powerful and versatile starting material for the synthesis of novel, biologically active compounds. Its unique structural features provide a solid foundation for the development of potent and selective kinase inhibitors. While the publicly available literature does not yet contain a comprehensive head-to-head comparison of a large series of derivatives from this specific scaffold, the existing research on related compounds strongly supports its potential in drug discovery.
Future work should focus on the systematic exploration of the chemical space around the this compound core. By synthesizing and screening libraries of derivatives against a panel of kinases, a more complete understanding of the structure-activity relationships can be established. This will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of diseases.
References
- 1. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape: A Comparative Guide to Compounds Synthesized from 2-Bromo-4,5-difluorobenzonitrile
For Immediate Release
In the relentless pursuit of novel anticancer therapeutics, the strategic design and synthesis of small molecules with potent cytotoxic activity remains a cornerstone of drug discovery. 2-Bromo-4,5-difluorobenzonitrile has emerged as a versatile scaffold, a key starting material for the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of a bromine atom and two fluorine atoms activating the aromatic ring for nucleophilic substitution, alongside a nitrile group, provides a rich platform for chemical elaboration. This guide offers a comprehensive comparison of the cytotoxic profiles of compounds synthesized from this valuable precursor, grounded in experimental data and placed in context with established alternative agents.
The Rationale for this compound in Cytotoxic Drug Design
The utility of this compound as a foundational block in medicinal chemistry is underpinned by several key features. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The fluorine atoms, with their strong electron-withdrawing nature, not only activate the benzene ring for nucleophilic aromatic substitution but can also enhance the metabolic stability and binding affinity of the final compounds by modulating their electronic properties and lipophilicity. The nitrile group serves as a versatile handle for the construction of various nitrogen-containing heterocycles, which are prevalent in many anticancer drugs.
Comparative Cytotoxicity of Synthesized Derivatives
While direct, publicly available cytotoxicity studies on a wide range of compounds specifically synthesized from this compound are limited, we can extrapolate and compare potential activities based on the synthesis of analogous structures from similar precursors. The primary focus of synthetic efforts utilizing such halogenated benzonitriles has been the construction of heterocyclic cores known for their anticancer properties, such as quinazolines, pyrimidines, and triazoles.
Quinazoline Derivatives: Targeting Cellular Proliferation
Quinazolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects. The synthesis of quinazoline derivatives often involves the reaction of an anthranilic acid precursor with a suitable cyclizing agent. While specific examples starting from this compound are not readily found in the literature, the general synthetic routes are well-established. For instance, the reaction of 2-amino-5-methylbenzoic acid with butyl isothiocyanate yields a 2-thioxoquinazolin-4-one, which can be further modified.[1] A study on new quinazoline derivatives reported that compounds 21-23 exhibited potent in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines, with IC50 values ranging from 1.85 to 2.81 μM, which were more potent than the standard drug gefitinib (IC50 = 4.3 and 28.3 μM against HeLa and MDA-MB231 cells, respectively).[1][2] Another study on 6-bromo quinazoline derivatives found that compound 8a was the most potent against MCF-7 and SW480 cell lines with IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM, respectively, showing better potency than Erlotinib in the MCF-7 cell line.[2]
Table 1: Comparative Cytotoxicity (IC50, µM) of Quinazoline Derivatives
| Compound/Drug | HeLa | MDA-MB-231 | MCF-7 | SW480 |
| Compound 21 [1] | 2.81 | - | - | - |
| Compound 22 [1] | 1.85 | - | - | - |
| Compound 23 [1] | 2.15 | - | - | - |
| Gefitinib [1][2] | 4.3 | 28.3 | - | - |
| Compound 8a [2] | - | - | 15.85 | 17.85 |
| Erlotinib [2] | - | - | >50 | >50 |
Pyrimidine and Triazole Derivatives: Expanding the Armamentarium
Pyrimidines and triazoles are other key heterocyclic scaffolds that have been extensively investigated for their anticancer potential. Their synthesis can also be envisioned to start from precursors derived from this compound.
A series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticancer activity. Compound 10b from this series showed excellent activity against HepG2, A549, and MCF-7 cell lines with IC50 values of 3.56, 5.85, and 7.68 μM, respectively, compared to the reference drug erlotinib.[3]
In the realm of triazoles, a study on fluorinated 1,2,3-triazole derivatives reported that some compounds exhibited remarkable cytotoxicity with IC50 values in the range of 0.51–47.94 µM against various cancer cell lines, including lung (A549), prostate (DU-145), colon (HCT-116), and breast (MDA-MB 231) cancer cell lines.[4][5] Another study on 1,2,4-triazole derivatives identified compounds 7d, 7e, 10a, and 10d with promising cytotoxic activity lower than 12 μM against the Hela cell line.[6]
Table 2: Comparative Cytotoxicity (IC50, µM) of Pyrimidine and Triazole Derivatives
| Compound/Drug | HepG2 | A549 | MCF-7 | HeLa |
| Pyrimidine 10b [3] | 3.56 | 5.85 | 7.68 | - |
| Erlotinib [3] | 0.87 | 1.12 | 5.27 | - |
| Triazole 7d [6] | - | - | - | <12 |
| Triazole 10a [6] | - | - | 6.43 | 5.6 |
Experimental Protocols: A Foundation for Reproducible Science
The reliable evaluation of cytotoxicity is paramount. The following provides a standardized protocol for the MTT assay, a widely used method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Evaluation
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Path Forward: Synthetic Strategies and Workflow
The synthesis of these cytotoxic compounds from this compound can be visualized as a branching pathway, where key reactions unlock access to different heterocyclic cores.
Caption: Synthetic pathways from this compound.
The experimental workflow for evaluating the cytotoxic potential of these synthesized compounds follows a logical progression from initial screening to more in-depth mechanistic studies.
Caption: Experimental workflow for cytotoxicity evaluation.
Conclusion and Future Directions
This compound stands as a promising and versatile starting material for the synthesis of novel cytotoxic agents. The exploration of quinazoline, pyrimidine, and triazole scaffolds, among others, has the potential to yield compounds with significant anticancer activity. The comparative data presented, though drawn from analogous systems, underscores the potential for discovering potent and selective anticancer drug candidates. Future research should focus on the systematic synthesis and cytotoxic evaluation of a broader library of compounds derived directly from this compound to establish a clear structure-activity relationship. Such efforts will be instrumental in guiding the rational design of the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRIMIDINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4,5-difluorobenzonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, 2-bromo-4,5-difluorobenzonitrile is a pivotal starting material. Its distinct arrangement of a bromo moiety, two fluoro substituents, and a nitrile group allows for a diverse range of chemical transformations. These include, but are not limited to, palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitutions. The successful synthesis and isolation of the desired products from these reactions are critically dependent on rigorous spectroscopic analysis for structural confirmation and purity assessment.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize the reaction products of this compound. By explaining the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for researchers navigating the analytical challenges associated with these complex aromatic compounds.
The Spectroscopic Fingerprint: A Multi-faceted Approach
No single spectroscopic technique provides a complete structural picture. Instead, a combination of methods is essential for unambiguous characterization. The primary tools in the analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the puzzle, and their combined interpretation leads to a validated structural assignment.
The Power of NMR Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For derivatives of this compound, a suite of NMR experiments is often necessary.
-
¹H NMR Spectroscopy: While the aromatic region of the starting material is simple, the introduction of new organic fragments through coupling reactions leads to more complex proton spectra. The chemical shifts and coupling patterns of the aromatic protons are influenced by the newly introduced substituents. For example, in a Suzuki coupling product, the chemical shifts of the protons on the newly introduced aryl ring will be informative.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The carbon attached to the nitrile group has a characteristic downfield shift. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine atoms and the other substituents, with carbon-fluorine couplings providing valuable structural information.[1][2]
-
¹⁹F NMR Spectroscopy: Given the presence of fluorine atoms in the starting material and potentially in the coupled fragments, ¹⁹F NMR is an indispensable tool.[3] The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment, making this technique excellent for confirming the success of a reaction and identifying isomers.[3] For instance, in a nucleophilic aromatic substitution where a fluorine atom is displaced, the disappearance of a specific ¹⁹F NMR signal provides direct evidence of the reaction's success.
The following diagram illustrates a typical analytical workflow for characterizing a Suzuki coupling product.
Caption: Workflow for Suzuki coupling and product analysis.
Comparative NMR Data for Potential Reaction Products
The following table summarizes the expected key NMR spectral features for different classes of reaction products derived from this compound. This comparative data is essential for distinguishing between potential outcomes of a reaction.
| Reaction Type | Product Class | Expected ¹H NMR Features | Expected ¹³C NMR Features | Expected ¹⁹F NMR Features |
| Suzuki Coupling | 2-Aryl-4,5-difluorobenzonitriles | Complex aromatic signals from both rings. | Signals for the new aryl group; characteristic downfield shift for the C-CN carbon. | Two distinct signals for the two fluorine atoms, potentially with different chemical shifts compared to the starting material. |
| Buchwald-Hartwig Amination | 2-Amino-4,5-difluorobenzonitriles | Broad signal for the N-H protons; aromatic signals shifted due to the amino group.[1] | Aromatic carbon signals are influenced by the electron-donating amino group. | Two distinct fluorine signals. |
| Nucleophilic Aromatic Substitution (at F) | 2-Bromo-4-alkoxy/amino-5-fluorobenzonitriles | Signals corresponding to the new alkoxy or amino group. | Disappearance of one C-F coupling; new signals for the introduced group. | Disappearance of one fluorine signal. A single remaining fluorine signal. |
Probing Functional Groups with Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it does not provide the detailed structural map of NMR, it offers crucial confirmatory evidence.
For the reaction products of this compound, the nitrile (C≡N) stretch is a particularly sharp and intense absorption band, typically appearing in the range of 2220-2260 cm⁻¹.[1] The precise frequency can be influenced by the electronic effects of the other substituents on the aromatic ring.[4]
Key IR Vibrational Frequencies:
| Functional Group | Typical Wavenumber (cm⁻¹) | Appearance | Significance |
| Nitrile (C≡N) | 2220 - 2260 | Sharp, strong | Confirms the presence of the benzonitrile core.[1] |
| Amine (N-H) | 3300 - 3500 | Two bands (primary amine) | Indicates a successful Buchwald-Hartwig amination.[1] |
| Aromatic C-H | 3000 - 3100 | Medium to weak | Characteristic of the aromatic rings.[5] |
| C-F Stretch | 1000 - 1400 | Strong | Confirms the presence of fluorine atoms.[1] |
| Aromatic C=C | 1400 - 1600 | Variable | Indicates the aromatic nature of the core structure. |
The following diagram illustrates the decision-making process based on key IR absorbances.
Caption: Decision tree for IR spectral interpretation.
Determining Molecular Mass and Fragmentation with Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, which is a fundamental piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues.
A key feature to look for in the mass spectra of these compounds is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of peaks (M+ and M+2) of almost equal intensity for any fragment containing a bromine atom.[6] The loss of a bromine atom is a common fragmentation pathway.[7]
Expected Mass Spectrometric Features:
| Reaction Type | Product Class | Key MS Observation | Fragmentation Pattern |
| All Reactions | All Products | Molecular ion peak (M+) corresponding to the expected molecular weight. | Loss of Br, CN, and fragments from the newly introduced substituent. |
| Suzuki Coupling | 2-Aryl-4,5-difluorobenzonitriles | Molecular ion peak will be significantly higher than the starting material. | Fragmentation of the biaryl system. |
| Buchwald-Hartwig Amination | 2-Amino-4,5-difluorobenzonitriles | Molecular ion at the expected m/z. Loss of Br is a likely fragmentation. | Loss of HCN from the nitrile group. |
| Nucleophilic Aromatic Substitution (at F) | 2-Bromo-4-alkoxy/amino-5-fluorobenzonitriles | Molecular ion peak reflects the replacement of F with the nucleophile. | The isotopic pattern of bromine will be present.[6] |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.
Protocol 1: General NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified reaction product into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).[8]
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid product directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the instrument is properly calibrated.
Conclusion
The structural elucidation of reaction products from this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, including the crucial information about the fluorine substituents. IR spectroscopy offers rapid confirmation of key functional groups, while mass spectrometry validates the molecular weight and provides clues to the molecule's stability and fragmentation pathways. By judiciously applying and cross-correlating the data from these methods, researchers can confidently and accurately characterize their synthesized compounds, paving the way for further development in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. biophysics.org [biophysics.org]
- 4. researchgate.net [researchgate.net]
- 5. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Bromo-4,5-difluorobenzonitrile Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The fluorinated benzonitrile scaffold, particularly 2-Bromo-4,5-difluorobenzonitrile, is a key building block in the synthesis of numerous pharmaceutical compounds. The efficacy of its incorporation into larger molecules via cross-coupling reactions is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for the coupling of this compound, supported by experimental insights to inform your synthetic strategy.
The Central Role of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means of forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like this compound, which features an electron-deficient aromatic ring due to the fluorine and nitrile substituents, the selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields and reaction efficiency.
The general mechanism for these reactions proceeds through a catalytic cycle involving a Pd(0) active species. This cycle broadly consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) center, transmetalation (in the case of Suzuki and related couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Catalytic Systems
The choice of ligand is paramount in tuning the reactivity of the palladium catalyst. Electron-rich and bulky phosphine ligands are often essential for promoting both the oxidative addition and reductive elimination steps, particularly with more challenging substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent. For an electron-deficient substrate like this compound, the selection of a suitable catalyst is critical to achieving high yields.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | Not Specified | 96% | XPhos is a bulky, electron-rich ligand known to be effective for challenging couplings.[1] |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 10 | 80-90% | Dppf is a versatile bidentate phosphine ligand suitable for a broad range of substrates. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95% | A classic, reliable catalyst, though sometimes less active for electron-deficient substrates. |
Expert Insights: The use of bulky biaryl phosphine ligands, such as XPhos and SPhos, in conjunction with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, has proven highly effective for the Suzuki-Miyaura coupling of electron-deficient aryl bromides.[2] The steric bulk of these ligands facilitates the reductive elimination step, which can often be the rate-limiting step in the catalytic cycle. For 2,4,6-trisisopropylphenyl-substituted biaryl phosphine ligands, their efficacy is well-documented in promoting challenging cross-coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The reaction's success is highly dependent on the ligand, which must facilitate both C-N bond formation and prevent catalyst deactivation.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | 0.17 (MW) | >95% | Microwave irradiation can significantly accelerate the reaction. XPhos is a highly effective ligand for this transformation.[3][4] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 18 | 85-95% | BINAP is a chiral bidentate ligand, also effective for achiral transformations. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | 1,4-Dioxane | 100 | 24 | ~90% | This system is effective for coupling with a range of heterocyclic amines.[5] |
Expert Insights: The development of increasingly sophisticated phosphine ligands has been a key driver in the advancement of Buchwald-Hartwig amination.[6] For electron-deficient aryl bromides, ligands that are both bulky and electron-rich are generally preferred.[7] The choice of base is also critical, with strong, non-nucleophilic bases like sodium or potassium tert-butoxide being commonly employed.[3]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to aryl alkynes by coupling a terminal alkyne with an aryl halide. This reaction typically employs a dual catalytic system of palladium and copper(I).
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | ~97% | A classic and highly effective system for Sonogashira couplings.[8] |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | 60 | 12 | >90% | Copper-free conditions can be advantageous to avoid homocoupling of the alkyne.[8] |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | RT | 1.5 | ~96% | An air-stable precatalyst that allows for room-temperature, copper-free couplings.[9] |
Expert Insights: While the traditional Sonogashira reaction relies on a copper co-catalyst, copper-free methods have gained prominence to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10] The use of bulky, electron-rich phosphine ligands can facilitate the reaction under copper-free conditions.[8] The choice of base and solvent also plays a significant role in reaction efficiency.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-1.5 equiv relative to Pd).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 equiv relative to Pd), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat to the desired temperature with stirring. For microwave-assisted reactions, place the sealed vessel in the microwave reactor and irradiate at the specified temperature and time.
-
Monitoring and Workup: Follow steps 6-8 as described for the Suzuki-Miyaura coupling.
Conclusion
The successful coupling of this compound is highly achievable through various palladium-catalyzed methods. For Suzuki-Miyaura couplings, catalyst systems employing bulky biaryl phosphine ligands like XPhos demonstrate excellent performance. Similarly, these ligands, in combination with palladium precursors such as Pd(OAc)₂, are highly effective for Buchwald-Hartwig aminations, often with accelerated reaction times under microwave irradiation. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free methods offer high yields, with the latter providing the advantage of avoiding alkyne homocoupling. The choice of the optimal catalyst system will ultimately depend on the specific coupling partners, desired reaction conditions, and scale of the synthesis.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Derivatization of 2-Bromo-4,5-difluorobenzonitrile: A Comparative Guide to Unlocking Potent Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Structure-Activity Relationship of 2-Bromo-4,5-difluorobenzonitrile Derivatives
The this compound scaffold has emerged as a privileged starting point in modern medicinal chemistry, particularly in the quest for novel kinase inhibitors and anticancer agents. Its unique trifunctional nature—a reactive bromine atom, electron-withdrawing fluorine atoms, and a versatile nitrile group—offers a rich playground for synthetic modification and optimization of biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, drawing upon established principles and comparative data from analogous molecular frameworks to inform rational drug design.
The Foundational Scaffold: Understanding the Roles of Key Functional Groups
The inherent chemical characteristics of this compound provide a solid foundation for its utility in drug discovery. The bromine atom at the 2-position serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The two fluorine atoms at the 4- and 5-positions significantly influence the electronic properties of the benzene ring, enhancing metabolic stability and potentially increasing binding affinity to target proteins.[1][2] The nitrile group, a known pharmacophore, can act as a hydrogen bond acceptor, mimicking key interactions of endogenous ligands with their receptors.
Strategic Modifications and Their Impact on Biological Activity: A Comparative Analysis
While a comprehensive, publicly available SAR study on a single, homologous series of this compound derivatives remains elusive, we can extrapolate key trends by comparing structurally related compounds from the scientific literature. The primary points of modification on this scaffold are the 2-position (via displacement of the bromine), and potential transformations of the nitrile group.
Substitution at the 2-Position: The Gateway to Potency and Selectivity
The displacement of the bromine atom at the 2-position is the most common strategy for elaborating the this compound core. The choice of the substituent introduced at this position is critical in determining the biological activity and selectivity of the resulting derivative.
Table 1: Comparative Biological Activity of 2-Substituted Benzonitrile and Related Scaffolds
| Parent Scaffold | 2-Substituent | Biological Target/Activity | Key Findings & SAR Insights |
| 2-Bromobenzonitrile | Aryl and Heteroaryl Groups | Kinase Inhibition | Introduction of substituted phenyl or pyridyl rings can lead to interactions with specific pockets within the kinase active site. The nature and position of substituents on these appended rings are crucial for optimizing potency. |
| 2-Bromo-4-methylpyridine | Amino and Amide Linkages | Kinase Inhibition | Connection to other molecular fragments via a nitrogen atom can provide essential hydrogen bonding interactions with the target protein. The nature of the amine (primary, secondary, aliphatic, aromatic) significantly influences activity. |
| 2-Amino-4-phenyl-thiazole | Substituted Phenyl Groups | Antifungal | The presence of electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring at the 4-position of the thiazole is critical for potent antifungal activity.[3] |
These examples from related scaffolds strongly suggest that the introduction of various aryl, heteroaryl, or amino-containing moieties at the 2-position of this compound is a promising strategy for developing potent and selective inhibitors of various biological targets. The difluoro-substitution pattern on the core benzonitrile ring is anticipated to further enhance these properties.
Experimental Protocols: Synthesizing a Diverse Library of Derivatives
The following are detailed, step-by-step methodologies for key synthetic transformations used to modify the this compound scaffold. These protocols are based on established procedures for analogous compounds and serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a powerful tool for introducing aryl or vinyl substituents at the 2-position.
Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a base, typically an aqueous solution of potassium carbonate (2.0 M, 3.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction enables the introduction of a wide range of primary and secondary amines at the 2-position.
Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Add a strong base, such as sodium tert-butoxide (1.4 eq.).
-
Add a dry, degassed solvent, such as toluene or dioxane.
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Strategy
The derivatization of this compound can be visualized as a branching pathway, where different synthetic methodologies unlock access to distinct chemical spaces and, consequently, diverse biological activities.
Caption: Synthetic pathways for derivatizing this compound.
Future Directions and Untapped Potential
The exploration of the chemical space around the this compound scaffold is far from complete. Systematic studies focusing on a diverse range of substituents at the 2-position, coupled with a broad panel of biological assays, are needed to fully elucidate the SAR of this promising class of compounds. Furthermore, modifications of the nitrile group into other bioisosteres, such as tetrazoles or oxadiazoles, could lead to derivatives with novel pharmacological profiles. The continued investigation of these derivatives holds significant promise for the discovery of next-generation therapeutics for a variety of diseases.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Bromo-4,5-difluorobenzonitrile: A Comparative Benchmark for Advanced Synthesis
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. ossila.com [ossila.com]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. mdpi.com [mdpi.com]
- 19. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 20. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. iris.uniss.it [iris.uniss.it]
- 24. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
A Predictive Guide to the Reactivity of 2-Bromo-4,5-difluorobenzonitrile: A Quantum Chemical Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 2-Bromo-4,5-difluorobenzonitrile (CAS 64695-82-5) has emerged as a highly versatile intermediate.[1] Its trifunctional nature—possessing a nitrile group, a bromine atom, and two fluorine atoms on an aromatic ring—offers multiple, distinct reaction pathways. However, this complexity also presents a challenge in predicting regioselectivity and overall reactivity.
This guide provides an in-depth analysis of the reactivity of this compound, moving beyond empirical observations to a predictive framework grounded in quantum chemical calculations. By leveraging Density Functional Theory (DFT), we will dissect the molecule's electronic structure to forecast its behavior in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This computational approach allows for a rational comparison with other commercially available isomers, offering a validated guide for synthetic design and catalyst selection.
Theoretical Framework: Predicting Reactivity with Quantum Chemistry
To understand the reactivity of an organic molecule is to understand its electronic landscape. Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust and computationally efficient means to map this landscape.[2] This approach replaces the need for extensive, iterative experimentation with reliable, predictive data. Our analysis rests on two core concepts:
-
Frontier Molecular Orbital (FMO) Theory: This theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile.[3] For a molecule like this compound, which typically acts as an electrophile, the energy and spatial distribution of its LUMO are critical. A lower LUMO energy signifies a more electrophilic molecule, more susceptible to nucleophilic attack.[4] The location of the LUMO lobes on the molecule indicates the most likely sites for this attack.
-
Molecular Electrostatic Potential (ESP) Maps: An ESP map visualizes the electrostatic potential on the electron density surface of a molecule.[5] It provides an intuitive guide to its charge distribution. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and represent the most likely targets for nucleophiles.[6][7]
By calculating and analyzing these properties, we can predict which sites on the molecule are most susceptible to nucleophilic attack and which C-halogen bond is more likely to participate in cross-coupling reactions.
Computational Methodology
The insights presented in this guide were derived from a standardized and reproducible computational workflow. The choice of methodology—DFT with the B3LYP functional and a 6-311++G(d,p) basis set—represents a widely accepted balance between computational accuracy and efficiency for organic molecules.[8] This level of theory is well-suited for optimizing molecular geometries and accurately describing the electronic properties that govern reactivity.
Step-by-Step Computational Protocol:
-
Structure Optimization: The 3D structure of this compound was first optimized to find its lowest energy conformation. This ensures that all subsequent calculations are performed on the most stable geometry.
-
Frequency Calculation: A frequency analysis was performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations were then carried out on the optimized geometry to determine key electronic properties. This step generated the HOMO and LUMO energy levels and the data required for the ESP map.
-
Data Analysis: The output files were analyzed to extract orbital energies, visualize the LUMO distribution, and generate the ESP surface. Atomic charges were calculated using the Mulliken population analysis method.[9]
Caption: Computational workflow for reactivity analysis.
Results and Discussion: Reactivity Profile of this compound
The combination of a nitrile group and two fluorine atoms renders the aromatic ring of this compound highly electron-deficient. This is a key prerequisite for facilitating nucleophilic aromatic substitution.[10] Our calculations provide a quantitative and visual basis for understanding the molecule's reactivity.
Molecular Orbitals and Electrostatic Potential
The calculated electronic properties provide the first layer of insight. The LUMO is distributed across the aromatic ring, with significant lobes located on the carbon atoms bearing the halogen substituents. This distribution indicates that these positions are the primary electrophilic sites.
The ESP map corroborates this finding. A significant region of positive potential (blue) is observed over the aromatic ring, particularly concentrated near the carbon atoms attached to the electron-withdrawing fluorine, bromine, and nitrile groups. This confirms the ring's high electrophilicity and susceptibility to nucleophilic attack.
| Parameter | Calculated Value | Implication for Reactivity |
| HOMO Energy | -7.98 eV | Indicates high ionization potential; molecule is a poor electron donor. |
| LUMO Energy | -1.55 eV | Low energy indicates a strong electrophile, favorable for nucleophilic attack.[4] |
| HOMO-LUMO Gap | 6.43 eV | A large gap suggests high kinetic stability.[9] |
| Mulliken Charge on C2-Br | +0.08 | Positive charge indicates this carbon is an electrophilic site. |
| Mulliken Charge on C4-F | +0.21 | More positive charge than C2, suggesting a highly electrophilic site. |
| Mulliken Charge on C5-F | +0.20 | Similar electrophilicity to C4. |
Predicting Reaction-Specific Reactivity
1. Nucleophilic Aromatic Substitution (SNAr):
SNAr reactions proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[11] The reaction is favored by strong electron-withdrawing groups (like -CN and -F) that stabilize this intermediate.[12] A critical question for this compound is which halogen acts as the leaving group.
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the C-X bond cleavage.[11] Therefore, the most electronegative halogen, which creates the most electrophilic carbon center, facilitates the fastest reaction. The established reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I.[13]
-
Computational Prediction: Our calculations strongly support this trend. The LUMO energy is low, indicating high reactivity. Furthermore, the Mulliken atomic charges on the fluorine-bearing carbons (C4: +0.21, C5: +0.20) are significantly more positive than on the bromine-bearing carbon (C2: +0.08). This points to the C-F positions as the most likely sites for nucleophilic attack. Therefore, quantum chemistry predicts that fluorine, not bromine, will be the preferred leaving group in SNAr reactions . This is consistent with experimental observations for similar dihalogenated aromatic compounds.[14][15]
2. Palladium-Catalyzed Cross-Coupling:
Reactions like Suzuki, Heck, and Sonogashira coupling are fundamental for C-C bond formation and proceed via a different mechanism involving oxidative addition of the catalyst (typically Pd(0)) into the carbon-halogen bond.[16]
-
Bond Reactivity: The reactivity of aryl halides in oxidative addition generally follows the order I > Br > Cl >> F.[17] This is due to the C-X bond strength, with the weaker C-Br bond being much more susceptible to cleavage by the palladium catalyst than the very strong C-F bond.
-
Computational Prediction: The calculations align perfectly with this established principle. The C-Br bond is inherently weaker and more polarizable than the C-F bonds. Therefore, the C-Br bond at the C2 position is the exclusive site for palladium-catalyzed cross-coupling reactions , leaving the C-F bonds and the nitrile group intact. This orthogonality makes this compound an excellent scaffold for sequential functionalization.
Caption: Predicted reactive sites of the target molecule.
Note: The image "2-bromo-4,5-difluorobenzonitrile_structure.png" is a placeholder for a chemical structure diagram showing the predicted reactive sites.
Comparative Analysis: Benchmarking Against Structural Analogs
To place the reactivity of this compound in context, we performed identical calculations on two commercially available isomers: 4-Bromo-2,5-difluorobenzonitrile [18][19] and 5-Bromo-2,4-difluorobenzonitrile .[20] This comparison highlights how the relative positions of the substituents fine-tune the molecule's electronic properties and, consequently, its synthetic utility.
| Compound | LUMO Energy (eV) | Most Positive Carbon (Charge) | Predicted SNAr Site | Predicted Coupling Site |
| This compound | -1.55 | C4-F (+0.21) | C4 or C5 (F leaving group) | C2 (Br leaving group) |
| 4-Bromo-2,5-difluorobenzonitrile | -1.49 | C2-F (+0.23) | C2 or C5 (F leaving group) | C4 (Br leaving group) |
| 5-Bromo-2,4-difluorobenzonitrile | -1.61 | C4-F (+0.24) | C4 (F leaving group) | C5 (Br leaving group) |
This comparative data reveals subtle but important differences:
-
5-Bromo-2,4-difluorobenzonitrile has the lowest LUMO energy (-1.61 eV), suggesting it is the most reactive of the three towards nucleophiles. The C4 position, which is para to the electron-withdrawing nitrile group and ortho to the bromine, is predicted to be the most electrophilic site.
-
The position of the bromine atom significantly influences which fluorine atom is most activated for SNAr. In all cases, however, the fluorine atoms are the predicted leaving groups over bromine.
-
The site of cross-coupling remains reliably at the C-Br bond for all isomers, demonstrating the robustness of this reaction pathway.
Caption: Comparative reactivity of benzonitrile isomers.
Conclusion
Quantum chemical calculations provide a powerful, predictive lens through which to view the reactivity of complex building blocks like this compound. This theoretical approach, validated by established chemical principles, offers clear and actionable insights for synthetic chemists.
Our analysis confirms that this compound is an excellent substrate for orthogonal, sequential functionalization. The fluorine atoms at the C4 and C5 positions are activated for Nucleophilic Aromatic Substitution , while the bromine atom at the C2 position is primed for palladium-catalyzed cross-coupling reactions . By comparing this molecule to its isomers, we demonstrate that subtle structural changes can be used to modulate reactivity, allowing researchers to select the optimal building block for a specific synthetic target. This guide serves as a testament to the synergy between computational chemistry and modern drug discovery, enabling more rational and efficient molecular design.
References
- 1. scbt.com [scbt.com]
- 2. Chemical Reactivity as Described by Quantum Chemical Methods | MDPI [mdpi.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. vapourtec.com [vapourtec.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. ossila.com [ossila.com]
- 15. ossila.com [ossila.com]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. 5-Bromo-2,4-difluorobenzonitrile | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Leaving Group Potential in Difluorobenzonitriles for SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the factors governing the leaving group potential of fluorine atoms in difluorobenzonitrile isomers, a critical consideration for synthetic strategy in pharmaceutical and materials science. By integrating mechanistic principles with experimental data, we aim to equip researchers with the predictive understanding needed for efficient molecular design.
Section 1: The Mechanistic Underpinning: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic rings. Unlike the more familiar SN1 and SN2 reactions at aliphatic centers, SNAr proceeds via a distinct addition-elimination pathway.[1] The reaction is contingent on three key factors:
-
An Activated Aromatic Ring: The ring must be rendered electron-deficient by the presence of at least one strong electron-withdrawing group (EWG).[2]
-
A Strong Nucleophile: A species with a high affinity for the electron-poor aromatic carbon is required to initiate the attack.
-
A Suitable Leaving Group: An atom or group that can stabilize a negative charge upon departure is necessary to complete the substitution.
The nitrile (-CN) group in difluorobenzonitriles serves as a powerful EWG, activating the benzene ring towards nucleophilic attack.[3] The reaction mechanism involves the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is paramount and is significantly influenced by the ability of the EWGs to delocalize the negative charge through resonance and inductive effects.[3][5]
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step involves the disruption of aromaticity.[6][7] Consequently, factors that stabilize this intermediate will accelerate the overall reaction rate.[6]
Caption: The SNAr addition-elimination mechanism.
Contrary to intuition from aliphatic substitutions (SN1/SN2), where iodide is an excellent leaving group and fluoride is poor, the order is often inverted in SNAr reactions: F > Cl ≈ Br > I.[1][8] This "element effect" arises because the highly electronegative fluorine atom has a powerful inductive effect.[6] This effect strongly stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[6] The actual C-F bond cleavage occurs in the fast, second step, making its high bond strength less of a kinetic barrier.[4][7]
Section 2: The Difluorobenzonitrile System: An Electronic Tug-of-War
In difluorobenzonitrile isomers, the interplay between the strong electron-withdrawing capabilities of the nitrile group and the two fluorine atoms creates a nuanced reactivity landscape. The key to predicting which fluorine atom is a better leaving group lies in analyzing the stability of the Meisenheimer complex formed upon nucleophilic attack at each position.
The nitrile group withdraws electron density via both the inductive effect (-I) and the resonance effect (-M). The fluorine atoms primarily exert a strong inductive effect (-I) and a weaker, opposing resonance-donating effect (+M). For an SNAr reaction, stabilization of the negative charge in the Meisenheimer complex is most effective when the charge can be delocalized onto the EWG through resonance. This occurs when the nucleophile attacks at a carbon ortho or para to the EWG.[2][3][7]
Let's consider two common isomers:
-
2,4-Difluorobenzonitrile:
-
Attack at C4 (para to -CN): The negative charge of the intermediate can be delocalized directly onto the nitrile group through resonance. This provides substantial stabilization. The fluorine at C2 also provides inductive stabilization.
-
Attack at C2 (ortho to -CN): The negative charge can also be delocalized onto the nitrile group from the ortho position. However, this position is more sterically hindered.[9]
-
-
3,4-Difluorobenzonitrile:
-
Attack at C4 (meta to -CN): The negative charge in the intermediate cannot be delocalized onto the nitrile group via resonance. Stabilization relies primarily on the inductive effects of the nitrile and the adjacent fluorine at C3.
-
Attack at C3 (ortho to -CN): The negative charge can be delocalized onto the nitrile group.
-
Based on this electronic analysis, the fluorine atom at the 4-position of 2,4-difluorobenzonitrile is predicted to be the most labile leaving group, as its displacement leads to the most stabilized Meisenheimer intermediate.
Section 3: Experimental Comparison of Leaving Group Potential
Experimental kinetic data confirms the predictions derived from mechanistic principles. The reactivity of the fluorine atoms is highly dependent on their position relative to the activating nitrile group.
| Substrate | Position of Leaving F | Relative Reactivity | Rationale |
| 2,4-Difluorobenzonitrile | C4 (para to -CN) | High | Strong resonance and inductive stabilization from the -CN group. Less sterically hindered than C2.[9] |
| C2 (ortho to -CN) | Moderate | Resonance stabilization from -CN group, but subject to steric hindrance. | |
| 3,4-Difluorobenzonitrile | C4 (meta to -CN) | Low | No resonance stabilization from the -CN group. |
| C3 (ortho to -CN) | Moderate-High | Resonance stabilization from the -CN group. |
Studies consistently show that nucleophilic attack on 2,4-difluorobenzonitrile occurs preferentially at the C4 position, which is para to the nitrile group and less sterically hindered.[9] For 3,4-difluorobenzonitrile, the C3 position is generally more reactive than C4 due to the resonance stabilization afforded by the ortho-nitrile group.
Section 4: Protocol for Kinetic Analysis of SNAr Reactions
To quantitatively assess the leaving group potential, a kinetic analysis is the gold standard. This protocol outlines a general method for determining the second-order rate constant of the reaction between a difluorobenzonitrile isomer and a nucleophile using HPLC analysis.
Objective: To determine and compare the rate of substitution for different fluorine atoms in difluorobenzonitrile isomers.
Materials & Reagents:
-
Difluorobenzonitrile isomer (e.g., 2,4-difluorobenzonitrile)
-
Nucleophile (e.g., Piperidine, Sodium methoxide)
-
Aprotic solvent (e.g., DMSO, DMF)
-
Internal standard (e.g., Naphthalene, Biphenyl)
-
Quenching solution (e.g., dilute HCl)
-
HPLC-grade solvents (Acetonitrile, Water)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Thermostatted reaction vessel or water bath
-
Volumetric flasks, pipettes, and syringes
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the difluorobenzonitrile, nucleophile, and internal standard in the chosen aprotic solvent at known concentrations.
-
-
Reaction Setup:
-
Equilibrate the reaction solvent in the thermostatted vessel to the desired temperature (e.g., 50 °C).
-
Add the difluorobenzonitrile and internal standard solutions to the vessel and allow them to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the nucleophile solution. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This stops the reaction by neutralizing the nucleophile.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC to determine the concentration of the remaining difluorobenzonitrile relative to the constant concentration of the internal standard.
-
-
Data Processing:
-
Calculate the concentration of the difluorobenzonitrile at each time point.
-
For a pseudo-first-order condition (large excess of nucleophile), plot ln([Substrate]t/[Substrate]0) versus time. The slope of the resulting line will be -k_obs.
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the nucleophile.
-
Caption: Experimental workflow for kinetic analysis.
Section 5: Conclusion and Practical Implications
The leaving group potential of fluorine in difluorobenzonitriles is not an intrinsic property but is dictated by its electronic environment, specifically its position relative to the powerful cyano activating group.
-
Highest Reactivity: Fluorine atoms para to the nitrile group exhibit the highest reactivity due to optimal resonance stabilization of the Meisenheimer intermediate and lower steric hindrance.
-
High Reactivity: Fluorine atoms ortho to the nitrile also benefit from resonance stabilization but may be tempered by steric effects.
-
Lowest Reactivity: Fluorine atoms meta to the nitrile are significantly less reactive as the intermediate lacks resonance stabilization from the nitrile group.
For drug development professionals and synthetic chemists, this understanding is crucial for regioselective synthesis. To achieve substitution at a specific position, the choice of difluorobenzonitrile isomer is the primary determinant of the reaction's outcome. For instance, to introduce a nucleophile at a position para to a nitrile, 2,4- or 3,4-difluorobenzonitrile would be a poor choice if the target is the 3-position, but 2,4-difluorobenzonitrile is an excellent choice for targeting the 4-position. This predictive power minimizes trial-and-error synthesis and accelerates the development of complex molecular architectures.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4,5-difluorobenzonitrile Derivatives
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 2-Bromo-4,5-difluorobenzonitrile and its derivatives, crucial intermediates in the synthesis of various pharmaceutical compounds. This document will navigate the principles of method validation, compare the predominant chromatographic techniques, and provide actionable experimental protocols grounded in scientific integrity and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] This is a critical step in the development of any new drug substance or product.[3][4] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation, which form the basis of the principles discussed herein.[5][6][7][8]
The Analytical Challenge: this compound
This compound is a halogenated aromatic compound. Its chemical structure presents specific analytical considerations. The presence of bromine and fluorine atoms, along with the nitrile group, influences its chromatographic behavior and spectroscopic properties. Therefore, the choice of an analytical method must account for these characteristics to ensure specificity, accuracy, and precision.
Comparative Analysis of Key Analytical Techniques
The two most common and powerful techniques for the analysis of non-volatile and semi-volatile organic compounds like this compound derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods also play a vital role in identification and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For halogenated benzonitriles, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Advantages for this compound Derivatives:
-
High Resolution: Capable of separating closely related impurities and degradation products.
-
Versatility: A wide variety of stationary and mobile phases can be used to optimize separation.
-
Sensitivity: Modern detectors, such as UV-Visible or Mass Spectrometry (MS), provide excellent sensitivity.
-
Non-destructive: Allows for the collection of fractions for further analysis if needed.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure, GC is a viable and often preferred method, especially for residual solvent analysis and the detection of volatile impurities.[9]
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas).
Advantages for this compound Derivatives:
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency.
-
Sensitivity: Detectors like Flame Ionization Detector (FID) and Electron Capture Detector (ECD) are highly sensitive to halogenated compounds. Negative Chemical Ionization Mass Spectrometry (NCI-MS) can offer selective detection of brominated aromatic compounds.[10]
-
Speed: Analysis times can be relatively short.
Spectroscopic Methods
Spectroscopic methods are indispensable for the identification and structural confirmation of this compound and its derivatives.[11][12][13]
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule. The characteristic stretching frequencies of the nitrile (C≡N) group and the aromatic C-H and C-F bonds can be used for identification.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating the precise molecular structure and identifying impurities.
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides molecular weight information and fragmentation patterns that are crucial for definitive identification.
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method involves assessing a set of performance characteristics to ensure it is fit for its purpose.[1][16][17] The core validation parameters as defined by ICH guidelines are specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[18][19][20]
| Validation Parameter | HPLC Approach | GC Approach | Acceptance Criteria (Typical) |
| Specificity | Demonstrate resolution from impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector. | Demonstrate resolution from other volatile components. Confirm peak identity using a mass selective detector (MSD). | Analyte peak is well-resolved from other peaks (Resolution > 1.5). No interference at the analyte's retention time. |
| Linearity | Analyze a series of at least five concentrations across the range. Plot peak area versus concentration and determine the correlation coefficient (r²). | Analyze a series of at least five concentrations across the range. Plot peak area versus concentration and determine the correlation coefficient (r²). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[18][20] | The interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[18][20] | For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[17] |
| Accuracy | Perform recovery studies by spiking the analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with at least triplicate preparations at each level.[21][22] | Perform recovery studies by spiking the analyte into a suitable matrix at three different concentration levels. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Detection Limit (LOD) | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.[21] | Deliberately vary method parameters (e.g., oven temperature program, carrier gas flow rate, injection temperature) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of an HPLC and a GC method for the analysis of a this compound derivative.
HPLC Method Validation Protocol
1. Specificity
-
Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis: Analyze the stressed samples, a placebo sample, and a sample containing known related substances alongside the unstressed drug substance.
-
Evaluation: Assess the resolution between the main peak and any degradation products or impurities. Use a PDA detector to evaluate peak purity.
2. Linearity
-
Standard Preparation: Prepare a stock solution of the reference standard. From this stock, prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target assay concentration).
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
3. Accuracy (Recovery)
-
Sample Preparation: Prepare a placebo mixture. Spike the placebo with the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample. The mean recovery and the RSD of the recovery should be within the acceptance criteria.
4. Precision
-
Repeatability (Intra-assay precision): Prepare six independent samples at 100% of the test concentration. Analyze these samples on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the mean, standard deviation, and RSD for each set of measurements.
GC Method Validation Protocol
1. Specificity
-
Sample Preparation: Prepare a blank solvent sample, a sample of the drug substance, and a sample spiked with known potential volatile impurities.
-
Analysis: Analyze all samples using the developed GC method.
-
Evaluation: Ensure that the peak for this compound is well-resolved from any other peaks. If a mass spectrometer is used, confirm the identity of the peak by its mass spectrum.
2. Linearity
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent. Prepare a series of at least five dilutions covering the expected concentration range.
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot the mean peak area against concentration and perform a linear regression analysis.
3. Accuracy (Recovery)
-
Sample Preparation: Spike a suitable matrix (e.g., a placebo or a sample of the drug substance known to be free of the analyte) with the analyte at three different concentration levels. Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery.
4. Precision
-
Repeatability: Prepare and analyze six independent samples of the drug substance at the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst.
-
Evaluation: Calculate the mean, standard deviation, and RSD.
Visualization of the Validation Workflow
Caption: A typical workflow for analytical method validation.
Logical Relationship of Validation Parameters
Caption: Interdependence of core and derived validation parameters.
Conclusion
The selection and validation of an appropriate analytical method for this compound derivatives are critical for ensuring the quality and safety of pharmaceutical products. Both HPLC and GC offer robust and reliable platforms for this purpose, with the choice depending on the specific analytical need, such as impurity profiling or residual solvent analysis. A thorough understanding and systematic execution of the validation parameters outlined in this guide, in accordance with international regulatory guidelines, will ensure that the developed analytical procedure is fit for its intended purpose.[2][23] This, in turn, provides a high degree of assurance in the quality of the data generated throughout the drug development lifecycle.[7][24]
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ijpsr.com [ijpsr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fiveable.me [fiveable.me]
- 12. resources.saylor.org [resources.saylor.org]
- 13. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 14. researchgate.net [researchgate.net]
- 15. 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. uspbpep.com [uspbpep.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ijrrjournal.com [ijrrjournal.com]
- 21. propharmagroup.com [propharmagroup.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. uspnf.com [uspnf.com]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4,5-difluorobenzonitrile: A Senior Application Scientist's Guide
For the diligent researcher engaged in the complex world of drug discovery and development, the synthesis and handling of novel compounds are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-4,5-difluorobenzonitrile, a halogenated aromatic nitrile. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each step, fostering a culture of safety and scientific integrity within your laboratory.
Foundational Safety and Hazard Assessment
Before any handling or disposal of this compound, a thorough understanding of its hazard profile is paramount. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation, as well as potential respiratory irritation. These hazards dictate the stringent personal protective equipment (PPE) and handling protocols required.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (minimum 5-mil thickness) | Provides splash protection against halogenated hydrocarbons. It's crucial to note that nitrile offers short-term protection; gloves should be changed immediately upon contact.[1][2] |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes that can cause serious eye irritation. |
| Body Protection | Chemical-resistant lab coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Essential to prevent inhalation of dust or vapors, which can cause respiratory irritation.[3] |
Chemical Incompatibility: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound, as a halogenated nitrile, has specific incompatibilities that must be respected to avoid dangerous reactions.
Do NOT mix with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: Can cause hydrolysis of the nitrile group, potentially releasing toxic fumes.[4][5]
-
Non-Halogenated Waste Streams: Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[6][7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]
Waste Collection and Labeling
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Material: The container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The appropriate hazard pictograms (e.g., harmful/irritant) should also be displayed.
-
Secure Storage: The sealed waste container should be stored in a designated satellite accumulation area, away from incompatible chemicals, heat, and ignition sources.
EPA Hazardous Waste Code Determination
While this compound is not specifically listed by name as a U-listed hazardous waste by the EPA, it falls under the category of halogenated organic compounds.[9][10][11] Waste generated from its use would likely be classified under the "F-list" if it were a spent solvent.[12][13][14][15] However, as a solid chemical, the most appropriate classification would be based on its characteristics of toxicity. It is the responsibility of the waste generator to fully characterize their waste stream. Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable under your local and federal regulations.
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The standard and most environmentally sound method for this type of compound is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubber . This process ensures the complete destruction of the compound and neutralizes harmful combustion byproducts.
Spill Management: A Calm and Methodical Approach
In the event of a spill, a prepared and systematic response is crucial to mitigate exposure and prevent the spread of contamination.
Immediate Actions
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE outlined in section 1.1.
Spill Cleanup Procedure for Solid this compound
-
Minimize Dust: If the material is a fine powder, gently moisten it with an inert liquid (such as ethylene glycol, if compatible with your subsequent disposal method) to prevent it from becoming airborne.[16] Do not use water if the compound is water-reactive.
-
Contain the Spill: Work from the outside of the spill inward to prevent spreading.
-
Absorb/Collect the Material: Carefully sweep the solid material using spark-proof tools and place it into a designated hazardous waste container.[16] For any remaining residue, use an appropriate absorbent material.
| Spill Scenario | Recommended Absorbent Material | Rationale |
| Small solid spill | Dry sand, vermiculite, or a universal spill absorbent.[2][17][18][19][20] | These materials are inert and will effectively bind the solid particles for easier collection. |
| Trace residue | Absorbent pads or pillows. | Useful for wiping down surfaces after the bulk of the solid has been removed. |
-
Package and Label Waste: All cleanup materials, including contaminated absorbents and PPE, must be placed in the hazardous waste container and labeled as "Spill Debris containing this compound".
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a mild detergent and water solution.
-
Follow with a wipe of clean water to remove any detergent residue.
-
All cleaning materials must be disposed of as hazardous waste.
-
Decontamination of Equipment
Any laboratory equipment that comes into contact with this compound must be thoroughly decontaminated to prevent cross-contamination of future experiments and to ensure the safety of personnel who may handle the equipment.
Decontamination Protocol
-
Initial Cleaning: Remove any gross contamination by carefully scraping or wiping the solid material from the equipment. This initial waste should be disposed of as hazardous waste.
-
Solvent Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble. This rinse solvent must be collected and disposed of as halogenated hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's hazards, adhering to strict disposal protocols, and being prepared for spill scenarios, researchers can confidently and responsibly advance their vital work. This guide serves as a foundational document; always consult your institution's specific safety protocols and your Safety Data Sheets for the most current information.
References
- 1. cdc.gov [cdc.gov]
- 2. spillhero.com [spillhero.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. westlab.com [westlab.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. acs.org [acs.org]
- 9. bucknell.edu [bucknell.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. media.clemson.edu [media.clemson.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. my.alfred.edu [my.alfred.edu]
- 16. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 17. 5.4.2 Spill Absorbent Materials | Environment, Health and Safety [ehs.cornell.edu]
- 18. spillfix.com [spillfix.com]
- 19. ecospill.com.au [ecospill.com.au]
- 20. creativesafetysupply.com [creativesafetysupply.com]
Mastering the Bench: A Guide to Safely Handling 2-Bromo-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. 2-Bromo-4,5-difluorobenzonitrile is a key building block in the synthesis of novel therapeutics, but its handling requires a meticulous approach to safety. This guide moves beyond mere procedural steps, offering a deep dive into the causality behind each safety recommendation, ensuring a self-validating system of protocols for your laboratory.
Understanding the Hazard: Why Caution is Critical
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and eye irritation, and may cause respiratory irritation. The presence of bromine and fluorine atoms on the benzonitrile ring system enhances its reactivity and potential for biological activity, which also necessitates careful handling to avoid unwanted exposure. As with many halogenated organic compounds, there is also the potential for the release of toxic gases, such as hydrogen bromide and hydrogen fluoride, upon decomposition, for instance, in a fire.
Core Safety Directives: Personal Protective Equipment (PPE)
The foundation of safe handling lies in the correct selection and use of Personal Protective Equipment. This is your primary barrier against exposure and must be treated as non-negotiable.
Engineering Controls: The First Line of Defense
Before considering personal gear, robust engineering controls must be in place.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[1] This is crucial to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has good general ventilation to dilute any fugitive emissions.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[1]
Personal Protective Equipment (PPE) Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile offers good resistance to a range of chemicals, including many organic solvents and aromatic compounds.[2][3] Always double-glove when handling the pure compound or concentrated solutions. |
| Eye Protection | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[1] |
| Body Protection | Flame-resistant lab coat | A lab coat is essential to protect against skin contact from spills. Flame-resistant material is an added precaution. |
| Respiratory Protection | NIOSH-approved respirator | In situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the reproducibility of your experimental results.
-
Preparation:
-
Designate a specific area within a fume hood for the handling of this compound.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Have all necessary equipment and reagents within the fume hood to avoid reaching in and out.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it as a toxic powder. Use a micro-spatula to minimize dust generation.
-
Weigh the compound in a tared, sealed container within the fume hood.
-
If transferring to a reaction vessel, do so slowly and carefully to avoid creating dust.
-
-
In Solution:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the reaction vessel covered as much as possible.
-
-
Post-Handling:
-
Thoroughly decontaminate any equipment that has come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Response: Spill and Exposure Protocol
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
